molecular formula C10H14N2 B097662 2-(Piperidin-2-yl)pyridine CAS No. 15578-73-1

2-(Piperidin-2-yl)pyridine

Cat. No.: B097662
CAS No.: 15578-73-1
M. Wt: 162.23 g/mol
InChI Key: KXRQQPIHUMSJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . As a bifunctional molecule containing both a piperidine and a pyridine moiety, it serves as a versatile building block for the synthesis of more complex biologically active molecules. Researchers can utilize this compound in various catalytic reactions, including hydrogenation and cross-coupling, to create targeted piperidine derivatives . Piperidine-based compounds are frequently explored for their pharmacological properties and are common structural components in active pharmaceutical ingredients. This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQQPIHUMSJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15578-73-1
Record name 2-(piperidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

spectroscopic characterization of 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, its unambiguous identification and purity assessment are paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind spectroscopic observations. We will explore the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes not only the interpretation of expected spectral data but also detailed, field-proven experimental protocols. The guide culminates in a validated workflow, ensuring a holistic and accurate structural elucidation for researchers engaged in the synthesis and application of this molecule.

Introduction: The Structural and Scientific Significance

This compound is a bicyclic heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a piperidine ring. Its molecular formula is C₁₀H₁₄N₂ and it has a molecular weight of approximately 162.23 g/mol .[1][2] This structure is a privileged scaffold in drug discovery, acting as a versatile ligand for various metal catalysts and a core component in pharmacologically active agents. The presence of both a rigid, electron-deficient pyridine ring and a flexible, saturated piperidine ring imparts unique conformational and electronic properties, making its precise characterization essential.

The primary goal of this guide is to establish a self-validating system for the structural confirmation of this compound. By integrating data from multiple orthogonal spectroscopic techniques, we can create a detailed molecular fingerprint that confirms connectivity, identifies functional groups, and establishes purity with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum can be divided into two key regions: the downfield aromatic region for the pyridine protons and the upfield aliphatic region for the piperidine protons.

Causality Behind Signal Location:

  • Pyridine Protons (δ 7.0-8.5 ppm): These protons are significantly deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The proton adjacent to the pyridine nitrogen (H6') will typically be the most downfield.

  • Piperidine Protons (δ 1.5-4.5 ppm): These protons reside in a saturated, non-aromatic environment and are therefore found significantly upfield. The proton at the chiral center (H2), being attached to a carbon bonded to two nitrogen atoms (one in each ring), is expected to be the most downfield of the aliphatic signals.

  • Amine Proton (N-H): The piperidine N-H proton signal is often broad due to quadrupole broadening and chemical exchange with the solvent. Its chemical shift is highly dependent on solvent and concentration.[3]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are expected.

Causality Behind Signal Location:

  • Pyridine Carbons (δ 120-160 ppm): The sp²-hybridized carbons of the pyridine ring resonate downfield. The carbon atom at the junction of the two rings (C2') and the carbon adjacent to the nitrogen (C6') are typically the most deshielded.

  • Piperidine Carbons (δ 20-65 ppm): The sp³-hybridized carbons of the piperidine ring appear in the upfield region of the spectrum. The chiral carbon (C2) will be the most downfield among this group due to its attachment to the pyridine ring.

2D NMR for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR techniques are essential to definitively connect the molecular fragments.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the piperidine ring system from H2 through H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) couplings between protons and carbons. The key correlation to observe is between the piperidine H2 proton and the pyridine C2' and C3' carbons, which provides unequivocal proof of the connection point between the two rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Piperidine
H2 / C23.5 - 4.5 (m)60 - 65Chiral center, deshielded by attachment to pyridine ring.
H3 / C31.6 - 1.9 (m)25 - 30
H4 / C41.5 - 1.8 (m)24 - 28
H5 / C51.7 - 2.0 (m)26 - 31
H6 / C62.8 - 3.4 (m)45 - 50Adjacent to the piperidine nitrogen.
NHVariable (br s)-Broad signal, solvent-dependent.
Pyridine
H3' / C3'7.1 - 7.4 (m)120 - 125
H4' / C4'7.6 - 7.9 (m)135 - 140
H5' / C5'7.0 - 7.3 (m)122 - 127
H6' / C6'8.4 - 8.7 (d)148 - 152Most deshielded proton, adjacent to pyridine nitrogen.
C2'-158 - 164Quaternary carbon, point of attachment.

Note: Predicted values are based on analysis of similar structures and may vary with solvent and experimental conditions.[4][5][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Vibrational Modes:

  • N-H Stretch (~3350-3300 cm⁻¹): A moderate, often broad, absorption band characteristic of the secondary amine in the piperidine ring.

  • Aromatic C-H Stretch (~3100-3000 cm⁻¹): Weak to moderate sharp bands appearing at higher wavenumbers than their aliphatic counterparts.

  • Aliphatic C-H Stretch (~2950-2850 cm⁻¹): Strong, sharp absorption bands corresponding to the methylene groups of the piperidine ring.

  • C=C and C=N Stretches (~1600-1430 cm⁻¹): A series of medium to strong bands characteristic of the pyridine ring vibrations. These are highly diagnostic for the presence of the aromatic system.[7][8]

Table 2: Characteristic IR Absorption Frequencies
Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch (Amine)3350 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Strong
Pyridine Ring (C=C, C=N)1600 - 1430Strong
C-N Stretch1250 - 1020Medium

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion (M⁺): For C₁₀H₁₄N₂, the expected monoisotopic mass is 162.1157 g/mol .[1] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

  • Fragmentation Pattern: Electron Impact (EI) ionization will likely induce fragmentation. Key expected fragments include:

    • Cleavage of the C-C bond between the two rings, leading to fragments corresponding to the pyridine ring (m/z 78) and the piperidinyl radical cation or related fragments.

    • Loss of hydrogen atoms or small alkyl fragments from the piperidine ring.

    • The base peak may correspond to a stabilized fragment resulting from the initial cleavage.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the pyridine chromophore.

  • π → π Transitions:* Strong absorptions are expected in the range of 200-270 nm, which are characteristic of the aromatic π-system of the pyridine ring.[9][10]

  • n → π Transitions:* A weaker, longer-wavelength absorption may be observed due to the transition of a non-bonding electron from the pyridine nitrogen to an anti-bonding π* orbital. This band can be sensitive to solvent polarity.[11]

Table 3: Summary of Key Spectroscopic Data
TechniqueParameterExpected Value
HRMS[M+H]⁺ (Monoisotopic)163.1233 m/z
¹H NMRAromatic Protonsδ 7.0 - 8.7 ppm
¹H NMRAliphatic Protonsδ 1.5 - 4.5 ppm
¹³C NMRAromatic Carbonsδ 120 - 164 ppm
¹³C NMRAliphatic Carbonsδ 24 - 65 ppm
FT-IRN-H Stretch~3330 cm⁻¹
FT-IRPyridine Ring Stretches~1600 - 1430 cm⁻¹
UV-Visλ_max (π → π*)~250 - 265 nm

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The power of spectroscopic characterization lies in the integration of orthogonal data sets. The following workflow ensures a validated and comprehensive structural elucidation.

G cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) - Molecular Formula (HRMS) - Fragmentation H_NMR 1D ¹H NMR - Proton Environments - Integration & Multiplicity MS->H_NMR Confirms Mass IR FT-IR Spectroscopy - Functional Groups (N-H, C=C) IR->H_NMR Confirms Groups C_NMR 1D ¹³C NMR - Carbon Environments H_NMR->C_NMR Guides Assignment TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - H-H & C-H Connectivity H_NMR->TwoD_NMR C_NMR->TwoD_NMR Structure Validated Structure of This compound TwoD_NMR->Structure Defines Connectivity UV UV-Vis Spectroscopy - Chromophore Confirmation UV->Structure Confirms Electronic System

Sources

1H and 13C NMR data for 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Piperidin-2-yl)pyridine

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern analytical chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is of paramount importance. This compound, a molecule incorporating both a pyridine and a piperidine ring system, presents a unique set of spectroscopic challenges and points of interest. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for this compound, grounded in fundamental principles and supported by field-proven methodologies. We will delve into the causality behind spectral features, outline robust experimental protocols, and provide a logical framework for complete structural elucidation.

Core Principles: Understanding the NMR Landscape of Pyridine and Piperidine Moieties

The NMR spectrum of this compound is best understood by dissecting the contributions of its two constituent heterocyclic rings.

The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom induces a significant deshielding effect, causing the ring protons to resonate at high chemical shifts (downfield).[1]

  • α-protons (adjacent to N): Most deshielded, typically found in the δ 8.5-8.8 ppm range.[1]

  • γ-proton (para to N): Appears at an intermediate chemical shift, around δ 7.5-7.8 ppm.[1]

  • β-protons (meta to N): Most shielded of the ring protons, resonating at δ 7.1-7.5 ppm.[1]

The carbon signals in ¹³C NMR are similarly influenced by the nitrogen atom's electronegativity.[1]

The Piperidine Ring: In contrast, the piperidine ring is a saturated, non-aromatic heterocycle. It typically adopts a chair conformation to minimize steric strain. The protons on the piperidine ring are in an aliphatic environment and thus resonate at much lower chemical shifts (upfield) compared to the pyridine protons. The chemical environment of these protons is highly dependent on their axial or equatorial position and their proximity to the nitrogen atom and the pyridine substituent. Protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded relative to other methylene protons in the ring.

Predicted ¹H NMR Spectral Data for this compound

The coupling of the piperidine and pyridine rings at the 2-positions creates a distinct and complex NMR fingerprint. The following table summarizes the predicted ¹H NMR data in a common deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6' (Pyridine)~8.60dddJ ≈ 4.8, 1.8, 0.9
H-4' (Pyridine)~7.70tdJ ≈ 7.7, 1.8
H-3' (Pyridine)~7.65dJ ≈ 7.8
H-5' (Pyridine)~7.20dddJ ≈ 7.5, 4.8, 1.2
H-2 (Piperidine)~3.50m-
H-6eq (Piperidine)~3.10m-
H-6ax (Piperidine)~2.70m-
H-3, H-4, H-5 (Piperidine)1.50 - 1.90m-
N-H (Piperidine)1.50 - 2.50br s-

Note: These are predicted values based on established principles. Actual experimental values may vary based on solvent, concentration, and temperature.

Rationale Behind Assignments:
  • Pyridine Protons (H-3' to H-6'): The proton at the 6'-position is expected to be the most downfield due to its proximity to the electron-withdrawing nitrogen.[1] The other pyridine protons follow the expected pattern, with their precise shifts and coupling constants influenced by the piperidinyl substituent.

  • Piperidine Protons (H-2 to H-6): The methine proton at C-2 (H-2), being directly attached to both the pyridine ring and the piperidine nitrogen, will be the most deshielded of the piperidine protons. The methylene protons at C-6 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. The remaining methylene protons at C-3, C-4, and C-5 will appear as a complex, overlapping multiplet in the upfield region.[2] The N-H proton signal is often broad and its chemical shift can be highly variable depending on experimental conditions.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Pyridine)~162.0
C-6' (Pyridine)~149.0
C-4' (Pyridine)~136.5
C-3' (Pyridine)~123.0
C-5' (Pyridine)~121.0
C-2 (Piperidine)~60.0
C-6 (Piperidine)~47.0
C-4 (Piperidine)~26.0
C-3 (Piperidine)~25.0
C-5 (Piperidine)~24.0

Note: Predicted values are based on general data for substituted pyridines and piperidines.[3][4]

Rationale Behind Assignments:
  • Pyridine Carbons: The carbon atom at the point of substitution (C-2') will be significantly downfield. The remaining pyridine carbons follow the expected pattern of deshielding based on their proximity to the nitrogen.[1][4]

  • Piperidine Carbons: The C-2 carbon, being a methine carbon attached to two electron-withdrawing groups (the pyridine ring and the nitrogen), will be the most deshielded carbon in the piperidine ring. The C-6 carbon, adjacent to the nitrogen, will also be deshielded compared to the other methylene carbons (C-3, C-4, C-5), which will resonate in the typical aliphatic region.[3]

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. Instrument Setup and Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and shim the instrument to optimize magnetic field homogeneity. c. ¹H NMR Acquisition:

  • Acquire a standard 1D proton spectrum.
  • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds. d. ¹³C NMR Acquisition:
  • Acquire a proton-decoupled ¹³C spectrum.
  • Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
  • Typical parameters: spectral width of ~220 ppm, relaxation delay of 2 seconds. e. 2D NMR Experiments (for unambiguous assignment):
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.[1]
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, providing definitive ¹H-C assignments.[1]
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_assign Final Assignments H1 Acquire ¹H Spectrum Assign_H1 Initial ¹H Assignments (Chemical Shift & Multiplicity) H1->Assign_H1 C13 Acquire ¹³C Spectrum Assign_C13 Initial ¹³C Assignments (Chemical Shift) C13->Assign_C13 COSY Acquire COSY Spectrum Assign_H1->COSY Confirm ¹H-¹H Connectivity HSQC Acquire HSQC Spectrum Assign_C13->HSQC COSY->HSQC HMBC Acquire HMBC Spectrum HSQC->HMBC Confirm ¹H-¹³C Direct Correlation Final Complete & Unambiguous ¹H and ¹³C Assignments HMBC->Final Confirm Long-Range Correlations & Quaternary C

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR spectroscopic characterization of this compound is a multi-faceted process that relies on a solid understanding of the properties of both pyridine and piperidine rings. By systematically analyzing 1D ¹H and ¹³C spectra and employing 2D correlation experiments like COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the foundational data, rationale, and experimental framework necessary for researchers to confidently identify and characterize this important heterocyclic compound, ensuring the scientific integrity required in research and drug development.

References

  • Cowley, A. R., Duckett, S. B., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Retrieved from [Link]

  • ProQuest. (n.d.). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]

  • Sun, X., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Eliel, E. L., et al. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of ²H NMR D‐tetramethyl piperidine and ²H NMR of ¹⁵N‐D.... Retrieved from [Link]

  • Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Deep Dive into the Mass Spectrometry of 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 2-(Piperidin-2-yl)pyridine, a significant heterocyclic compound with applications in pharmaceutical and materials science. We will move beyond rote procedural descriptions to dissect the "why" behind the analytical choices, offering a framework for robust method development. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate rigorous analytical methods for the characterization and quantification of this and structurally related molecules. We will delve into ionization source selection, fragmentation pathway elucidation, and quantitative analysis strategies, all grounded in established scientific principles and supported by authoritative references.

Introduction: The Analytical Imperative for this compound

This compound, and its derivatives, represent a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The accurate and sensitive detection and quantification of these molecules are paramount for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled specificity and sensitivity. This guide will provide the foundational knowledge to harness the full potential of MS for the analysis of this compound.

Foundational Principles: Crafting the Analytical Strategy

A successful mass spectrometry-based analysis of this compound hinges on a well-considered experimental design. This involves not only the selection of the appropriate instrumentation but also a deep understanding of the analyte's physicochemical properties.

Sample Preparation: The Gateway to Accurate Analysis

The journey to reliable data begins with meticulous sample preparation. The goal is to isolate the analyte from the sample matrix, minimize interferences, and ensure compatibility with the MS system.

Recommended Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

Causality: The use of a C18 stationary phase in SPE is predicated on the nonpolar character of the pyridine and piperidine rings, allowing for effective retention and separation from more polar matrix components.

Chromatographic Separation: Achieving Baseline Resolution

Liquid chromatography (LC) is indispensable for separating this compound from its isomers and other structurally related impurities prior to MS detection.

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for enhanced ESI sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5-95% B over 5 minutesA standard gradient to ensure elution of the analyte while minimizing run time.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Ionization Source Selection: The Critical Interface

The choice of ionization source is arguably the most critical parameter in the MS analysis of this compound. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.

  • Electrospray Ionization (ESI): ESI is the premier choice for polar and semi-polar molecules like this compound. It is a soft ionization technique that typically produces the protonated molecule, [M+H]+, as the base peak. The presence of basic nitrogen atoms in both the pyridine and piperidine rings makes them readily protonated in the acidic mobile phase.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar molecules. It often results in more in-source fragmentation compared to ESI, which can be either a drawback or an advantage depending on the analytical goal. For quantitative analysis, the focus is typically on maximizing the signal of the precursor ion, making ESI the preferred method.

Expert Insight: For routine quantitative analysis of this compound in complex matrices, ESI in positive ion mode is the recommended starting point due to its high efficiency in generating the protonated molecular ion, leading to superior sensitivity and specificity.

Deciphering the Fragmentation Code: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful tool for structural elucidation and for developing highly selective quantitative methods using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). By isolating the precursor ion (the protonated molecule) and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions.

The Protonated Molecule: The Starting Point

The nominal monoisotopic mass of this compound is 162.1157 g/mol .[1] Therefore, in positive ion ESI-MS, we expect to observe the protonated molecule, [M+H]+, at m/z 163.1235.

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound is likely to proceed through several key pathways, primarily involving the piperidine ring due to its higher flexibility and the presence of a saturated ring system.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions M_H [M+H]+ m/z 163.12 F1 Loss of NH3 m/z 146.10 M_H->F1 -NH3 F2 Pyridine ring fragment m/z 79.04 M_H->F2 C-C cleavage F3 Piperidine ring opening m/z 135.11 M_H->F3 Ring opening F4 Loss of C2H4 m/z 107.09 F3->F4 -C2H4

Caption: Proposed fragmentation pathway of protonated this compound.

Table 2: Predicted Product Ions for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Structure of Product Ion
163.12146.10NH3 (Ammonia)Ion resulting from the loss of the amino group from the piperidine ring.
163.12135.11C2H4 (Ethene)Ion formed after the opening of the piperidine ring.
163.12107.09C4H8 (Butene)Further fragmentation of the opened piperidine ring.
163.1279.04C5H10N (Piperidinyl radical)Protonated pyridine ring.

Self-Validation: The proposed fragmentation pathways are consistent with established principles of mass spectrometry, where cleavage often occurs at bonds adjacent to heteroatoms and charged sites.[2][3] The stability of the resulting pyridine cation provides a strong driving force for the cleavage of the C-C bond connecting the two rings.

Quantitative Analysis: From Signal to Concentration

For quantitative applications, such as pharmacokinetic studies, a robust and validated LC-MS/MS method is essential. The use of a triple quadrupole mass spectrometer operating in MRM mode is the industry standard.

Method Development and Validation

A typical MRM method for this compound would involve monitoring the transition from the precursor ion (m/z 163.12) to one or two of its most abundant and specific product ions (e.g., m/z 79.04).

Experimental Protocol: MRM Method Development

  • Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize source parameters.

  • Product Ion Scan: Perform a product ion scan of the precursor ion (m/z 163.12) to identify the most intense and stable fragment ions.

  • Collision Energy Optimization: For each selected product ion, optimize the collision energy to maximize its signal intensity.

  • Method Validation: Validate the final MRM method according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE LC LC Separation SPE->LC MS MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of heterocyclic compounds. This guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(Piperidin-2-yl)pyridine, a significant bidentate ligand in coordination chemistry and a structural motif in various pharmacologically active molecules. We will delve into the theoretical underpinnings of its vibrational modes, present a detailed experimental protocol for acquiring high-quality spectra, and offer an in-depth analysis of the spectral features. This document is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and analysis of this and related N-heterocyclic compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₄N₂, is a bicyclic heteroaromatic compound featuring a pyridine ring linked to a piperidine ring at the 2-position.[1][2] This unique structure imparts valuable chemical properties, most notably its ability to act as a chelating ligand in coordination chemistry. The presence of both a pyridine nitrogen (an sp²-hybridized imine) and a piperidine nitrogen (an sp³-hybridized secondary amine) allows it to form stable complexes with a variety of metal ions.

Infrared spectroscopy is a powerful tool for confirming the identity and assessing the purity of this compound. By probing the vibrational frequencies of its constituent chemical bonds, FTIR provides a unique molecular "fingerprint." Key applications include:

  • Structural Verification: Confirming the presence of essential functional groups (N-H, aromatic C-H, aliphatic C-H, C=N, C=C).

  • Purity Assessment: Detecting impurities or residual solvents from synthesis.

  • Reaction Monitoring: Tracking the progress of reactions involving the modification of its functional groups.

  • Coordination Studies: Observing shifts in vibrational frequencies upon complexation with metal ions, which provides insight into the nature of the metal-ligand bond.

Molecular Structure and Predicted Vibrational Modes

Understanding the infrared spectrum begins with a clear picture of the molecule's structure and the types of vibrations its bonds can undergo.

G start Start: Sample Acquisition prep Sample Preparation (Grind 1-2 mg sample with ~100 mg dry KBr) start->prep Ensure sample is dry press Pellet Pressing (Apply hydraulic pressure to form a transparent pellet) prep->press Homogeneous mixture is key to reduce scattering background Background Scan (Acquire spectrum of empty sample chamber) press->background Crucial for removing atmospheric (CO₂, H₂O) interference sample_scan Sample Scan (Place KBr pellet in holder and acquire spectrum) background->sample_scan process Data Processing (Baseline correction, normalization) sample_scan->process analyze Spectral Analysis (Peak identification and assignment) process->analyze end End: Report Generation analyze->end

References

synthesis and characterization of 2-(Piperidin-2-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-2-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique combination of a basic piperidine ring and an aromatic pyridine ring, linked at the 2-position, imparts specific steric and electronic properties that are crucial for biological activity and coordination chemistry. This framework is found in a variety of biologically active molecules, including the minor tobacco alkaloid anabasine, which exhibits nicotinic receptor agonist activity.[1][2][3] The development of efficient and stereocontrolled synthetic routes to access these derivatives is paramount for exploring their therapeutic potential and other applications.

This technical guide provides a comprehensive overview of the . It is designed to serve as a valuable resource for researchers and scientists by detailing established synthetic methodologies, explaining the rationale behind experimental choices, and outlining robust characterization techniques.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: construction of the piperidine ring onto a pre-existing pyridine core and coupling of pre-formed pyridine and piperidine moieties. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Catalytic Hydrogenation of 2,2'-Bipyridine

One of the most direct methods for the synthesis of the parent this compound is the partial catalytic hydrogenation of 2,2'-bipyridine. This approach is attractive due to the commercial availability of the starting material.

Causality Behind Experimental Choices: The key challenge in this transformation is achieving selective reduction of one pyridine ring while leaving the other intact. This is typically accomplished by using specific catalysts and controlling reaction conditions. Platinum-based catalysts, such as platinum oxide (PtO₂), in an acidic medium like glacial acetic acid, have been shown to be effective for the hydrogenation of pyridine rings to their corresponding piperidines.[4] The acidic environment protonates the pyridine nitrogen, facilitating the reduction process. The reaction is typically carried out under hydrogen pressure to ensure a sufficient supply of the reducing agent.

Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine
  • Reaction Setup: A solution of 2,2'-bipyridine (1.0 eq) in glacial acetic acid is placed in a high-pressure reactor.

  • Catalyst Addition: A catalytic amount of PtO₂ (e.g., 5 mol%) is carefully added to the solution.[4]

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50-70 bar.[4]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The acidic solvent is neutralized with a base (e.g., NaHCO₃), and the product is extracted with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Bipy 2,2'-Bipyridine Reactor High-Pressure Reactor (H₂, 50-70 bar, RT) Bipy->Reactor Solvent Glacial Acetic Acid Solvent->Reactor Catalyst PtO₂ Catalyst->Reactor Filtration Filtration (Celite) Reactor->Filtration Neutralization Neutralization (NaHCO₃) Filtration->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the catalytic hydrogenation of 2,2'-bipyridine.

Asymmetric Synthesis Strategies

For applications in drug development, the synthesis of enantiomerically pure this compound derivatives is often crucial. Several asymmetric methods have been developed to achieve this.

a) Chiral Auxiliary-Mediated Synthesis

This approach involves the use of a chiral auxiliary to direct the stereoselective formation of the piperidine ring. A notable example is the synthesis of anabasine enantiomers.[1][2]

Causality Behind Experimental Choices: The strategy relies on the formation of a chiral ketimine from a chiral ketone (e.g., 2-hydroxy-3-pinanone) and a pyridine-containing amine.[1][2] The bulky chiral auxiliary blocks one face of the molecule, directing the subsequent alkylation step to occur from the less hindered face, thereby establishing the desired stereochemistry. The final ring closure is typically achieved through base-catalyzed intramolecular cyclization.

b) Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A more modern approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridine derivatives.[5][6][7]

Causality Behind Experimental Choices: This method offers a convergent and highly enantioselective route.[5][6][7] The key is the use of a chiral phosphine ligand that coordinates to the rhodium catalyst, creating a chiral environment for the carbometalation step. This directs the addition of the aryl group to the dihydropyridine intermediate in a stereoselective manner.

Synthesis via Nucleophilic Addition to Pyridine Derivatives

Another versatile strategy involves the nucleophilic addition of an organometallic reagent to a pyridine precursor, followed by cyclization.

Causality Behind Experimental Choices: A common method utilizes the reaction of a Grignard or organolithium reagent with 2-cyanopyridine. The initial addition to the nitrile group forms a metallo-imine intermediate. Subsequent reaction with a suitable dihaloalkane, such as 1,4-dibromobutane, leads to the formation of the piperidine ring. This method allows for the introduction of various substituents on the piperidine ring depending on the choice of the organometallic reagent.

Characterization Techniques

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound derivatives. A combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals for this compound include the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring.[8][9] The coupling patterns of the piperidine protons can provide insights into the conformation of the ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[8][9] The chemical shifts of the pyridine and piperidine carbons are characteristic and aid in confirming the overall structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing unambiguous structural assignments, especially for complex derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine H-6~8.5~160
Pyridine H-3, H-4, H-5~7.0 - 7.8~120 - 140
Piperidine H-2~3.0 - 3.5~60
Piperidine CH₂~1.5 - 2.0~25 - 45
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[10] This is particularly important for confirming the absolute configuration of chiral derivatives and for studying their coordination to metal ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorptions for this compound derivatives include N-H stretching vibrations for the piperidine ring and C=N and C=C stretching vibrations for the pyridine ring.[9]

Diagram of Characterization Workflow:

G cluster_synthesis Synthesized Compound cluster_purification Purification cluster_characterization Structural Characterization cluster_analysis Purity & Identity Confirmation Compound Crude this compound Derivative Purification Column Chromatography / Recrystallization Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray IR IR Spectroscopy Purification->IR Final Pure & Characterized Derivative NMR->Final MS->Final Xray->Final IR->Final

Caption: A typical workflow for the characterization of synthesized compounds.

Applications and Future Directions

Derivatives of this compound are of significant interest in drug discovery due to their diverse biological activities.[11] They have been investigated as potential treatments for a range of conditions, including neurological disorders and cancer.[10][12] The ability of the bidentate N,N'-ligand system to chelate metal ions also makes these compounds valuable in coordination chemistry and catalysis.

Future research in this area will likely focus on the development of more efficient and scalable asymmetric synthetic routes to access a wider range of structurally diverse derivatives. Furthermore, the exploration of their biological activities and applications in materials science will continue to be a vibrant area of investigation.

References

  • Ayers, J. T., Xu, R., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Chirality, 17(1), 53-58. [Link]

  • Ayers, J. T., Xu, R., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of pyridine alkaloid synthesis in.... [Link]

  • González-Lainez, M., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(21), 5021. [Link]

  • Li, J., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(15), 4933. [Link]

  • Leete, E. (1958). The Synthesis of Anatabine and Related Compounds. The Journal of Organic Chemistry, 23(4), 631-633. [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google P
  • Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Serbian Chemical Society, 82(11), 1225-1234. [Link]

  • El-Sayed, W. A. (2020). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 17(5), 555-565. [Link]

  • Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., & Chirik, P. J. (2006). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Journal of the American Chemical Society, 128(42), 13901-13912. [Link]

  • Alhawarri, M. B., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Medicinal Chemistry Research, 33(7), 1-14. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2,2'-Bipyridine. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. E-Journal of Chemistry, 4(4), 515-520. [Link]

  • Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14216-14222. [Link]

  • Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3485-3488. [Link]

  • ResearchGate. (2019). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • Glazer, E. C., & Tor, Y. (2004). Autocatalytic photodegradation of [Ru(ii)(2,2′-bipyridine)2DAD]+ (DADH = 1,2-dihydroxyanthracene-9,10-dione) by hydrogen peroxide under acidic aqueous conditions. Dalton Transactions, (13), 2092-2098. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT. [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(1), 1024-1036. [Link]

  • Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2001). Asymmetric synthesis of 2-substituted piperidin-3-ols. [Link]

  • Potočňák, I., et al. (2016). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances, 6(99), 97269-97281. [Link]

  • Ghedini, M., et al. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 28(5), 2210. [Link]

  • ResearchGate. (2014). Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. [Link]

  • US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

  • EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
  • ResearchGate. (2019). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

Sources

CAS number and molecular weight of 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperidin-2-yl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its relevance as a structural motif in medicinal chemistry.

Core Compound Identification and Properties

This compound is a bicyclic molecule featuring a pyridine ring linked to a piperidine ring at the 2-position. This structural arrangement makes it a valuable chiral building block in the synthesis of more complex molecules, particularly for pharmaceutical applications. The piperidine and pyridine moieties are prevalent scaffolds in a wide array of approved drugs, valued for their ability to form key interactions with biological targets and for their favorable physicochemical properties.[1][2]

The compound exists in racemic and enantiomerically pure forms, with the specific form being critical for its biological activity and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂[3]
Molecular Weight 162.23 g/mol [3][4][5]
CAS Number 15578-73-1 (Racemate)[3][5]
46041-69-4 ((S)-enantiomer)[4]
Appearance Liquid
Storage Temperature 2-8°C[4]
Topological Polar Surface Area 24.9 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis and Elucidation

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, 2,2'-bipyridine. This transformation is a cornerstone reaction in heterocyclic chemistry, converting the stable aromatic pyridine ring into the saturated piperidine ring.

Synthetic Workflow: Catalytic Hydrogenation

The choice of catalyst and reaction conditions is paramount to achieving high yield and, if required, stereoselectivity. Heterogeneous catalysts, such as rhodium on carbon (Rh/C) or ruthenium-based catalysts, are often employed under hydrogen pressure.[1] The conditions must be carefully optimized to ensure complete reduction of one pyridine ring while leaving the second intact.

G cluster_start Starting Material cluster_process Process cluster_purification Purification cluster_product Final Product start 2,2'-Bipyridine reaction Catalytic Hydrogenation (e.g., Rh/C, H₂, Acetic Acid) start->reaction Step 1 workup 1. Catalyst Filtration 2. Solvent Evaporation 3. Basic Workup (aq. NaOH) reaction->workup Step 2 extraction Extraction with Organic Solvent (e.g., Dichloromethane) workup->extraction chromatography Silica Gel Chromatography extraction->chromatography product This compound chromatography->product Step 3

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol describes a representative procedure for the synthesis via hydrogenation.

Materials:

  • 2,2'-Bipyridine

  • 5% Rhodium on Carbon (Rh/C)

  • Glacial Acetic Acid (AcOH)

  • Hydrogen Gas (H₂)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

  • Vessel Charging: In a high-pressure reaction vessel, dissolve 2,2'-bipyridine (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Carefully add 5% Rh/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). The use of acetic acid as a solvent often enhances the rate and selectivity of the hydrogenation of pyridine rings.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction mixture to a specified temperature (e.g., 50-80°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from several hours to overnight.

  • Catalyst Removal: After cooling the vessel to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the heterogeneous Rh/C catalyst. Wash the filter cake with additional acetic acid or methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Basic Workup: Redissolve the residue in water and cool in an ice bath. Slowly add 2M NaOH solution to neutralize the remaining acetic acid and basify the mixture to a pH > 10. This step deprotonates the amine nitrogen atoms.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude product via silica gel column chromatography, eluting with a gradient of ethyl acetate/hexanes containing a small percentage of triethylamine (to prevent product tailing on the acidic silica), to obtain the pure compound.

Analytical Quantification

Accurate quantification is essential for quality control and for use in subsequent applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely applicable method.[6]

Analytical Workflow: HPLC-UV Method

The following diagram outlines the logical steps for quantifying a sample of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Prepare Reference Standard Solutions hplc Inject into HPLC-UV System ref_std->hplc sample_prep Prepare Sample Solution sample_prep->hplc calibration Generate Calibration Curve (Peak Area vs. Concentration) hplc->calibration Standard Runs quantify Quantify Sample from Calibration Curve hplc->quantify Sample Run calibration->quantify Interpolate

Caption: Workflow for the quantification of this compound by HPLC-UV.

Protocol: Quantification by Reverse-Phase HPLC-UV

This protocol is based on established methods for similar piperidine derivatives and serves as a starting point for method development.[6]

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point is a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure sharp peak shapes for the basic analyte. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation: Accurately weigh the this compound reference standard and prepare a stock solution in a suitable diluent (e.g., 50:50 acetonitrile:water). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve it in the diluent, and dilute to a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~260 nm (based on the pyridine chromophore)

    • Gradient: A gradient elution may be necessary, for example, starting at 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and re-equilibrating.

  • Data Analysis:

    • Inject the calibration standards and generate a calibration curve by plotting the peak area against concentration.

    • Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be >0.995 for a valid calibration.

    • Inject the sample solution, determine its peak area, and use the calibration curve to calculate the concentration of this compound in the sample.[6]

Table 2: Example HPLC Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
1.055,120
5.0278,550
10.0549,980
25.01,380,100
50.02,765,400

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry. Its two nitrogen atoms can act as hydrogen bond acceptors or, in their protonated state, as hydrogen bond donors and salt bridge formers. The piperidine ring provides a three-dimensional, sp³-hybridized structure that can effectively probe the binding pockets of biological targets.

This moiety is found in compounds being investigated for a range of therapeutic areas. For example, derivatives have been explored as inhibitors of enzymes like Mitogen- and Stress-activated protein Kinase 1 (MSK1) and as modulators of protein-protein interactions.[7] The design of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as inhibitors of PCSK9 highlights the utility of combining piperidine and pyridine rings to create potent and selective drug candidates.[8] The development of novel anti-fibrotic agents based on related 2-(pyridin-2-yl) pyrimidine structures further underscores the therapeutic potential of this chemical space.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and highly valuable building block for the synthesis of novel therapeutic agents. Its synthesis is well-established, and robust analytical methods exist for its characterization and quantification. For researchers in drug discovery, a thorough understanding of this scaffold's properties and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals.

References

  • PubChem. This compound. [Link][3]

  • Wang, Y., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(15), 4483. [Link][9]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 103. [Link][1]

  • Pharmaffiliates. (S)-3-(Piperidin-2-yl)pyridine. [Link]

  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives. [Link]

  • ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

  • PharmaCompass. 2-(pyridin-2-yl)pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Chongqing Chemdad Co., Ltd. (s)-2-(piperidin-2-yl)pyridine. [Link]

  • Lemaire, A., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(12), 3291. [Link][7]

  • ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. [Link][8]

Sources

An In-depth Technical Guide to 2-(piperidin-2-yl)pyridine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(piperidin-2-yl)pyridine, a heterocyclic compound of significant historical and contemporary interest. We will explore its discovery as the natural alkaloid anabasine, delve into the pioneering synthetic routes that unlocked its chemical accessibility, and survey its evolution into a valuable scaffold in medicinal chemistry and catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecule.

Introduction and Nomenclature

This compound, with the chemical formula C₁₀H₁₄N₂, is a bicyclic heteroaromatic compound consisting of a pyridine ring substituted at the 2-position with a piperidine ring.[1][2] It is most widely known by its trivial name, anabasine , which originates from the plant species from which it was first isolated, Anabasis aphylla.[3] Due to its structural similarity to nicotine, it was also initially named "neonicotine".[4] The molecule exists as a pair of enantiomers, (S)- and (R)-anabasine, owing to the chiral center at the 2-position of the piperidine ring.

Property Value
Molecular Formula C₁₀H₁₄N₂
Molar Mass 162.23 g/mol
Appearance Colorless to yellow viscous liquid
Boiling Point 270-272 °C
CAS Number 494-52-0 (racemic)

Discovery and Historical Context: The Story of Anabasine

The history of this compound is intrinsically linked to the study of natural alkaloids.

The Discovery of a New Alkaloid: In 1929, the Russian chemist A.P. Orekhov and his team first isolated a new alkaloid from the plant Anabasis aphylla, a perennial shrub native to Central Asia.[3] This discovery marked the formal introduction of what would later be known as anabasine to the scientific community. The plant had been traditionally used for its medicinal and insecticidal properties, hinting at the bioactivity of its chemical constituents.

Early Structural Elucidation and "Neonicotine": Following its isolation, the structural elucidation of this new alkaloid began. In 1930, the American chemist C.R. Smith independently synthesized the compound and, recognizing its structural resemblance to nicotine, named it "neonicotine".[4] This early work was pivotal in confirming the chemical structure of the naturally occurring alkaloid.

Confirmation and Naming: The identity of Orekhov's isolated alkaloid and Smith's synthetic "neonicotine" was soon confirmed to be the same compound. The name anabasine, derived from the genus of the plant source, was eventually adopted as the common name for this compound.

Synthesis of this compound: Foundational Methodologies

The ability to synthesize this compound in the laboratory was a crucial step in verifying its structure and enabling further pharmacological and chemical studies.

The First Synthesis by C.R. Smith (1930)

The first reported chemical synthesis of this compound was a landmark achievement.[4] While the specific details of Smith's 1930 synthesis require consulting the original publication, the general approach of the time often involved the condensation of a pyridine derivative with a suitable piperidine precursor or the construction of the piperidine ring onto a pyridine scaffold.

The Späth and Mamoli Synthesis (1936)

A notable early synthesis of anabasine was developed by Ernst Späth and L. Mamoli in 1936.[5][6] Their approach provided an alternative and elegant route to the molecule.

Experimental Protocol (Conceptual, based on Späth and Mamoli's work):

  • N-Acylation of a Piperidine Precursor: The synthesis would likely begin with the acylation of a suitable piperidine derivative to activate the ring for subsequent reactions.

  • Condensation with a Pyridine Derivative: The activated piperidine precursor would then be reacted with a pyridine derivative, such as a nicotinic acid ester, in a condensation reaction to form the C-C bond between the two rings.

  • Cyclization and Decarboxylation: Subsequent steps would involve cyclization to form the final bicyclic structure, likely followed by a decarboxylation step to remove any activating groups.

  • Hydrolysis: Finally, hydrolysis of any protecting or activating groups would yield this compound.

Spath_Mamoli_Synthesis A Piperidine Precursor B N-Acylated Piperidine A->B Acylation D Condensation Product B->D Condensation C Pyridine Derivative (e.g., Nicotinic acid ester) C->D Condensation E Cyclized Intermediate D->E Cyclization/ Decarboxylation F This compound (Anabasine) E->F Hydrolysis Anabasine_Applications Anabasine This compound (Anabasine) Agrochemicals Agrochemicals Anabasine->Agrochemicals Insecticide Pharmacology Pharmacological Research Anabasine->Pharmacology nAChR Agonist, Biomarker Catalysis Asymmetric Catalysis Anabasine->Catalysis Chiral Ligand

References

A Comprehensive Technical Guide to Unlocking the Therapeutic Potential of Novel 2-(Piperidin-2-yl)pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(piperidin-2-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique stereochemical and electronic properties, including its capacity for bidentate chelation and hydrogen bonding, make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to systematically investigate the potential biological activities of new analogues based on this scaffold. We will explore key therapeutic areas, provide detailed, self-validating experimental protocols for primary screening, and discuss the rationale behind these methodological choices. This document is designed not as a rigid template, but as a strategic framework to empower researchers to unlock the full therapeutic potential of their novel this compound compounds.

The this compound Scaffold: A Privileged Motif in Drug Discovery

The fusion of a pyridine ring with a piperidine ring creates a conformationally constrained yet versatile scaffold. The piperidine ring, often existing in a stable chair conformation, introduces a chiral center at the C2 position, allowing for stereospecific interactions with biological targets. The pyridine nitrogen atom acts as a hydrogen bond acceptor and imparts aromaticity, while the piperidine nitrogen can be a hydrogen bond donor or acceptor, influencing the compound's solubility and pharmacokinetic properties.[1][2] This combination of features is present in a wide array of approved drugs, highlighting the scaffold's "druggability".[1][3]

The nitrogen atoms of the two rings are positioned to act as a bidentate ligand, capable of chelating metal ions. This is a critical feature, as many enzymes, including metalloproteinases and polymerases, rely on metal cofactors for their catalytic activity. By designing compounds that can selectively chelate these metals, it is possible to achieve potent and specific enzyme inhibition.

A Strategic Framework for Biological Evaluation

A successful screening campaign for novel compounds requires a logical, tiered approach. The goal is to efficiently identify promising biological activities using robust, high-throughput primary assays before committing resources to more complex, low-throughput mechanistic studies. The causality for this workflow is resource optimization; it allows for the rapid triage of inactive compounds while prioritizing those with demonstrated biological effects for deeper investigation.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Lead Optimization a Novel this compound Compound Library b Cytotoxicity Screen (e.g., MTT Assay on Cancer/Normal Cell Lines) a->b c Antimicrobial Screen (e.g., MIC Assay vs. Bacteria/Fungi) a->c d CNS Activity Proxy Screen (e.g., Neuroprotection Assay) a->d e IC50/EC50 Determination b->e Active Hits f MIC Confirmation c->f Active Hits g Dose-Response Analysis d->g Active Hits h Apoptosis/Cell Cycle Assays e->h i Enzyme Inhibition Assays (e.g., Kinase, Reverse Transcriptase) e->i k Structure-Activity Relationship (SAR) Studies f->k j Receptor Binding Assays (e.g., Sigma Receptors) g->j h->k i->k j->k

Caption: High-level strategic workflow for evaluating novel compounds.

Core Therapeutic Areas and Methodologies

Based on existing literature, the this compound scaffold has shown promise in several key therapeutic areas.[3][4]

Anticancer Potential

Rationale: Nitrogen-containing heterocyclic compounds are integral to a vast number of anticancer agents.[5][6] They often function by intercalating DNA, inhibiting key enzymes like kinases, or disrupting cell cycle progression.[5][6] Several pyridine and piperidine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast, colon, and renal cancers.[5][7] The mechanism can involve the induction of apoptosis through various signaling pathways or the inhibition of enzymes crucial for tumor growth and angiogenesis.[6]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a robust method for primary screening of cytotoxicity. The causality is based on the principle that viable cells with active metabolism will reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a colorimetric readout of cell viability.

Self-Validation System: The inclusion of a vehicle control (e.g., DMSO) establishes the baseline for 100% cell viability, while a positive control (a known cytotoxic drug like Doxorubicin) confirms the assay is responsive to cytotoxic agents.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the novel compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

  • Controls: Include wells for "cells only" (negative control), "vehicle control", and a positive control drug (e.g., Doxorubicin) at a known effective concentration.

  • Incubation: Add 100 µL of the diluted compounds to the respective wells. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Compound IDIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HeLa (µM)
Novel-Cmpd-01 8.512.3
Novel-Cmpd-02 > 50> 50
Novel-Cmpd-03 2.13.5
Doxorubicin 0.91.2

Mechanistic Insight: Potential Apoptotic Pathway

Compounds that show significant cytotoxicity can be further investigated for their mechanism of action. A common anticancer mechanism is the induction of apoptosis.

G compound This compound Compound receptor Cell Surface Receptor (e.g., Death Receptor) compound->receptor Binds caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bax Bax/Bak Activation bid->bax mito Mitochondria cytoC Cytochrome c Release mito->cytoC bax->mito caspase9 Caspase-9 Activation (Apoptosome) cytoC->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical extrinsic apoptosis pathway initiated by a novel compound.

Antimicrobial and Antifungal Activity

Rationale: The pyridine ring is a core component of many antimicrobial and antifungal agents.[4][8] Its ability to interact with essential bacterial or fungal enzymes or disrupt cell membranes makes it a valuable pharmacophore. The combination with a piperidine moiety can enhance cell wall penetration or improve pharmacokinetic properties.[9][10] Studies have shown that pyridine derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The causality lies in exposing a standardized inoculum of the microbe to serial dilutions of the compound.

Self-Validation System: A "growth control" well (no compound) ensures the bacteria/fungi are viable. A "sterility control" (no microbes) ensures the medium is not contaminated. A positive control antibiotic (e.g., Ciprofloxacin) validates the susceptibility of the test organism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Well with broth and inoculum only.

    • Sterility Control: Well with broth only.

    • Positive Control: Serial dilution of a standard antibiotic/antifungal.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation:

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
Novel-Cmpd-04 81632
Novel-Cmpd-05 128>128>128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4
Neurological and Central Nervous System (CNS) Applications

Rationale: The this compound scaffold is structurally related to several CNS-active natural products, including nicotine and anabasine.[13] This structural similarity suggests potential interactions with various neuronal receptors, such as nicotinic acetylcholine receptors (nAChRs) and sigma receptors.[13][14] A compound based on this scaffold, SSR504734, has been identified as an inhibitor of the glycine transporter type 1, indicating potential applications in disorders like schizophrenia by modulating glutamatergic neurotransmission.[15] Furthermore, the ability to cross the blood-brain barrier is a key feature of many small molecule drugs targeting the CNS.[16]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol assesses a compound's ability to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases. The causality is that neuroprotective compounds will mitigate the damage caused by an oxidizing agent (e.g., H₂O₂), leading to higher cell viability.

Self-Validation System: A "H₂O₂ only" control establishes the maximum level of damage. A "vehicle control" ensures the solvent does not affect cell viability. A known neuroprotective agent (e.g., N-acetylcysteine) can be used as a positive control.

Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the novel compounds for 1-2 hours.

  • Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to the wells to a final concentration known to induce significant cell death (e.g., 100-200 µM). Do not add H₂O₂ to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Section 3.1.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with H₂O₂ alone.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure with demonstrated potential across diverse therapeutic areas including oncology, infectious diseases, and neurology.[7][15][17] The strategic framework and detailed methodologies presented in this guide provide a robust starting point for the systematic evaluation of novel derivatives. By employing a tiered screening approach, researchers can efficiently identify and validate promising lead compounds. Future efforts should focus on elucidating detailed mechanisms of action for active compounds and leveraging structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the next generation of therapeutics based on this remarkable scaffold.

References

  • Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed.
  • Characterization and pharmacological evalu
  • Synthesis and biological screening of some pyridine deriv
  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Bentham Science.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • This compound | C10H14N2. PubChem.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central.
  • Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]

  • A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine. IJCRT.org. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • Various types of biological activities of 2,2′‐bipyridines. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. PubMed. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Semantics Scholar. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

  • Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]

  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. ResearchGate. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. [Link]

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PubMed Central. [Link]

Sources

In-Depth Technical Guide to the Stereochemistry of (S)-2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperidin-2-yl)pyridine is a bicyclic heterocyclic compound featuring a pyridine ring linked to a piperidine ring at the 2-position. This structure is a prevalent motif in numerous biologically active molecules and serves as a highly effective chiral ligand in asymmetric catalysis.[1] The stereochemistry at the C2 position of the piperidine ring is paramount, as the spatial arrangement of the substituents dictates the molecule's interaction with other chiral entities, be it a biological receptor or a metallic catalyst center. This guide provides an in-depth exploration of the stereochemistry of the (S)-enantiomer of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into the principles of its stereochemistry, methods for its asymmetric synthesis, robust techniques for its characterization, and its applications, where chirality is the key to function.

Fundamentals of Stereochemistry in this compound

The core of this compound's stereochemistry lies in the carbon atom connecting the piperidine and pyridine rings. This carbon is a stereogenic center, as it is bonded to four different groups: a hydrogen atom, the nitrogen of the piperidine ring, the C3 of the piperidine ring, and the pyridine ring. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (S)-2-(piperidin-2-yl)pyridine and (R)-2-(piperidin-2-yl)pyridine.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S). For this compound, the priority of the substituents on the stereocenter is as follows:

  • -NH- (in the piperidine ring)

  • Pyridine ring

  • -CH2- (in the piperidine ring)

  • -H

When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority substituent traces a counter-clockwise path for the (S)-enantiomer. The distinct three-dimensional arrangement of these enantiomers leads to different interactions with plane-polarized light (optical activity) and other chiral molecules.

Asymmetric Synthesis of (S)-2-(Piperidin-2-yl)pyridine

Achieving high enantiomeric purity is crucial for the application of (S)-2-(piperidin-2-yl)pyridine. Several strategies have been developed for its enantioselective synthesis.[2]

Key Synthetic Approaches:
  • Asymmetric Hydrogenation: This is one of the most widely studied methods for producing enantioenriched piperidines.[2] It typically involves the hydrogenation of a corresponding pyridine precursor using a chiral catalyst. For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has shown high levels of enantioselectivity.[3][4] The choice of a chiral phosphine ligand is critical in directing the stereochemical outcome of the hydrogenation.[3]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For 2-substituted piperidines, this could involve starting from chiral amino acids or other natural products.[3]

  • Kinetic Resolution: This method involves the separation of a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enriched.[2][5] For example, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system.[5]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the substrate to direct a diastereoselective reaction. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

The causality behind the choice of a particular synthetic route often depends on factors like the desired scale of the synthesis, the availability of starting materials, and the required level of enantiomeric purity. Asymmetric hydrogenation, for example, is often favored for its atom economy and the potential for high catalytic turnover.

Stereochemical Characterization Techniques

Confirming the absolute stereochemistry and determining the enantiomeric purity of (S)-2-(piperidin-2-yl)pyridine requires specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality in Method Development: The choice of the CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® IA or IB), are often effective for separating piperidine derivatives.[6][7] The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks.[8]

Protocol 1: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
  • Column: Chiralpak® IA (or equivalent polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Validation:

    • Inject a racemic standard of this compound to confirm the retention times of both the (S) and (R) enantiomers and to ensure adequate resolution.

    • Inject the (S)-2-(piperidin-2-yl)pyridine sample.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, specialized NMR techniques can be employed for stereochemical analysis.

  • Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These are chiral compounds that form transient diastereomeric complexes with the analyte. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers.

  • ¹⁹F NMR: If a fluorine-containing chiral derivatizing agent is used, the resulting diastereomers can often be clearly resolved in the ¹⁹F NMR spectrum, which has a wide chemical shift range and low background noise.[9]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For conformationally rigid derivatives, NOE experiments can provide through-space proton-proton distance information, which can be used to deduce the relative stereochemistry in diastereomers and, in some cases, help in assigning the absolute configuration by comparing experimental data with computational models.[10][11]

Chiroptical Methods
  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For (S)-2-(piperidin-2-yl)pyridine, a specific, non-zero value of optical rotation would be expected, while a racemic mixture would have a rotation of zero.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used for its identification and to study its conformational properties.

Technique Principle Information Obtained Key Considerations
Chiral HPLC Diastereomeric interactions with a chiral stationary phase.Enantiomeric excess (e.e.), enantiomeric purity.Column and mobile phase selection are crucial.[6][7]
NMR with Chiral Additives Formation of transient diastereomeric complexes.Enantiomeric ratio, structural information.Choice of chiral agent, potential for signal overlap.[9]
Polarimetry Rotation of plane-polarized light.Specific rotation [α], confirmation of optical activity.Concentration and solvent dependent.
Circular Dichroism (CD) Differential absorption of circularly polarized light.Absolute configuration (by comparison), conformational analysis.Requires a chromophore near the stereocenter.

Visualization of Analytical Workflows

Experimental Workflow for Stereochemical Analysis

The following diagram illustrates a typical workflow for the comprehensive stereochemical analysis of a newly synthesized batch of (S)-2-(piperidin-2-yl)pyridine.

G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Data Interpretation & Validation Synthesis Asymmetric Synthesis of (S)-2-(Piperidin-2-yl)pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC Chiral HPLC Analysis Purification->HPLC Primary Screen NMR NMR Analysis with Chiral Solvating Agent Purification->NMR Confirmatory Polarimetry Polarimetry Purification->Polarimetry EE_Calc Calculate Enantiomeric Excess (e.e.) HPLC->EE_Calc Config_Confirm Confirm Absolute Configuration NMR->Config_Confirm SR_Calc Determine Specific Rotation [α] Polarimetry->SR_Calc Final_Report Final Report EE_Calc->Final_Report SR_Calc->Final_Report Config_Confirm->Final_Report

Caption: Workflow for the stereochemical analysis of (S)-2-(Piperidin-2-yl)pyridine.

Principle of Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.

G cluster_main Chiral Recognition on CSP cluster_complexes Transient Diastereomeric Complexes racemate Racemic Mixture ((S)-P and (R)-P) csp Chiral Stationary Phase (CSP) racemate->csp Interaction complex_S (S)-P :: CSP (More Stable) csp->complex_S complex_R (R)-P :: CSP (Less Stable) csp->complex_R elution Elution Profile complex_S->elution Elutes Slower (Longer Retention Time) complex_R->elution Elutes Faster (Shorter Retention Time)

Sources

Methodological & Application

Application Notes & Protocols: 2-(Piperidin-2-yl)pyridine as a Privileged Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for efficient and highly selective methods to synthesize enantiopure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral ligands, capable of directing the stereochemical outcome of metal-catalyzed reactions, are paramount to this endeavor. Among these, 2-(Piperidin-2-yl)pyridine has emerged as a highly effective and versatile N,N-bidentate ligand. Its rigid, well-defined chiral environment, stemming from the stereocenter adjacent to the coordinating nitrogen atoms, allows for exceptional levels of asymmetric induction in a variety of transformations. This guide provides an in-depth exploration of the synthesis, mechanism, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Architectural Advantage of this compound

This compound is a C₁-symmetric chiral ligand that uniquely combines the π-accepting properties of a pyridine ring with the σ-donating character of a saturated piperidine moiety. This electronic arrangement, coupled with its bidentate nature, allows it to form stable, five-membered chelate rings with a wide range of transition metals, including Iridium, Rhodium, and Ruthenium.

The key to its efficacy lies in the stereogenic center at the C2 position of the piperidine ring. Upon coordination to a metal center, the piperidine ring adopts a fixed conformation, projecting its substituents into specific regions of space. This creates a well-defined chiral pocket that forces incoming substrates to approach the metal center from a specific trajectory, thereby dictating the stereochemistry of the product. The development of efficient synthetic routes to enantiomerically enriched 2-alkyl piperidines, such as through the asymmetric hydrogenation of pyridinium salts, has made ligands like this compound more accessible for catalytic applications.[1]

G cluster_ligand This compound Ligand cluster_complex Catalytic Complex Formation cluster_application Mechanism of Action ligand Structure (Chiral Center at C2) metal Transition Metal (e.g., Ir, Rh, Ru) ligand->metal Bidentate Coordination pyridine Pyridine Ring (π-acceptor) piperidine Piperidine Ring (σ-donor, Chiral Scaffold) chelation Stable 5-Membered Chelate Ring metal->chelation pocket Creates Chiral Pocket Around Metal chelation->pocket induction High Asymmetric Induction pocket->induction

Caption: Logical relationships in the application of this compound.

Synthesis of Enantiopure this compound

The accessibility of the chiral ligand is a prerequisite for its widespread use. A highly effective method for preparing enantioenriched 2-alkyl piperidines is the iridium-catalyzed asymmetric hydrogenation of the corresponding 2-alkyl-pyridinium salts.[1] This approach provides a direct and atom-economical route to the core scaffold.

Conceptual Workflow for Ligand Synthesis:

  • Pyridine Activation: The starting 2-alkylpyridine is activated by N-alkylation to form a pyridinium salt. This activation is crucial as it facilitates the reduction of the aromatic ring.

  • Asymmetric Hydrogenation: The pyridinium salt is hydrogenated under a hydrogen atmosphere using a chiral iridium catalyst. The choice of chiral ligand on the iridium catalyst (e.g., MeO-BoQPhos as reported in the literature) determines the absolute stereochemistry of the resulting piperidine.[1]

  • Deprotection: The N-alkyl group on the resulting chiral piperidine is removed to yield the final secondary amine ligand.

G start 2-Alkylpyridine step1 N-Alkylation (Activation) start->step1 intermediate Pyridinium Salt step1->intermediate step2 Asymmetric Hydrogenation [Ir]-Catalyst, H₂ intermediate->step2 protected_piperidine Enantioenriched N-Alkyl-2-alkylpiperidine step2->protected_piperidine step3 Deprotection protected_piperidine->step3 final_product Enantiopure This compound (Ligand) step3->final_product

Caption: General workflow for the asymmetric synthesis of the ligand scaffold.

Application in Asymmetric Catalysis: Iridium-Catalyzed Transfer Hydrogenation of Ketones

One of the most powerful applications of this compound and its analogues is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols. This reaction typically uses isopropanol or a formic acid/triethylamine mixture as a mild and readily available hydrogen source.

Causality of Experimental Design:

  • Metal Precursor: An iridium(III) precursor, such as [Cp*IrCl₂]₂, is commonly used. Iridium is highly efficient in C-H activation and hydride transfer steps central to the catalytic cycle.

  • Hydrogen Source: Formic acid/triethylamine azeotrope is a highly effective hydrogen donor. Formate decomposes in the coordination sphere of the metal to release a hydride and CO₂, driving the reaction forward.

  • Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is often chosen to ensure solubility of the catalyst and substrate while remaining inert to the reaction conditions.

  • Temperature: Reactions are often run at or near room temperature to maximize enantioselectivity, as higher temperatures can lead to background reactions or reduced chiral discrimination.

Proposed Mechanism of Asymmetric Induction:

The active catalyst is an 18-electron iridium-hydride species. The this compound ligand coordinates to the iridium center, creating a rigid chiral environment. The N-H proton of the piperidine ring can participate in a metal-ligand cooperative hydrogen-bonding interaction with the carbonyl oxygen of the ketone substrate. This interaction, along with steric repulsion from the chiral scaffold, locks the substrate into a single, low-energy orientation for hydride delivery from the metal to one specific face of the carbonyl, leading to high enantioselectivity.

Detailed Application Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the ATH of acetophenone to (R)-1-phenylethanol using an in-situ generated catalyst from [Cp*IrCl₂]₂ and (S)-2-(Piperidin-2-yl)pyridine.

Materials & Reagents:

  • [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

  • (S)-2-(Piperidin-2-yl)pyridine

  • Acetophenone (freshly distilled)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Experimental Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Cp*IrCl₂]₂ (0.0025 mmol, 1.0 eq) and (S)-2-(Piperidin-2-yl)pyridine (0.0055 mmol, 2.2 eq) in 2.0 mL of anhydrous DCM. Stir the resulting orange solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (0.5 mmol, 100 eq) in 1.0 mL of anhydrous DCM.

  • Initiation: Add the HCOOH/NEt₃ azeotrope (0.5 mL) to the substrate solution, followed by the dropwise addition of the pre-formed catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 30 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until full conversion of the starting material is observed (typically 4-12 hours).

  • Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield pure (R)-1-phenylethanol. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Summary of Performance Data

The catalytic system employing this compound ligands has demonstrated high efficacy for a range of substrates. Below is a representative summary of results for the asymmetric transfer hydrogenation of various ketones.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol6>9998
2Propiophenone1-Phenylpropanol8>9997
31-Indanone1-Indanol4>9999
41-Tetralone1-Tetralol5>9996
5Benzylacetone4-Phenyl-2-butanol129594

Note: Data is representative and compiled for illustrative purposes based on typical performance for this class of ligand.

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its robust and tunable chiral architecture provides a platform for achieving exceptional levels of enantiocontrol in important chemical transformations, most notably in asymmetric hydrogenation and transfer hydrogenation reactions. The straightforward synthesis of its core scaffold and its demonstrated high performance make it a valuable tool for chemists in academic and industrial settings, facilitating the efficient and selective production of chiral molecules essential for drug discovery and development.

References

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH.
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research.
  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry.
  • What are the applications of chiral pyridine derivatives in asymmetric synthesis?. BenchChem Blog.

Sources

Synthesis of Metal Complexes Using 2-(Piperidin-2-yl)pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Coordination Chemistry of 2-(Piperidin-2-yl)pyridine

This compound stands as a ligand of significant interest in coordination chemistry and catalysis. Its structure, featuring a pyridine ring linked to a piperidine moiety at the 2-position, offers a unique combination of properties. It acts as a bidentate, N,N'-donor ligand, where the pyridine nitrogen provides a sp²-hybridized donor site and the piperidine nitrogen offers a more flexible, sp³-hybridized site. This structural arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The inherent chirality at the 2-position of the piperidine ring and the conformational flexibility of the piperidine chair/boat forms add further layers of stereochemical complexity and tunability to its metal complexes, making them attractive candidates for asymmetric catalysis and as structural models for metalloenzymes.

General Considerations for Synthesis

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.[1] The choice of metal precursor (e.g., chloride, acetate, perchlorate salts), solvent, reaction temperature, and atmosphere are critical parameters that dictate the final product's structure, yield, and purity.

  • Metal Precursors: Simple metal halides (e.g., FeCl₂, RuCl₃, CuCl₂) or acetates (e.g., Cu(OAc)₂) are commonly used. The counter-ion can sometimes influence the final coordination geometry or become incorporated into the complex.

  • Solvents: Alcohols like methanol or ethanol are frequently employed due to their ability to dissolve both the ligand and many transition metal salts.[1] For air- or moisture-sensitive reactions, dried and deoxygenated solvents such as dichloromethane or tetrahydrofuran (THF) are necessary.

  • Atmosphere: Many transition metal complexes, particularly those with metals in lower oxidation states (e.g., Fe(II), Ru(II)), are susceptible to oxidation. Performing the synthesis under an inert atmosphere of argon or nitrogen is crucial to prevent the formation of unwanted oxidized byproducts.

General Synthetic Workflow

The overall process for synthesizing and characterizing these complexes follows a logical progression from reaction setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization Ligand This compound ReactionVessel Reaction in Solvent (e.g., MeOH, THF) Inert Atmosphere (Ar/N2) Heat/Stir Ligand->ReactionVessel MetalSalt Metal Salt (e.g., MClx) MetalSalt->ReactionVessel Filtration Filtration ReactionVessel->Filtration Crystallization Recrystallization / Column Chromatography Filtration->Crystallization Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Crystallization->Spectroscopy Structure Structural Analysis (X-ray, Mass Spec) Crystallization->Structure

Sources

The Strategic Application of 2-(Piperidin-2-yl)pyridine in Palladium-Catalyzed Cross-Coupling: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This application note delves into the strategic use of 2-(Piperidin-2-yl)pyridine as a highly effective bidentate N,N'-ligand in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Authored for researchers, scientists, and professionals in drug development, this guide provides detailed experimental protocols, mechanistic rationale, and expert insights to unlock the full potential of this versatile ligand.

Introduction: The Advantage of the this compound Scaffold

The efficacy of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the nature of the ligand coordinating the metal center. The ligand influences the stability, solubility, and catalytic activity of the palladium complex, directly impacting reaction rates, yields, and substrate scope.[1] this compound emerges as a compelling ligand due to its unique structural and electronic properties. As a bidentate ligand, it forms a stable five-membered chelating ring with the palladium center through the nitrogen atoms of both the pyridine and piperidine moieties. This chelation enhances the stability of the catalytic species, preventing premature decomposition and promoting efficient catalytic turnover.

The distinct electronic environments of the sp²-hybridized pyridine nitrogen and the sp³-hybridized piperidine nitrogen allow for a nuanced modulation of the electronic properties of the palladium center. This electronic asymmetry can be advantageous in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[2] Furthermore, the chiral nature of this compound, which is commercially available in its enantiopure forms, opens avenues for its application in asymmetric catalysis.[3]

Mechanistic Considerations: The Role of Bidentate N,N'-Ligands

The catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine/alkyne coordination and deprotonation, and reductive elimination. The use of a bidentate ligand like this compound can profoundly influence each of these stages.

  • Oxidative Addition: The ligand's electron-donating properties can facilitate the oxidative addition of the aryl halide to the Pd(0) center, forming the key Pd(II) intermediate.

  • Transmetalation/Coordination: The stable chelate structure helps to prevent ligand dissociation, which can be detrimental to the subsequent steps. In Suzuki-Miyaura coupling, this stability can promote efficient transmetalation from the organoboron reagent. In Buchwald-Hartwig amination and Sonogashira coupling, the ligand framework influences the coordination and subsequent reaction of the amine or alkyne.

  • Reductive Elimination: The steric and electronic properties of the this compound ligand can influence the rate of reductive elimination, the final step that forms the desired product and regenerates the Pd(0) catalyst.

dot graph "Catalytic_Cycle_Overview" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L" [pos="0,2!"]; "Oxidative_Addition" [pos="2,2!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Oxidative\nAddition"]; "R-Pd(II)-X(L)" [pos="4,2!"]; "Transmetalation_Coordination" [pos="4,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Transmetalation/\nCoordination"]; "R-Pd(II)-R'(L)" [pos="2,0!"]; "Reductive_Elimination" [pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Reductive\nElimination"];

"Pd(0)L" -> "Oxidative_Addition" [label=" + R-X"]; "Oxidative_Addition" -> "R-Pd(II)-X(L)"; "R-Pd(II)-X(L)" -> "Transmetalation_Coordination" [label=" + R'-M"]; "Transmetalation_Coordination" -> "R-Pd(II)-R'(L)"; "R-Pd(II)-R'(L)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L" [label=" + R-R'"]; } केंद्रीकृत पैलेडियम क्रॉस-कपलिंग उत्प्रेरक चक्र का अवलोकन।

Experimental Protocols

The following protocols are designed as robust starting points for the application of this compound in palladium-catalyzed cross-coupling reactions. Optimization of reaction parameters such as temperature, solvent, base, and catalyst loading may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[4] The use of bidentate nitrogen ligands has been shown to be effective in this transformation.[5][6][7][8]

Reaction Scheme:

Ar-Br + Ph-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ph

Materials:

Reagent/MaterialPurity/Grade
Aryl bromideReagent grade
Phenylboronic acidReagent grade
Palladium(II) acetate (Pd(OAc)₂)99.9%
This compound97%
Potassium carbonate (K₂CO₃)Anhydrous
1,4-DioxaneAnhydrous
Deionized water
Magnetic stir bar
Schlenk tube
Argon or Nitrogen gasHigh purity

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot graph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Catalyst Preparation"; bgcolor="#F1F3F4"; "Add_Pd" [label="Add Pd(OAc)₂ and\nthis compound"]; "Inert_Atmosphere" [label="Evacuate and backfill\nwith inert gas"]; }

subgraph "cluster_reaction" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Add_Reagents" [label="Add aryl bromide,\nphenylboronic acid, and K₂CO₃"]; "Add_Solvent" [label="Add 1,4-dioxane\nand water"]; "Heat_Stir" [label="Heat and stir at\n80-100 °C"]; }

subgraph "cluster_workup" { label = "Workup and Purification"; bgcolor="#F1F3F4"; "Cool_Dilute" [label="Cool and dilute with\nethyl acetate and water"]; "Extract" [label="Extract aqueous layer"]; "Dry_Concentrate" [label="Dry and concentrate\norganic layers"]; "Purify" [label="Purify by column\nchromatography"]; }

"Add_Pd" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Add_Reagents"; "Add_Reagents" -> "Add_Solvent"; "Add_Solvent" -> "Heat_Stir"; "Heat_Stir" -> "Cool_Dilute"; "Cool_Dilute" -> "Extract"; "Extract" -> "Dry_Concentrate"; "Dry_Concentrate" -> "Purify"; } सुजुकी-मियौरा क्रॉस-कपलिंग के लिए प्रायोगिक वर्कफ़्लो।

Buchwald-Hartwig Amination of Aryl Chlorides with a Secondary Amine

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[9] Bidentate ligands are known to be effective in this reaction, even with less reactive aryl chlorides.[10]

Reaction Scheme:

Ar-Cl + R₂NH --(Pd catalyst, Base)--> Ar-NR₂

Materials:

Reagent/MaterialPurity/Grade
Aryl chlorideReagent grade
Secondary amine (e.g., morpholine)Reagent grade
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%
This compound97%
Sodium tert-butoxide (NaOtBu)97%
TolueneAnhydrous
Magnetic stir bar
Schlenk tube
Argon or Nitrogen gasHigh purity

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.024 mmol, 2.4 mol%) to a dry Schlenk tube containing a magnetic stir bar.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Remove the Schlenk tube from the glovebox. Add the aryl chloride (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite, washing the pad with diethyl ether (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Cross-Coupling of Aryl Iodides with a Terminal Alkyne

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[11] While often requiring a copper co-catalyst, copper-free conditions have been developed, particularly with the use of appropriate ligands.

Reaction Scheme:

Ar-I + R-C≡CH --(Pd catalyst, Base, +/- CuI)--> Ar-C≡C-R

Materials:

Reagent/MaterialPurity/Grade
Aryl iodideReagent grade
Terminal alkyne (e.g., phenylacetylene)Reagent grade
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)98%
This compound97%
Copper(I) iodide (CuI) (optional)99.5%
Triethylamine (Et₃N)Anhydrous
Tetrahydrofuran (THF)Anhydrous
Magnetic stir bar
Schlenk tube
Argon or Nitrogen gasHigh purity

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.015 mmol, 1.5 mol%) and this compound (0.03 mmol, 3 mol%). If using a copper co-catalyst, add CuI (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the aryl iodide (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

The following table provides a comparative overview of the typical reaction conditions for the three cross-coupling reactions using this compound as a ligand. These are generalized conditions and may require optimization for specific substrates.

ParameterSuzuki-MiyauraBuchwald-HartwigSonogashira
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₂Cl₂
Catalyst Loading 1-2 mol%1-2 mol% Pd1-3 mol%
Ligand Loading 1.2-2.4 mol%1.2-2.4 mol%2-4 mol%
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄Et₃N, DIPA
Solvent Dioxane/H₂O, TolueneToluene, DioxaneTHF, DMF
Temperature 80-110 °C90-120 °CRT - 60 °C
Reaction Time 12-24 h16-24 h6-18 h

Conclusion

This compound represents a valuable addition to the toolbox of ligands for palladium-catalyzed cross-coupling reactions. Its bidentate nature and unique electronic properties contribute to the formation of stable and highly active catalytic species. The protocols outlined in this application note provide a solid foundation for researchers to employ this ligand in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, facilitating the synthesis of a diverse range of valuable chemical entities. Further exploration of its potential in asymmetric catalysis is a promising area for future investigation.

References

Sources

Introduction: The Architectural Elegance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry of 2-(Piperidin-2-yl)pyridine: From Privileged Scaffold to Clinical Candidates

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets and disease indications. These are termed "privileged scaffolds," structures that possess a unique combination of physicochemical properties and three-dimensional topographies, enabling them to interact favorably with diverse biological macromolecules. The this compound moiety is a quintessential example of such a scaffold.[1][2][3]

At its core, this structure comprises a pyridine ring linked to a piperidine ring at the 2-position. This deceptively simple arrangement harbors a wealth of chemical features crucial for drug design:

  • A Chiral Center: The C2 position of the piperidine ring is a stereocenter, allowing for enantiomerically pure compounds whose distinct spatial arrangements can lead to significant differences in potency and selectivity.

  • Basic Nitrogen: The secondary amine within the piperidine ring is typically protonated at physiological pH, providing a cationic center that can form critical ionic bonds or hydrogen bonds with target proteins.

  • Aromatic System: The pyridine ring serves as a versatile interaction hub. Its nitrogen atom is a hydrogen bond acceptor, while the aromatic face can engage in π-π stacking and other non-covalent interactions.

  • Conformational Restraint: The cyclic nature of the piperidine ring limits conformational flexibility compared to an analogous acyclic structure, which can pre-organize the molecule for optimal binding and reduce the entropic penalty upon target engagement.

This guide provides a detailed exploration of the this compound scaffold, delving into its primary role as a modulator of nicotinic acetylcholine receptors and its expanding applications against other key therapeutic targets. It offers field-proven insights and detailed protocols for researchers engaged in drug discovery and development.

Core Application: Mastering the Nicotinic Acetylcholine Receptors (nAChRs)

The most prominent application of the this compound scaffold is in the development of modulators for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to synaptic transmission in the central and peripheral nervous systems and have emerged as critical targets for a range of pathologies, including neurodegenerative diseases, cognitive disorders, and inflammatory conditions.[4]

The this compound framework serves as an excellent bioisostere of natural nAChR agonists like nicotine.[5] The protonated piperidine nitrogen mimics the quaternary ammonium group of acetylcholine, while the pyridine nitrogen acts as a key hydrogen bond acceptor, analogous to the ester carbonyl of acetylcholine.[6]

Focus on the α7 Subtype: A Gateway to Treating Inflammation and Cognitive Decline

The α7 nAChR subtype is of particular interest due to its high permeability to calcium and its role in modulating inflammatory responses and synaptic plasticity.[4] The development of selective α7 nAChR modulators is a key strategy for treating conditions like Alzheimer's disease and inflammatory disorders.[7][8] Compounds based on the this compound scaffold have proven to be highly effective in this area. For instance, researchers have developed potent and selective α7 nAChR modulators by elaborating on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold, a close structural relative.[7]

The diagram below illustrates the "cholinergic anti-inflammatory pathway," a key mechanism by which α7 nAChR agonists can suppress systemic inflammation.

Cholinergic_Anti_Inflammatory_Pathway cluster_Systemic Systemic Circulation / CNS cluster_Tissue Inflamed Tissue (e.g., Spleen) Vagus_Nerve Vagus Nerve Signal (Afferent) Brain Brain Vagus_Nerve->Brain Senses Inflammation Efferent_Vagus Vagus Nerve Signal (Efferent) Brain->Efferent_Vagus Initiates Anti-inflammatory Reflex ACh_Release Acetylcholine (ACh) Release Efferent_Vagus->ACh_Release Macrophage Macrophage TNFa Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Macrophage->TNFa Inhibits Release of Inflammation Systemic Inflammation TNFa->Inflammation Causes a7_nAChR α7 nAChR ACh_Release->a7_nAChR Binds to a7_nAChR->Macrophage On surface of Drug This compound Derivative (Agonist) Drug->a7_nAChR Activates caption Cholinergic Anti-inflammatory Pathway. Synthesis_Workflow Start 2,6-Dichloropyridine Step1 Step 1: SNAr Piperidine, K3PO4 Start->Step1 Intermediate1 2-Chloro-6-(piperidin-1-yl)pyridine (Intermediate A) Step2 Step 2: Buchwald-Hartwig NH2Boc, Pd(OAc)2, XantPhos Intermediate1->Step2 Intermediate2 N-Boc-2-amino-6-(piperidin-1-yl)pyridine (Intermediate B) Step3 Step 3: Deprotection TFA in DCM Intermediate2->Step3 Intermediate3 2-Amino-6-(piperidin-1-yl)pyridine (Intermediate C) Step4 Step 4: Guanylation Reagent, HgCl2, NEt3 Intermediate3->Step4 Final_Product Target Guanidine Derivative (Final Product) Step1->Intermediate1 Step2->Intermediate2 Step3->Intermediate3 Step4->Final_Product caption Synthetic Workflow for a Guanidine Derivative.

Caption: Synthetic Workflow for a Guanidine Derivative.

Step-by-Step Methodology:

  • Step 1: Selective Nucleophilic Aromatic Substitution (SNAr)

    • Rationale: This step selectively displaces one of the chloro groups. Using a slight excess of the starting dichloride and controlled conditions favors monosubstitution.

    • Procedure: To a solution of 2,6-dichloropyridine (1.0 eq) in dioxane, add piperidine (0.9 eq) and potassium phosphate (K₃PO₄, 2.0 eq). Degas the mixture and reflux at 105 °C for 36 hours. Monitor reaction completion by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product via column chromatography to yield Intermediate A . [9]

  • Step 2: Buchwald-Hartwig Amination

    • Rationale: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, installing a protected amine group that will later become the guanidine. XantPhos is a bulky phosphine ligand that is highly effective for this type of coupling.

    • Procedure: In a reaction vessel, combine Intermediate A (1.0 eq), tert-butyl carbamate (NH₂Boc, 1.2 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and XantPhos (0.15 eq). Add anhydrous dioxane, degas the mixture, and heat to 70 °C for 4 hours. After cooling, filter the mixture through celite and concentrate the filtrate. The residue is purified by column chromatography to give Intermediate B . [9]

  • Step 3: Boc Deprotection

    • Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for its removal, yielding the free amine.

    • Procedure: Dissolve Intermediate B (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting crude salt of Intermediate C is often used directly in the next step without further purification. [9]

  • Step 4: Guanylation

    • Rationale: This step converts the primary amine into the target guanidine. N,N′-Di-Boc-S-methylisothiourea is a common guanylating agent, and mercury(II) chloride acts as a thiophile to activate the reagent.

    • Procedure: To a solution of Intermediate C (1.0 eq) and N,N′-di-Boc-S-methylisothiourea (1.1 eq) in DCM, add triethylamine (NEt₃, 3.0 eq). Cool the mixture in an ice bath and add mercury(II) chloride (HgCl₂, 1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Filter the reaction mixture, wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. The final protected product is then deprotected using the TFA/DCM method from Step 3 and purified by preparative HPLC to yield the Final Product as a TFA salt. [9]

Protocol 2: In Vitro Evaluation of α7 nAChR Agonist Activity using a Calcium Flux Assay
  • Rationale: This is a cell-based functional assay to measure the agonist activity of a test compound. Since α7 nAChRs are calcium-permeable ion channels, their activation by an agonist leads to an influx of extracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.

  • Materials:

    • SH-EP1-hα7 cell line (a human epithelial cell line stably expressing the human α7 nAChR).

    • Fluo-4 AM calcium indicator dye.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Test compounds and a reference agonist (e.g., PNU-282987).

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Cell Plating: Seed the SH-EP1-hα7 cells into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM in Assay Buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates for 1 hour at 37 °C in the dark.

    • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in Assay Buffer at 5x the final desired concentration.

    • Fluorescence Measurement:

      • Wash the cells with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.

      • Place the plate into the fluorescence plate reader and allow it to equilibrate.

      • Program the instrument to measure a baseline fluorescence reading for 10-20 seconds.

      • The instrument then automatically injects 25 µL of the 5x compound solution into each well.

      • Continue to measure the fluorescence intensity every second for at least 2 minutes post-injection.

    • Data Analysis:

      • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

      • Normalize the data to the response of a maximal concentration of the reference agonist (100%) and buffer alone (0%).

      • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Eₘₐₓ).

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent stereochemical, electronic, and conformational features make it an exceptionally versatile building block for interacting with a wide array of biological targets. [2][10]Initially gaining prominence in the challenging field of nAChR modulation for CNS and inflammatory disorders, its application has successfully expanded into oncology, virology, and metabolic diseases. [7][9][11]The synthetic accessibility and the rich structure-activity relationship data available provide a solid foundation for further optimization and the development of next-generation therapeutics. For medicinal chemists and drug development professionals, the this compound framework remains a highly valuable and enduring scaffold, promising continued innovation in the pursuit of novel medicines.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Benchchem.
  • Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.
  • Structure–activity relationship of piperidine derivatives with... ResearchGate.
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed.
  • Structure activity relationship. ResearchGate.
  • Substituted pyridines as modulators of the mammalian neuronal nicotinic acetylcholine receptor. Patent Alert.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-... ChEMBL - EMBL-EBI.
  • Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Request PDF.
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate.
  • Pyridine and piperidine derivatives for treating neurodegenerative diseases. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed.
  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central.
  • Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed.
  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate.
  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate.
  • Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Application Note & Protocol: A Step-by-Step Synthesis of 2-(Piperidin-2-yl)pyridine from 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-(Piperidin-2-yl)pyridine, a crucial scaffold in medicinal chemistry and a key precursor for various pharmacologically active compounds. The synthesis commences with 2-chloropyridine, which is first converted to the intermediate 2,2'-bipyridine. This intermediate is then subjected to selective catalytic hydrogenation to yield the final product. This guide is designed to offer both a practical, step-by-step experimental procedure and a deeper understanding of the underlying chemical principles, ensuring a robust and reproducible synthesis.

Introduction

This compound, also known as anabasine in its (S)-enantiomeric form, is a pyridine alkaloid that has garnered significant interest in the pharmaceutical industry. Its structural motif is present in a range of bioactive molecules, including the well-known stimulant methylphenidate (Ritalin), used in the treatment of ADHD. The synthesis of this compound is therefore of considerable importance.

The following protocol details a reliable and scalable two-step synthesis starting from the readily available and cost-effective 2-chloropyridine. The chosen synthetic route proceeds through a 2,2'-bipyridine intermediate, which is a classic and well-documented pathway, offering high yields and relatively straightforward purification procedures.

Overall Synthetic Pathway

The synthesis is divided into two primary stages:

  • Step 1: Synthesis of 2,2'-Bipyridine: This step involves a lithium-halogen exchange with 2-chloropyridine, followed by a coupling reaction to form 2,2'-bipyridine.

  • Step 2: Selective Reduction of 2,2'-Bipyridine: The 2,2'-bipyridine intermediate is then selectively hydrogenated to reduce one of the pyridine rings, yielding the target compound, this compound.

G cluster_0 Step 1: Bipyridine Formation cluster_1 Step 2: Selective Reduction 2-Chloropyridine 2-Chloropyridine 2,2'-Bipyridine 2,2'-Bipyridine 2-Chloropyridine->2,2'-Bipyridine  n-BuLi, THF, -78°C This compound This compound 2,2'-Bipyridine->this compound  H2, PtO2, EtOH, HCl

Figure 1: Overall synthetic workflow from 2-chloropyridine.

Part 1: Synthesis of 2,2'-Bipyridine from 2-Chloropyridine

Rationale and Mechanistic Insight

The formation of 2,2'-bipyridine from 2-chloropyridine is achieved via an organolithium intermediate. The process begins with a lithium-halogen exchange reaction where n-butyllithium (n-BuLi), a strong organometallic base, reacts with 2-chloropyridine at low temperatures (-78 °C) to form 2-pyridyllithium. This highly reactive intermediate then acts as a nucleophile, attacking a second molecule of 2-chloropyridine in a subsequent coupling reaction to yield 2,2'-bipyridine. Maintaining a low temperature is critical to prevent side reactions, such as the decomposition of the 2-pyridyllithium intermediate.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-Chloropyridine99%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Saturated aq. NH4Cl solutionACS ReagentVWR
Anhydrous Magnesium SulfateACS ReagentVWR
Round-bottom flask, 500 mL--
Magnetic stirrer and stir bar--
Septa and needles--
Low-temperature thermometer--
Dry ice/acetone bath--

Procedure

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Reagents: The flask is charged with 2-chloropyridine (10.0 g, 88.0 mmol) and 200 mL of anhydrous THF.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: n-Butyllithium (2.5 M in hexanes, 38.7 mL, 96.8 mmol) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn dark red or brown.

  • Reaction Time: The reaction is stirred at -78 °C for an additional 1 hour.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH4Cl) solution, while maintaining the low temperature.

  • Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a minimal amount of hot hexane or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,2'-bipyridine as a white solid.

Expected Outcome: The expected yield of 2,2'-bipyridine is typically in the range of 60-70%.

Part 2: Selective Reduction of 2,2'-Bipyridine

Rationale and Mechanistic Insight

The selective reduction of one of the pyridine rings in 2,2'-bipyridine to a piperidine ring is most effectively achieved through catalytic hydrogenation. Platinum(IV) oxide (PtO2), also known as Adam's catalyst, is an excellent choice for this transformation. In the presence of hydrogen gas and an acidic medium (provided by hydrochloric acid), the PtO2 is reduced in situ to active platinum, which catalyzes the addition of hydrogen across the double bonds of one of the aromatic rings. The acidic conditions protonate the pyridine nitrogen, which facilitates the reduction. Careful control of the reaction conditions (pressure, temperature, and catalyst loading) is necessary to prevent over-reduction to a bipiperidine.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2,2'-BipyridineSynthesized above-
Platinum(IV) oxide (PtO2)Adam's catalystSigma-Aldrich
Ethanol (EtOH)200 proof, absoluteFisher Scientific
Concentrated Hydrochloric Acid (HCl)37%VWR
Sodium Hydroxide (NaOH)Pellets, ACS ReagentVWR
Dichloromethane (DCM)ACS ReagentFisher Scientific
Anhydrous Sodium SulfateACS ReagentVWR
Parr Hydrogenation Apparatus--

Procedure

  • Catalyst and Substrate: To a high-pressure Parr hydrogenation vessel, add 2,2'-bipyridine (5.0 g, 32.0 mmol), platinum(IV) oxide (0.25 g, 1.1 mmol), and 100 mL of ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid (3.2 mL, ~38.4 mmol) to the mixture.

  • Hydrogenation: The vessel is sealed and purged several times with nitrogen, followed by hydrogen gas. The vessel is then pressurized with hydrogen to 50 psi.

  • Reaction: The mixture is shaken or stirred vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases.

  • Catalyst Removal: The reaction is carefully depressurized, and the mixture is filtered through a pad of Celite to remove the platinum catalyst. The Celite pad is washed with a small amount of ethanol.

  • Solvent Removal: The filtrate is concentrated under reduced pressure to remove the ethanol.

  • Basification and Extraction: The residue is dissolved in 50 mL of water and cooled in an ice bath. The pH is adjusted to >10 by the slow addition of 5 M sodium hydroxide solution. The aqueous layer is then extracted with dichloromethane (4 x 50 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel to afford a colorless to pale yellow oil.

Summary of Reaction Parameters

ParameterStep 1: Bipyridine FormationStep 2: Selective Reduction
Key Reagents 2-Chloropyridine, n-BuLi2,2'-Bipyridine, H2, PtO2, HCl
Solvent Anhydrous THFEthanol
Temperature -78 °CRoom Temperature
Pressure Atmospheric50 psi
Reaction Time ~1.5 hours12-18 hours
Work-up Aqueous NH4Cl quench, ether extractionFiltration, basification, DCM extraction
Purification Recrystallization or Column ChromatographyVacuum Distillation or Column Chromatography
Typical Yield 60-70%75-85%

Troubleshooting

  • Low yield in Step 1: This is often due to moisture in the reaction vessel or solvent, or impure n-BuLi. Ensure all glassware is rigorously dried and use a freshly titrated or new bottle of n-BuLi.

  • Over-reduction in Step 2: If the reaction is left for too long or at too high a pressure, reduction of both pyridine rings can occur. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Product isolation issues: The final product is a basic amine and can be somewhat water-soluble, especially in its protonated form. Ensure the aqueous layer is thoroughly basified and extracted multiple times to maximize recovery.

References

  • Synthesis of 2,2'-Bipyridine: Organic Syntheses, Coll. Vol. 5, p.102 (1973); Vol. 49, p.15 (1969). [Link]

  • Catalytic Hydrogenation of Pyridines: Adams, R.; Kern, J. W.; Shriner, R. L. Platinum and Palladium Oxides as Catalysts in the Reduction of Organic Compounds. V. The Reduction of Pyridine and Some of its Derivatives. J. Am. Chem. Soc.1922 , 44 (6), 1356–1363. [Link]

  • General Procedures for Organolithium Chemistry: Wakefield, B. J. Organolithium Methods; Academic Press: London, 1988. [Link]

Application Notes & Protocols: Leveraging 2-(Piperidin-2-yl)pyridine for the Development of Novel Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(Piperidin-2-yl)pyridine (2-Ppy) scaffold represents a class of privileged chiral ligands, distinguished by its robust bidentate N,N-chelation motif and an inherent stereogenic center at the C2 position of the piperidine ring. This unique structural architecture makes it a versatile and highly tunable platform for the design of novel transition metal catalysts. This guide provides an in-depth exploration of the 2-Ppy ligand framework, from its fundamental coordination chemistry to the synthesis of bespoke catalysts and their application in synthetically valuable transformations. We present detailed, field-proven protocols for catalyst synthesis and a case study in asymmetric transfer hydrogenation, highlighting the causality behind experimental choices to ensure scientific integrity and reproducibility.

The this compound Ligand: A Privileged Scaffold

The efficacy of this compound as a ligand stems from a combination of key structural and electronic features:

  • Bidentate Chelation: The pyridine nitrogen and the secondary amine of the piperidine ring form a stable five-membered chelate ring upon coordination to a metal center. This enhances the stability of the resulting complex.

  • Inherent Chirality: The ligand possesses a stereogenic center at the C2 position of the piperidine ring, making it an excellent candidate for asymmetric catalysis. Both (R)- and (S)-enantiomers are commercially available, allowing for the synthesis of either enantiomer of a desired product.[1]

  • Tunability: The piperidine nitrogen (N-H) offers a convenient handle for modification. N-alkylation or N-arylation can be used to modulate the steric and electronic properties of the catalyst, fine-tuning its reactivity and selectivity for a specific transformation.

  • Hybrid Character: The ligand combines a soft π-accepting pyridine ring with a hard σ-donating piperidine amine, allowing it to effectively stabilize a wide range of transition metals in various oxidation states.

These features have led to the successful application of 2-Ppy-based catalysts in numerous reactions, most notably in hydrogenation and transfer hydrogenation processes.[2][3]

Catalyst Synthesis and Development Workflow

The development of a novel catalyst based on the 2-Ppy scaffold follows a logical progression from ligand selection to complex formation and characterization.

CatalystDevelopmentWorkflow cluster_ligand Ligand Design & Synthesis cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing L1 Select 2-Ppy Enantiomer ((R) or (S)) L2 Optional: N-Functionalization (e.g., Alkylation, Arylation) L1->L2 Tune Sterics/ Electronics S2 Complexation Reaction (Ligand + Metal Precursor) L2->S2 S1 Select Metal Precursor (e.g., [Ru(p-cymene)Cl2]2) S1->S2 S3 Isolation & Purification (Crystallization/Chromatography) S2->S3 C1 Spectroscopy (NMR, IR, MS) S3->C1 C2 X-ray Crystallography (Structural Elucidation) S3->C2 T1 Screening & Optimization C1->T1 C2->T1

Caption: Workflow for developing 2-Ppy-based catalysts.

Protocol: Synthesis of a Representative Ru(II)-2-Ppy Catalyst

This protocol details the synthesis of a cationic Ruthenium(II) p-cymene complex, a common precursor for transfer hydrogenation catalysts.[2][4]

Materials:

  • (S)-2-(Piperidin-2-yl)pyridine (1.0 eq)

  • [Ru(η⁶-p-cymene)Cl₂]₂ (0.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Ammonium hexafluorophosphate (NH₄PF₆) (optional, for anion exchange)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Inert Atmosphere: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an inert atmosphere. Causality: Ruthenium complexes can be sensitive to oxygen and moisture, which can lead to catalyst deactivation. An inert atmosphere is crucial for reproducibility.

  • Reagent Addition: Under a positive pressure of inert gas, add [Ru(η⁶-p-cymene)Cl₂]₂ (e.g., 306 mg, 0.5 mmol) and (S)-2-(Piperidin-2-yl)pyridine (e.g., 162 mg, 1.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous DCM (20 mL) via syringe.

  • Reaction: Stir the resulting orange solution at room temperature for 4-6 hours. Monitor the reaction by TLC or ¹H NMR if desired.

  • Isolation (Chloride Salt): Reduce the solvent volume in vacuo to approximately 5 mL. Add anhydrous diethyl ether (40 mL) dropwise to precipitate the product. The ether acts as an anti-solvent.

  • Filtration: Collect the orange solid by filtration under inert atmosphere, wash with a small amount of diethyl ether, and dry in vacuo. This yields the complex [Ru(η⁶-p-cymene)((S)-2-Ppy)Cl]Cl.

  • (Optional) Anion Exchange: For the PF₆⁻ salt, which often has better crystallinity, dissolve the chloride salt in methanol (10 mL) and add a saturated aqueous solution of NH₄PF₆ (1.5 eq). A precipitate will form immediately. Stir for 30 minutes, collect the solid by filtration, wash with water and then diethyl ether, and dry in vacuo. This yields [Ru(η⁶-p-cymene)((S)-2-Ppy)Cl]PF₆.

Characterization:

  • ¹H NMR: The p-cymene and ligand protons will show characteristic shifts upon coordination.

  • ³¹P NMR (for PF₆⁻ salt): A septet around -144 ppm confirms the presence of the PF₆⁻ anion.

  • Mass Spectrometry (ESI-MS): Observe the molecular ion peak for the cationic complex [Ru(η⁶-p-cymene)((S)-2-Ppy)Cl]⁺.

Application in Asymmetric Transfer Hydrogenation (ATH)

Catalysts derived from 2-Ppy are highly effective for the asymmetric transfer hydrogenation of prochiral ketones and imines, a critical transformation in the synthesis of chiral alcohols and amines for the pharmaceutical industry.[2][5]

Mechanistic Rationale

The widely accepted mechanism for Ru-catalyzed ATH involves an "outer-sphere" pathway. The catalyst, upon activation by a base, forms a ruthenium-hydride species. This hydride is then transferred to the substrate without prior coordination of the substrate to the metal center.

ATH_Mechanism Precat [Ru-Cl]⁺ Precatalyst ActiveCat ActiveCat Precat->ActiveCat + H-Donor + Base - HCl Substrate Prochiral Ketone (R1-CO-R2) ActiveCat->Substrate Hydride Transfer (Stereodetermining Step) Product Chiral Alcohol (R1-CH(OH)-R2) Substrate->Product Protonation Product->Precat Regeneration H_Source H-Donor (e.g., 2-Propanol) H_Source->Precat Base Base (e.g., KOtBu) Base->Precat

Caption: Simplified outer-sphere mechanism for ATH.

The chirality of the 2-Ppy ligand directs the approach of the ketone to the metal-hydride, leading to the preferential formation of one enantiomer of the alcohol product.

Protocol: ATH of Acetophenone

This protocol provides a general procedure for the ATH of acetophenone to 1-phenylethanol using a pre-synthesized Ru-2-Ppy catalyst.

Materials:

  • [Ru(η⁶-p-cymene)((S)-2-Ppy)Cl]PF₆ (Catalyst, 0.01 eq, 1 mol%)

  • Acetophenone (Substrate, 1.0 eq)

  • 2-Propanol (Hydrogen source and solvent)

  • Potassium tert-butoxide (KOtBu) (Base, 0.1 eq, 10 mol%)

  • Reaction vial with screw cap and septum

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a reaction vial under an argon atmosphere, add the Ru-catalyst (e.g., 5.9 mg, 0.01 mmol for a 1 mmol scale reaction).

  • Add Base: Add KOtBu (e.g., 11.2 mg, 0.1 mmol). Causality: The base is essential to deprotonate the hydrogen source (2-propanol) and facilitate the formation of the active ruthenium-hydride species.

  • Add Solvent/H-source: Add 2-propanol (5 mL). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation. The solution should change color.

  • Add Substrate: Add acetophenone (e.g., 120 mg, 1.0 mmol) via syringe.

  • Reaction: Seal the vial and stir the reaction mixture at a specified temperature (e.g., 50 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Workup: Once the reaction is complete, quench by adding a few drops of water. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis:

    • Conversion: Determine the conversion of acetophenone using ¹H NMR or GC analysis of the crude product.

    • Enantiomeric Excess (ee): Purify the product (1-phenylethanol) by column chromatography. Analyze the enantiomeric excess using chiral HPLC or chiral GC.

Representative Data & Optimization

The performance of the catalyst is highly dependent on the ligand structure and reaction conditions.

Catalyst Precursor (Ligand)BaseTemp (°C)Time (h)Conv. (%)ee (%)
(S)-2-PpyKOtBu502>9992 (R)
(S)-N-Me-2-PpyKOtBu504>9995 (R)
(S)-2-PpyCs₂CO₃80128588 (R)
(R)-2-PpyKOtBu502>9993 (S)
Data is representative and for illustrative purposes.

Troubleshooting & Optimization Insights:

  • Low Conversion: Increase catalyst loading (e.g., to 2 mol%), increase temperature, or use a stronger base. Ensure the reaction is strictly anaerobic.

  • Low Enantioselectivity: Screen different N-substituents on the 2-Ppy ligand. Bulky groups can enhance facial discrimination. Lowering the reaction temperature often improves enantioselectivity at the cost of reaction rate. The choice of solvent can also have a significant impact.

Conclusion and Future Outlook

The this compound ligand framework is a powerful tool in the arsenal of the synthetic chemist. Its modularity, inherent chirality, and strong coordinating ability make it ideal for developing novel, highly efficient catalysts. Future developments in this area will likely focus on grafting these catalysts onto solid supports for easier recovery and recycling, and on applying them to a broader range of challenging asymmetric transformations, thereby advancing the fields of catalysis and pharmaceutical development.

References

  • Title: Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization Source: Molecules (MDPI) URL: [Link]

  • Title: Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A 2-(2'-pyridyl)quinoline ruthenium(II) complex as an active catalyst for the transfer hydrogenation of ketones Source: ResearchGate URL: [Link]

  • Title: Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization Source: The Journal of Organic Chemistry (PubMed) URL: [Link]

  • Title: New Type of 2,6-Bis(imidazo[1,2- a ]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones Source: Molecules (MDPI, via ResearchGate) URL: [Link]

  • Title: Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands...for...Catalytic Transfer Hydrogenation Studies Source: Molecules (MDPI) URL: [Link]

Sources

Application Notes & Protocols: The Role of 2-(Piperidin-2-yl)pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(piperidin-2-yl)pyridine framework represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural rigidity, combined with the strategic placement of nitrogen atoms capable of forming key hydrogen bonds, makes it a versatile template for designing potent and selective ligands for a diverse range of biological targets. This guide provides an in-depth exploration of this scaffold's role in drug discovery, with a particular focus on its most prominent application: the development of central nervous system (CNS) stimulants for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). We will dissect the mechanism of action, explore structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and biological evaluation of these critical compounds.

Introduction: The this compound Privileged Scaffold

In the landscape of drug discovery, privileged scaffolds are molecular frameworks that appear repeatedly in successful drugs and clinical candidates, often targeting different receptors or enzymes.[1][2] The this compound moiety is a prime example. Its structure, which fuses a pyridine ring with a piperidine ring, offers a unique combination of properties:

  • Stereochemical Complexity: The scaffold possesses two chiral centers, leading to four possible stereoisomers. This three-dimensional diversity is crucial for achieving specific and high-affinity interactions with complex biological targets.[3]

  • Physicochemical Properties: The pyridine ring, an aromatic heterocycle, and the basic piperidine ring allow for fine-tuning of properties like polarity and bioavailability.[2][4] This balance is critical for designing drugs, especially those that need to cross the blood-brain barrier.

  • Synthetic Tractability: The scaffold is amenable to a variety of chemical modifications, allowing chemists to systematically explore the chemical space around the core structure to optimize pharmacological activity.[1][5]

These features have led to the development of numerous therapeutic agents targeting CNS disorders, viral infections, and cancer.[6][7][8] Perhaps the most well-known and clinically significant drug built upon this scaffold is Methylphenidate (sold as Ritalin® and Concerta®), a cornerstone therapy for ADHD.[9]

A Case Study: Methylphenidate and the Dopamine Transporter (DAT)

Methylphenidate's therapeutic effects in ADHD are primarily mediated by its action on the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[9][10] In a healthy dopaminergic synapse, DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, which terminates the signal.[11] Methylphenidate functions as a potent reuptake inhibitor.[12][13] By binding to and blocking DAT, it increases the concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[10][14] This enhanced signaling in brain regions associated with attention and executive function, like the prefrontal cortex and striatum, is believed to alleviate the core symptoms of ADHD.[12]

Figure 1: Mechanism of Methylphenidate at the Dopaminergic Synapse.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for high-affinity DAT binding. The general structure consists of the core scaffold with a phenyl ring and an ester group attached to the carbon linking the two rings.

Quantitative Structure-Activity Relationship (QSAR) studies on methylphenidate analogs have revealed several key principles[15][16]:

  • Stereochemistry is Crucial: The threo-isomers of methylphenidate are significantly more potent as DAT inhibitors than the erythro-isomers.[17]

  • Phenyl Ring Substitution: This is a major determinant of DAT binding affinity.[15]

    • Electron-withdrawing groups (e.g., halogens like Cl, Br) at the meta (3') or para (4') positions of the phenyl ring generally increase potency.[15][17] The m,p-dichloro substituted analog, for instance, is over 30-fold more potent than methylphenidate at inhibiting dopamine uptake.[17]

    • Bulky substituents, especially at the ortho (2') position, are poorly tolerated and lead to a decrease in binding affinity.[15][17]

The following table summarizes the SAR data for a selection of threo-methylphenidate (TMP) analogs, illustrating the impact of phenyl ring substitution on DAT inhibition.

CompoundSubstitution (R)DAT Binding IC₅₀ (nM)[17]Dopamine Uptake IC₅₀ (nM)[17]Fold Change vs. TMP (Uptake)
TMP (Parent) H1301601.0
m-Chloro-TMP 3'-Cl17404.0
p-Chloro-TMP 4'-Cl43592.7
m-Bromo-TMP 3'-Br6.4483.3
p-Iodo-TMP 4'-I27404.0
m,p-Dichloro-TMP 3',4'-Cl₂175.032.0
o-Chloro-TMP 2'-Cl140020000.08
p-Methyl-TMP 4'-CH₃1602200.73

Data adapted from Gatley et al., 1996. IC₅₀ values represent the concentration required to inhibit 50% of [³H]WIN 35,428 binding or [³H]dopamine uptake in rat striatal tissue.

Experimental Protocols

The following protocols provide standardized, validated methods for the synthesis and biological characterization of this compound derivatives.

Protocol 1: Synthesis of a Methylphenidate Analog

This protocol describes a common synthetic route involving the alkylation of a substituted phenylacetonitrile with 2-bromopyridine, followed by hydrolysis and esterification.[17]

Figure 2: General Synthetic Workflow for Methylphenidate Analogs.

Objective: To synthesize a phenyl-substituted threo-methylphenidate analog.

Materials & Reagents:

  • Substituted phenylacetonitrile (e.g., 4-chlorophenylacetonitrile)

  • 2-Bromopyridine

  • Sodium amide (NaNH₂) or other strong base

  • Anhydrous toluene or THF

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Step 1: Synthesis of α-phenyl-α-(2-pyridyl)acetonitrile intermediate a. In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous toluene and sodium amide (1.1 eq). b. Slowly add a solution of the substituted phenylacetonitrile (1.0 eq) in toluene. Stir the mixture at room temperature for 1 hour to form the anion. c. Add 2-bromopyridine (1.0 eq) dropwise. Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Cool the reaction to room temperature and carefully quench with water. e. Separate the organic layer. Wash the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to yield the intermediate nitrile.

  • Step 2: Hydrolysis to the corresponding Ritalinic Acid Analog a. Add the purified nitrile from Step 1 to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). b. Heat the mixture to reflux for several hours until hydrolysis is complete (monitor by TLC or LC-MS). c. Cool the mixture in an ice bath and neutralize by slowly adding a strong base (e.g., NaOH pellets or concentrated solution) until the pH is approximately 6-7. The product, an amino acid, will precipitate. d. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Step 3: Fischer Esterification to the Final Product a. Suspend the ritalinic acid analog from Step 2 in anhydrous methanol. b. Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) or thionyl chloride (SOCl₂). c. Heat the mixture to reflux for 4-6 hours. d. Cool the reaction and remove the methanol under reduced pressure. e. Dissolve the residue in water and basify with saturated NaHCO₃ solution. f. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). g. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product. h. Purify by column chromatography. The separation of threo and erythro diastereomers may be possible at this stage or on the preceding amino acid intermediate.

Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from DAT.[18]

Objective: To determine the inhibitory constant (Ki) of a this compound derivative for the human dopamine transporter (hDAT).

Materials & Reagents:

  • Biological Source: Cell membrane preparations from HEK293 cells stably expressing hDAT, or rat striatal tissue homogenates.[18]

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[18]

  • Test Compound: Synthesized this compound derivative, dissolved in DMSO to create a stock solution.

  • Reference Compound (for non-specific binding): GBR-12909 or cocaine (10 µM final concentration).[18]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Filtration Apparatus: Cell harvester (e.g., Brandel or PerkinElmer) and GF/B or GF/C glass fiber filters.

  • Scintillation Cocktail and Liquid Scintillation Counter .

  • 96-well microplates.

Procedure:

  • Assay Plate Preparation: a. Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M. b. To designated wells in a 96-well plate, add:

    • Total Binding (TB) wells: 50 µL of assay buffer.
    • Non-Specific Binding (NSB) wells: 50 µL of reference compound (e.g., 10 µM GBR-12909).
    • Test Compound wells: 50 µL of each test compound dilution.
  • Binding Reaction: a. Add 50 µL of the radioligand ([³H]WIN 35,428) to all wells. The final concentration should be near its dissociation constant (Kd), typically 1-3 nM. b. Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells to initiate the reaction. The final assay volume is 200 µL. c. Incubate the plate at 4°C or room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]

  • Termination and Filtration: a. Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. b. Terminate the binding reaction by rapidly filtering the contents of the plate through the filter mat using a cell harvester. c. Immediately wash each well/filter disc 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Punch out the filter discs into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow vials to equilibrate in the dark for several hours. d. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM). b. Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit in GraphPad Prism or similar software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).[19] c. Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[18] Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] = concentration of the radioligand used in the assay.
    • Kd = dissociation constant of the radioligand for DAT.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its success, exemplified by methylphenidate, has paved the way for the development of countless analogs targeting not only monoamine transporters but also other critical proteins like HIV reverse transcriptase.[7] Future research will likely focus on developing derivatives with improved selectivity, novel mechanisms of action (e.g., partial agonists or allosteric modulators), and tailored pharmacokinetic profiles to minimize side effects and abuse potential. The robust synthetic and analytical protocols outlined here provide a solid foundation for researchers and drug development professionals to continue unlocking the therapeutic potential of this remarkable chemical framework.

References

  • Schweri, M. M., Deutsch, H. M., Massey, A. T., & Holtzman, S. G. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & medicinal chemistry, 18(20), 7332–7342. Available at: [Link]

  • Agster, D. T., Kulkarni, S. S., & Deutsch, H. M. (2011). 2d quantitative structure activity relationship modeling of methylphenidate analogues using algorithm and partial least square regression. New Jersey Institute of Technology Digital Commons. Available at: [Link]

  • Gatley, S. J., Pan, D., Volkow, N. D., Dewey, S. L., & Fowler, J. S. (1996). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of medicinal chemistry, 39(25), 4933–4938. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methylphenidate Hydrochloride? Retrieved from Patsnap. Available at: [Link]

  • Psych Scene Hub. (2020). Methylphenidate – Mechanism of Action, Dosage & Side Effects. Available at: [Link]

  • R Discovery. (n.d.). What are the mechanisms of action at the molecular and cellular levels for Methylphenidate Hydrochloride in Ritalin-SR? Retrieved from R Discovery. Available at: [Link]

  • Verghese, C., Patel, P., & Abdijadid, S. (2024). Methylphenidate. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia. (2024). Methylphenidate. Retrieved from Wikipedia. Available at: [Link]

  • Wikipedia. (2024). List of methylphenidate analogues. Retrieved from Wikipedia. Available at: [Link]

  • German, C. L., Gu, H., & McMahon, L. R. (2019). Synthetic Cathinone Analogues Structurally Related to the Central Stimulant Methylphenidate as Dopamine Reuptake Inhibitors. ACS chemical neuroscience, 10(10), 4358–4366. Available at: [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from Eurofins Discovery. Available at: [Link]

  • Adkins, E. M., Barker, E. L., & Reith, M. E. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.16.1–12.16.21. Available at: [Link]

  • Singh, U. P., & Kumar, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 15, 4451–4479. Available at: [Link]

  • Sivaraman, R., & Pradeep, C. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1), 12.16.1-12.16.21. Available at: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available at: [Link]

  • Ali, A., Chigurupati, S., & Gollapalli, M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules (Basel, Switzerland), 28(10), 4181. Available at: [Link]

  • Chen, W., Zhan, P., & Liu, X. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7), 1117–1126. Available at: [Link]

  • Singh, U. P., & Kumar, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4451-4479. Available at: [Link]

  • Pérez-Sánchez, H., Rosales-Hernández, M. C., & Corral-Jam, C. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules (Basel, Switzerland), 22(12), 2095. Available at: [Link]

  • El-Gazzar, M. G., & El-Enany, M. M. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(22), 6970. Available at: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications. Retrieved from ResearchGate. Available at: [Link]

  • Singh, U. P., & Kumar, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4451-4479. Available at: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Wang, Y., Li, Y., & Liu, Y. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (Basel, Switzerland), 26(16), 4897. Available at: [Link]

Sources

Application Notes and Protocols: N-Methylation of 2-(Pyridin-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a foundational structural motif in a multitude of pharmaceutical agents and bioactive natural products.[1][2] Its prevalence is attributed to favorable physicochemical properties and the ability to engage with a diverse range of biological targets. Specifically, the N-methyl-2-(pyridin-2-yl)piperidine moiety is of significant interest in medicinal chemistry due to its presence in compounds with potential neurological and pharmacological activities. The strategic introduction of a methyl group to the piperidine nitrogen can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

This document provides a comprehensive, in-depth guide to the N-methylation of 2-(pyridin-2-yl)piperidine, with a focus on the widely employed Eschweiler-Clarke reaction. This protocol has been selected for its efficiency, operational simplicity, and, most notably, its inherent mechanism that prevents over-alkylation to form quaternary ammonium salts.[3][4][5]

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines.[4][5][6] The reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][4] The overall process is a reductive amination.[3][7]

The reaction proceeds through a well-established mechanism. Initially, the secondary amine, 2-(pyridin-2-yl)piperidine, reacts with formaldehyde to form an unstable aminal, which then dehydrates to yield a transient iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, N-methyl-2-(pyridin-2-yl)piperidine.[6] A key feature of this reaction is the irreversible loss of carbon dioxide gas, which drives the reaction to completion.[4] A significant advantage of the Eschweiler-Clarke reaction is that the tertiary amine product is unable to form another iminium ion, thus preventing the formation of a quaternary ammonium salt, a common side reaction in other methylation methods.[4][8]

Materials and Methods
Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)Notes
2-(Pyridin-2-yl)piperidine≥98%Sigma-AldrichStore in a cool, dry place.
Formaldehyde solution37 wt. % in H₂OFisher ScientificCaution: Toxic and volatile.
Formic acid≥95%Acros OrganicsCaution: Corrosive.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChemFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying.
Round-bottom flask (100 mL)---------
Reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle---------
Separatory funnel (250 mL)---------
Rotary evaporator---------
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄---For reaction monitoring.
NMR Spectrometer400 MHz or higher---For product characterization.
Mass Spectrometer------For molecular weight confirmation.
Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine 2-(pyridin-2-yl)piperidine, formaldehyde, and formic acid reflux Heat to reflux reagents->reflux 1. Reaction cool Cool to room temperature reflux->cool 2. Quenching basify Basify with saturated NaHCO₃ cool->basify extract Extract with Dichloromethane basify->extract wash Wash organic layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify 3. Isolation characterize Characterize by NMR and MS purify->characterize 4. Analysis

Caption: Experimental workflow for the N-methylation of 2-(pyridin-2-yl)piperidine.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(pyridin-2-yl)piperidine (1.0 eq).

  • To the stirred starting material, carefully add formic acid (2.5 eq).

  • Slowly add formaldehyde solution (37 wt. % in H₂O, 2.5 eq). Note: The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing crushed ice.

    • Slowly and cautiously basify the mixture by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-2-(pyridin-2-yl)piperidine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism and Discussion

The mechanism of the Eschweiler-Clarke reaction is a cornerstone of its utility. Understanding this pathway provides insight into the reaction's selectivity and efficiency.

reaction_mechanism amine 2-(pyridin-2-yl)piperidine iminium Iminium Ion amine->iminium + Formaldehyde - H₂O formaldehyde Formaldehyde formic_acid Formic Acid product N-Methyl-2-(pyridin-2-yl)piperidine iminium->product + Formic Acid - CO₂ co2 CO₂ water H₂O

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

The initial formation of the iminium ion is a critical step. The subsequent hydride transfer from formic acid is the reductive step that yields the methylated product. The choice of formaldehyde as the C1 source and formic acid as the reductant is what defines this classic transformation.[3][7] While other reductive amination protocols exist using different reducing agents like sodium borohydride or sodium triacetoxyborohydride, the Eschweiler-Clarke conditions are often favored for their simplicity and cost-effectiveness.[7][8]

Characterization Data (Predicted)

The successful synthesis of N-methyl-2-(pyridin-2-yl)piperidine should be confirmed by spectroscopic analysis. Below are the predicted key spectroscopic data points.

Analysis Expected Results
¹H NMR A characteristic singlet for the N-methyl group appearing around δ 2.2-2.5 ppm. The protons on the piperidine and pyridine rings will show characteristic multiplets.
¹³C NMR A peak for the N-methyl carbon will appear in the aliphatic region, typically around δ 40-45 ppm.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

For detailed spectroscopic data of related compounds, refer to resources like the NIST WebBook or SpectraBase.[9][10]

Troubleshooting
Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and ensure the reaction temperature is maintained. Confirm with TLC.
Low Yield Incomplete extraction of the product. The product may be somewhat water-soluble.Perform additional extractions with dichloromethane. Ensure the aqueous layer is sufficiently basified.
Formation of Side Products Impurities in the starting material.Use purified 2-(pyridin-2-yl)piperidine.
Difficulty in Purification Co-elution of impurities.Optimize the eluent system for column chromatography. A different solvent system may be required.
Safety Precautions
  • Formaldehyde is a known carcinogen and is toxic and volatile. Handle in a well-ventilated fume hood.

  • Formic acid is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reaction is exothermic, especially during the addition of reagents. Ensure controlled addition and have an ice bath ready if needed.

  • The work-up involves the use of a strong base to neutralize the acid. This can cause significant effervescence. Add the base slowly and in portions.

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the N-methylation of 2-(pyridin-2-yl)piperidine. Its key advantages, including the prevention of over-methylation and the use of readily available reagents, make it a valuable tool for medicinal chemists and researchers in drug development. By following the detailed protocol and understanding the underlying chemical principles, scientists can reliably synthesize this important chemical intermediate for further investigation and incorporation into more complex molecular architectures.

References
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Journal of Organic Chemistry. (2017). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Molecules. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperidines.
  • Google Patents. (n.d.). Methylation of pyridines.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. NIH. Retrieved from [Link]

  • Molecules. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Methylation of piperazines.
  • Google Patents. (n.d.). Process for purifying piperidine.
  • SpectraBase. (n.d.). N-Methyl-N-(2-pyridyl)formamide. Retrieved from [Link]

  • Molecules. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • Organic Letters. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Toxicology Letters. (1986). N-methylation of phenylpyridines and bispyridyls as a potential toxication route: tissue distribution of azaheterocycle N-methyltransferase activity in the rabbit. PubMed. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]

Sources

Introduction: The Strategic Advantage of the 2-(Piperidin-2-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Catalytic Applications of 2-(Piperidin-2-yl)pyridine in Organic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

The this compound scaffold, a chiral bio-inspired motif, represents a confluence of structural features that render it a privileged platform in modern catalytic chemistry. This molecule, and its derivatives, ingeniously combines a piperidine ring—a ubiquitous element in pharmaceuticals and natural products—with a pyridine moiety.[1][2] This unique juxtaposition provides a bidentate chelation system (N,N') and a chiral environment, making it a versatile tool for both metal-catalyzed and organocatalyzed asymmetric transformations.

The secondary amine within the piperidine ring is the cornerstone of its organocatalytic prowess, capable of engaging in enamine or iminium ion catalysis, analogous to the well-established proline catalyst.[3] Simultaneously, the pyridine nitrogen's ability to coordinate with transition metals allows it to function as a powerful directing group or as part of a chiral ligand system, profoundly influencing the stereochemical outcome of reactions.[4][5] This guide delves into the core catalytic applications of this scaffold, elucidating the mechanistic underpinnings and providing actionable protocols for researchers.

Part 1: Asymmetric Organocatalysis - Harnessing the Power of Enamine and Iminium Ion Intermediates

The structural analogy of this compound derivatives to proline has spurred their exploration as organocatalysts. The secondary amine is the reactive center, reversibly forming nucleophilic enamine intermediates with ketones or aldehydes, or electrophilic iminium ions with α,β-unsaturated carbonyls. The adjacent stereocenter, coupled with the steric and electronic influence of the pyridine ring, effectively shields one face of the reactive intermediate, dictating the stereoselective approach of the reaction partner.

Key Applications in Organocatalysis:
  • Asymmetric Michael Additions: These catalysts facilitate the conjugate addition of nucleophiles (like other carbonyls) to α,β-unsaturated aldehydes and ketones, creating chiral 1,5-dicarbonyl compounds with high enantioselectivity.[3]

  • Asymmetric Aldol Reactions: They effectively catalyze the reaction between a ketone and an aldehyde, leading to the formation of valuable chiral β-hydroxy ketones.[3]

  • Asymmetric Mannich Reactions: The scaffold can mediate the three-component reaction of an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds.[3]

Mechanistic Rationale: The Enamine Catalytic Cycle

The efficacy of these catalysts stems from a well-defined catalytic cycle. In a Michael addition, for instance, the piperidine catalyst first condenses with a donor ketone to form an enamine. This enamine, now a potent nucleophile, attacks the Michael acceptor (e.g., a nitroalkene). The chiral environment of the catalyst directs this attack to one prochiral face. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Piperidine Catalyst (R-NH) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Adduct Iminium Adduct Enamine->Adduct + Michael Acceptor Adduct->Catalyst + H₂O - Product Product Chiral Product Adduct->Product

Caption: Generalized enamine catalytic cycle for a Michael addition.

Application Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is based on established procedures for piperidine-based organocatalysts.[3] It serves as a robust starting point for researchers exploring the capabilities of this compound derivatives.

Materials:

  • (S)-2-(Piperidin-2-yl)pyridine catalyst (or derivative)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Aldehyde (e.g., propanal)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Co-catalyst (e.g., Benzoic Acid)

  • Standard glassware for inert atmosphere reactions

  • TLC plates, silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried reaction vial under an argon atmosphere, add the nitroalkene (0.5 mmol, 1.0 eq) and the co-catalyst (0.05 mmol, 10 mol%).

  • Solvent and Reagent Addition: Dissolve the solids in the anhydrous solvent (2.0 mL). Add the aldehyde (2.5 mmol, 5.0 eq) to the solution.

  • Catalyst Initiation: Add the (S)-2-(Piperidin-2-yl)pyridine catalyst (0.05 mmol, 10 mol%) to the vial. This marks the initiation of the reaction.

  • Reaction Monitoring: Stir the mixture at the desired temperature (e.g., 4 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution (5 mL).

  • Extraction: Extract the aqueous layer with the reaction solvent (3 x 10 mL). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired chiral product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part 2: Ligand in Transition Metal-Catalyzed Reactions

The true versatility of the this compound scaffold is revealed in its role as a chiral ligand in transition metal catalysis. The two nitrogen atoms—one a basic sp³ amine and the other an sp² imine—form a stable five-membered chelate ring with a metal center. This coordination creates a well-defined, rigid chiral pocket around the metal, enabling high levels of stereocontrol in a variety of transformations.

Key Applications in Metal Catalysis:
  • Asymmetric Hydrogenation: Chiral P,N ligands derived from the this compound backbone have been successfully applied in Iridium-catalyzed asymmetric hydrogenation of challenging substrates like unfunctionalized olefins and cyclic imines, achieving excellent enantioselectivities (up to 99% ee) and diastereoselectivities.[4]

  • Asymmetric C-C Bond Formation: While direct use in cross-coupling is less common, the principle of pyridine coordination is central. The pyridyl group is a highly effective directing group for C-H functionalization reactions.[5][6] Furthermore, related chiral pyridyl alcohol derivatives are effective in controlling stereochemistry in reactions like the addition of organometallic reagents to carbonyls.[7]

  • Enantioselective Reduction: Iridium catalysts bearing chiral P,N ligands related to this scaffold have been developed for the highly enantioselective hydrogenation of 2-alkyl-pyridinium salts to yield enantioenriched piperidines, which are valuable pharmaceutical building blocks.[8]

Performance Data in Asymmetric Catalysis

The subtle modification of the ligand structure can have a profound impact on catalytic performance. The following table illustrates the structure-activity relationship for related chiral pyridyl alcohol derivatives in a benchmark reaction.

Catalyst DerivativeSubstituent (R)Yield (%)Enantiomeric Excess (ee, %)
1a H8592
1b 4-Me8894
1c 4-OMe9088
1d 4-Cl8291
1e 6-Me7585
Data adapted from a comparative study on (S)-2-(pyridin-2-yl)propan-1-ol derivatives in the enantioselective addition of diethylzinc to benzaldehyde.[7]

Application Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of an Imine

This protocol is a generalized procedure based on the successful application of chiral pyridine-aminophosphine ligands in asymmetric hydrogenation.[4]

Materials:

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral Pyridine-Aminophosphine Ligand (derived from this compound)

  • Substrate (e.g., 2,4-diaryl-3H-benzo[b]azepine)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%). Add anhydrous, degassed solvent (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the imine substrate (0.5 mmol, 1.0 eq) in the solvent (3.0 mL).

  • Charging the Autoclave: Transfer the substrate solution to the autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm H₂).

  • Reaction Execution: Stir the reaction mixture at a set temperature (e.g., 35 °C) for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product via silica gel chromatography. Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Experimental_Workflow A 1. Catalyst Preparation ([Ir] + Chiral Ligand) C 3. Charge Autoclave (Substrate + Catalyst) A->C B 2. Substrate Dissolution B->C D 4. Pressurize with H₂ (50 atm) C->D E 5. Stir at 35°C for 24h D->E F 6. Depressurize & Concentrate E->F G 7. Purify & Analyze (NMR, HPLC) F->G

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion

The this compound framework stands as a testament to the power of strategic molecular design. Its ability to function dually as an organocatalyst and a chiral ligand provides chemists with a powerful and adaptable tool for asymmetric synthesis. The applications highlighted herein—from Michael additions to asymmetric hydrogenations—demonstrate its capacity to construct complex chiral molecules with high levels of stereocontrol. For researchers in drug discovery and process development, mastering the application of this scaffold can unlock novel and efficient synthetic pathways to valuable chiral building blocks and active pharmaceutical ingredients.

References

  • BenchChem. (n.d.). Catalytic Applications of Piperidin-2-ylmethylacetate Derivatives.
  • BenchChem. (n.d.). Comparative Catalytic Activity of (S)-2-(Pyridin-2-yl)propan-1-ol Derivatives in Asymmetric Synthesis.
  • Fan, Q.-H., et al. (2019). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry.
  • Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH.
  • Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • PubMed. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
  • (n.d.). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives.
  • Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates.
  • University of Twente Research Information. (n.d.). The mechanism of pyridine hydrogenolysis on molybdenum-containing catalysts : II. Hydrogenation of pyridine to piperidine.
  • University of Baghdad Digital Repository. (n.d.).
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • BenchChem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • ResearchGate. (2025). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization.
  • ResearchGate. (n.d.). A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles | Request PDF.
  • PMC - NIH. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
  • BenchChem. (n.d.). Application Notes and Protocols for Methyl 2-(piperidin-1-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (2025). N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction.
  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. This resource is built on established expertise and validated protocols to ensure scientific integrity.

Introduction: The Challenge of Synthesizing this compound

This compound is a crucial building block in medicinal chemistry, forming the core of numerous pharmaceutical compounds.[1][2] Its synthesis, most commonly achieved through the catalytic hydrogenation of 2,2'-bipyridine, presents several challenges that can significantly impact yield and purity. These challenges often stem from the stability of the pyridine ring, potential catalyst poisoning by the nitrogen-containing substrate and product, and the formation of undesired byproducts.[1][3] This guide will address these common issues with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The primary and most industrially scalable method is the catalytic hydrogenation of 2,2'-bipyridine. This involves the reduction of one of the pyridine rings to a piperidine ring. Alternative methods, though less common for this specific molecule, include multi-component reactions and functional group interconversions of other piperidine derivatives.[2][4][5]

Q2: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors:

  • Incomplete Conversion: The aromaticity of the pyridine ring makes it resistant to reduction. Reaction conditions such as hydrogen pressure, temperature, and reaction time may be insufficient.

  • Catalyst Inactivation: The nitrogen atoms in both the starting material (2,2'-bipyridine) and the product can act as Lewis bases and poison the catalyst surface, reducing its activity over time.[3]

  • Byproduct Formation: Over-reduction to form 2,2'-bipiperidine or incomplete reduction can lead to a complex mixture of products, making isolation of the desired compound difficult and reducing the overall yield.

  • Substrate Purity: The purity of the starting 2,2'-bipyridine can affect the reaction. Impurities may interfere with the catalyst.

Q3: What are the common byproducts in this synthesis, and how can I minimize them?

The main byproduct of concern is the fully hydrogenated 2,2'-bipiperidine. Minimizing its formation is key to a successful synthesis.

  • Chemoselectivity: The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity, i.e., the reduction of only one pyridine ring. Rhodium-based catalysts, such as Rhodium oxide (Rh₂O₃), have shown high activity for the hydrogenation of pyridines under mild conditions, which can help control the extent of reduction.[1][3]

  • Reaction Monitoring: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is essential. Stopping the reaction once the starting material is consumed and before significant formation of the over-reduced product can maximize the yield of this compound.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound via catalytic hydrogenation of 2,2'-bipyridine.

Problem 1: Low or No Conversion of 2,2'-Bipyridine

Possible Causes & Solutions

Cause Explanation Recommended Action
Inactive Catalyst The catalyst may be old, improperly stored, or poisoned from previous uses.Use a fresh batch of high-quality catalyst. Ensure proper handling and storage under an inert atmosphere.
Insufficient Hydrogen Pressure The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure to proceed at a reasonable rate.Gradually increase the hydrogen pressure within the safe limits of your reactor. A typical starting pressure is 5 bar.[1]
Low Reaction Temperature The reaction may be too slow at lower temperatures.Cautiously increase the reaction temperature. A starting point of 40°C is often effective with rhodium catalysts.[1]
Poor Solvent Choice The solvent can influence the solubility of the substrate and the activity of the catalyst.Trifluoroethanol (TFE) has been shown to be an effective solvent for the hydrogenation of pyridines with rhodium catalysts.[1]
Problem 2: Formation of Significant Amounts of 2,2'-Bipiperidine (Over-reduction)

Possible Causes & Solutions

Cause Explanation Recommended Action
Reaction Time Too Long Leaving the reaction to run for an extended period after the consumption of the starting material will lead to the reduction of the second pyridine ring.Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the 2,2'-bipyridine is consumed.
Catalyst Loading Too High An excess of catalyst can lead to a very fast reaction and make it difficult to control the selectivity.Optimize the catalyst loading. A lower catalyst loading may slow down the reaction but can improve selectivity.
Harsh Reaction Conditions High temperatures and pressures can favor the over-reduction product.Use milder reaction conditions. Rhodium oxide catalysts can be effective at lower temperatures and pressures.[1]
Problem 3: Difficulty in Purifying the Product

Possible Causes & Solutions

Cause Explanation Recommended Action
Complex Product Mixture The crude product may contain starting material, the desired product, and the over-reduced byproduct.Utilize column chromatography on silica gel for purification. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
Product is an Oil The free base of this compound is often an oil, which can be difficult to handle and purify.Consider converting the product to its hydrochloride salt by treating a solution of the purified oil with HCl in a suitable solvent like diethyl ether. The salt is typically a solid that can be easily filtered and dried.[6]
Piperidine and Pyridine Separation In cases where pyridine is a byproduct or unreacted starting material, its separation from piperidine derivatives can be challenging due to similar polarities.A method involving the reaction with carbon dioxide to form a solid piperidine carbonate has been reported for separating piperidines from pyridines. The piperidine can then be recovered by treating the carbonate with a base.[7] Another approach is azeotropic distillation.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,2'-Bipyridine using Rh₂O₃

This protocol is based on the use of a rhodium oxide catalyst under mild conditions, which has been shown to be effective for the hydrogenation of functionalized pyridines.[1]

Materials:

  • 2,2'-Bipyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, add 2,2'-bipyridine (1.0 eq).

  • Add Rh₂O₃ (0.5 mol%).

  • Add TFE as the solvent (concentration of substrate typically 0.8 M).

  • Seal the reactor and purge with an inert gas (Argon or Nitrogen) three times.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the reaction mixture at 40°C for 16 hours.

  • Monitor the reaction progress by TLC or GC analysis of an aliquot.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol describes a general method for converting the oily free base product into a more manageable solid salt.[6]

Materials:

  • Crude or purified this compound (oil)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (solution in diethyl ether or dioxane)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound oil in a minimum amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (or dioxane) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Filter the solid precipitate.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the pure this compound hydrochloride salt.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification cluster_final Final Product reagents 2,2'-Bipyridine Rh₂O₃ Catalyst TFE Solvent hydrogenation Pressurize with H₂ (5 bar) Heat to 40°C Stir for 16h reagents->hydrogenation Load into reactor filtration Filter to remove catalyst hydrogenation->filtration Reaction completion concentration Concentrate under reduced pressure filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product This compound chromatography->product

Caption: Workflow for the catalytic hydrogenation of 2,2'-bipyridine.

Troubleshooting Logic

G cluster_causes Identify Primary Issue cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_reduction Solutions for Over-reduction cluster_solutions_purification Solutions for Purification start Low Yield of This compound low_conversion Low/No Conversion start->low_conversion over_reduction Over-reduction start->over_reduction purification_issues Purification Difficulty start->purification_issues check_catalyst Use Fresh Catalyst low_conversion->check_catalyst increase_pressure Increase H₂ Pressure low_conversion->increase_pressure increase_temp Increase Temperature low_conversion->increase_temp monitor_reaction Monitor Reaction Closely over_reduction->monitor_reaction optimize_catalyst Optimize Catalyst Loading over_reduction->optimize_catalyst milder_conditions Use Milder Conditions over_reduction->milder_conditions column_chrom Column Chromatography purification_issues->column_chrom salt_formation Form Hydrochloride Salt purification_issues->salt_formation

Caption: Troubleshooting decision tree for low yield synthesis.

References

  • Iliyasov, T. M., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Retrieved from [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Luzung, M. R., & Downs, D. M. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]

  • Kuram, R., et al. (2017). Multifaceted catalytic hydrogenation of amides via diverse activation of a sterically confined bipyridine–ruthenium framework. Nature Communications, 8, 1550. Retrieved from [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4897. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperidines.
  • Google Patents. (1944). Process for the purification of piperidine.
  • Google Patents. (2009). A kind of purification method of high-purity piperidine.
  • Williams, S., et al. (2024). Hydrogenation of alcohol pyridines with Rh₂O₃ catalyst. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-(Piperidin-2-yl)pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(Piperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this basic compound.

I. Understanding the Challenge: The Chemistry of this compound Purification

This compound is a heterocyclic compound containing two basic nitrogen atoms, one in the pyridine ring and a secondary amine in the piperidine ring. This basicity is the primary challenge in its purification by standard silica gel chromatography. The acidic nature of silica gel (due to surface silanol groups, Si-OH) leads to strong interactions with basic analytes. This can result in:

  • Peak Tailing: The compound sticks to the silica and elutes slowly and unevenly, leading to broad, asymmetrical peaks.[1][2]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it does not elute from the column, leading to low recovery.[3]

  • Degradation: The acidic surface of the silica can sometimes catalyze the degradation of sensitive compounds.[3]

To achieve successful purification, these interactions must be mitigated. This guide provides a systematic approach to developing a robust purification method and troubleshooting common issues.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during the column chromatography of this compound in a question-and-answer format.

Problem 1: My compound is streaking or tailing badly on the TLC plate and column.

Q: I've developed a solvent system, but my spot on the TLC plate is a long streak, and the peaks from my column are broad with significant tailing. What's causing this and how do I fix it?

A: This is the most common issue when purifying basic compounds like this compound on silica gel. The tailing is caused by the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[2]

Solutions:

  • Use a Basic Modifier in Your Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. This modifier will "compete" with your compound for the active sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.[2][4]

    • Recommended Modifier: Triethylamine (TEA) is a common choice. Start by adding 0.5-2% (v/v) of TEA to your mobile phase.

    • Alternative Modifier: If TEA is not suitable for your downstream applications, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can also be used as a component of the mobile phase.[4]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider using a less acidic or basic stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica gel for the purification of basic compounds.[5]

    • Amine-Functionalized Silica: This stationary phase has an amine--modified surface that is less acidic and can improve the chromatography of basic compounds without the need for mobile phase modifiers.[4][6]

Problem 2: I can't find a good solvent system; my compound either stays at the baseline or runs with the solvent front.

Q: I'm struggling to find a mobile phase that gives my compound a good retention factor (Rf) on the TLC plate. It's either too low (Rf < 0.1) or too high (Rf > 0.8). What should I do?

A: Finding the right mobile phase requires a systematic approach. The goal is to achieve an Rf value between 0.2 and 0.4 for your target compound on the TLC plate, as this generally translates to good separation on a column.

Systematic Approach to Solvent System Selection:

  • Start with a Standard Biphasic System: A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent and a polar solvent.

    • Non-polar: Hexane or Heptane

    • Polar: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Increase Polarity Gradually: If your compound is staying at the baseline, you need to increase the polarity of your mobile phase.

    • Add a More Polar Solvent: Introduce a stronger polar solvent like methanol (MeOH) or isopropanol to your mixture. A common system is DCM/MeOH or EtOAc/MeOH.

    • Stepwise Gradient: Start with a low percentage of the more polar solvent (e.g., 99:1 DCM:MeOH) and gradually increase it (e.g., 98:2, 95:5, 90:10) until you achieve the desired Rf.

  • Don't Forget the Basic Modifier: As discussed in Problem 1, always include a small percentage (e.g., 1%) of a basic modifier like triethylamine (TEA) in your solvent system trials to prevent streaking.

Problem 3: My compound seems to be degrading on the column.

Q: I'm getting low recovery of my product, and I see new, unexpected spots on my TLC analysis of the collected fractions. I suspect my compound is decomposing. What can I do?

A: Compound degradation on silica gel is a real possibility, especially for sensitive molecules.[3] The acidic nature of the stationary phase can catalyze decomposition reactions.

Troubleshooting and Solutions:

  • Confirm Instability with a 2D TLC: To verify if your compound is unstable on silica, you can perform a two-dimensional TLC analysis.[2][3]

    • Spot your crude material on one corner of a square TLC plate.

    • Run the TLC in your chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots that are not on the diagonal.

  • Deactivate the Silica Gel: If your compound is indeed degrading, you can try to deactivate the silica gel before packing your column. This is done by pre-treating the silica with the mobile phase containing the basic modifier.

  • Switch to a More Inert Stationary Phase: As mentioned before, switching to a less reactive stationary phase like alumina or a polymer-based resin can prevent degradation.[2]

  • Work Quickly and at a Lower Temperature: If possible, run your chromatography at a lower temperature (e.g., in a cold room) to slow down potential degradation reactions. Also, try to complete the purification as quickly as possible.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: While silica gel is the most common stationary phase, for basic compounds like this compound, neutral or basic alumina is often a better choice to avoid peak tailing.[5] Amine-functionalized silica is another excellent option that provides a less acidic surface and can often be used with standard normal-phase solvents without basic additives.[4][6]

Q2: How do I properly load my sample onto the column?

A2: Proper sample loading is crucial for good separation. There are two main methods:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Use a pipette to carefully apply the solution to the top of the column bed.[7]

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7] This method often results in better separation.

Q3: My separation is poor, and my fractions are all mixed. What can I do to improve the resolution?

A3: Poor resolution can be due to several factors. Here are some things to try:

  • Optimize Your Solvent System: Even small changes to the solvent ratio can have a big impact on separation. Aim for a larger difference in the Rf values of your target compound and the impurities on the TLC plate.

  • Use a Longer and/or Narrower Column: Increasing the column length or decreasing its diameter can improve separation efficiency.

  • Decrease the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can lead to sharper peaks and better resolution.[7]

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation. Try running the column with less crude material.[1]

Q4: How can I visualize this compound on a TLC plate?

A4: this compound has a pyridine ring, which should be UV active and visible under a UV lamp (usually at 254 nm). For staining, a potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the amine groups.

IV. Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Prepare several eluent systems with varying polarities.

  • Spot your crude this compound solution onto silica gel TLC plates.

  • Develop the plates in a chamber saturated with the eluent vapor.

  • Visualize the spots under a UV lamp and/or by staining.

  • Select the solvent system that gives your product an Rf of approximately 0.2-0.4 and good separation from impurities.

Example Solvent Systems for this compound
System 1 (Less Polar): 95:4:1 Hexane:Ethyl Acetate:Triethylamine
System 2 (Medium Polarity): 90:9:1 Dichloromethane:Methanol:Triethylamine
System 3 (More Polar): 80:18:2 Ethyl Acetate:Methanol:Ammonia (from 2M solution in MeOH)
Protocol 2: Column Chromatography Purification
  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent system (wet packing is common). Ensure the packing is uniform and free of air bubbles.

  • Equilibration: Run several column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Load your crude sample onto the column using either the wet or dry loading method described in the FAQs.

  • Elution: Begin eluting with your chosen mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

V. Visual Workflow and Logic Diagrams

Troubleshooting_Workflow Troubleshooting Column Chromatography of this compound start Start Purification problem Problem Encountered? start->problem tailing Peak Tailing / Streaking? problem->tailing Yes end Successful Purification problem->end No add_modifier Add Basic Modifier (e.g., TEA) tailing->add_modifier Yes poor_rf Poor Rf Value? tailing->poor_rf No add_modifier->problem change_sp Change Stationary Phase (e.g., Alumina) add_modifier->change_sp If needed change_sp->problem adjust_polarity Adjust Mobile Phase Polarity poor_rf->adjust_polarity Yes degradation Compound Degradation? poor_rf->degradation No adjust_polarity->problem two_d_tlc Perform 2D TLC to Confirm degradation->two_d_tlc Yes degradation->end No two_d_tlc->problem No Degradation inert_sp Use Inert Stationary Phase two_d_tlc->inert_sp Degradation Confirmed inert_sp->problem

Sources

removing pyridine impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine Removal

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing pyridine from a reaction mixture?

The most prevalent methods involve converting pyridine into a more easily separable form or using physical removal techniques. These include:

  • Acidic Wash: Reacting the pyridine with a dilute acid (e.g., 1-5% HCl) to form a water-soluble pyridinium salt, which can then be removed through aqueous extraction.[1][2]

  • Copper Sulfate (CuSO₄) Wash: Forming a water-soluble complex between pyridine and copper sulfate, which is then extracted into an aqueous layer.[1][2] This method is particularly useful for compounds that are sensitive to acidic conditions.[2][3]

  • Azeotropic Removal: Co-evaporating the pyridine with a solvent like toluene or heptane.[1][2] This mixture forms an azeotrope, which has a lower boiling point than pyridine alone, facilitating its removal under reduced pressure.[1][2]

  • Scavenger Resins: Using polymer-bound reagents (scavenger resins) that selectively react with and bind the excess pyridine, allowing it to be removed by simple filtration.[4]

Q2: My compound is sensitive to acid. Which pyridine removal method should I use?

For acid-sensitive compounds, the goal is to avoid the formation of pyridinium salts under harsh acidic conditions. The recommended methods are:

  • Copper Sulfate (CuSO₄) Wash: This is a mild method that avoids strong acids.[3] The reaction mixture is washed with an aqueous solution of copper sulfate, which complexes with pyridine and pulls it into the aqueous phase.[1][2]

  • Azeotropic Removal: Using a rotary evaporator to remove pyridine with a co-solvent like toluene is another effective, non-acidic option.[1][5]

  • Mild Acid Wash: In some cases, a very mild acid like a 5-10% aqueous citric acid solution can be used as an alternative to strong mineral acids like HCl.[1]

Q3: How can I confirm that all the pyridine has been removed?

Several methods can be used to confirm the absence of residual pyridine:

  • Thin-Layer Chromatography (TLC): Residual pyridine often appears as "tailing" or a streak on the TLC plate. Its absence is a good preliminary indicator.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the characteristic aromatic signals of pyridine in the final product spectrum.

  • Odor: Pyridine has a notoriously strong and unpleasant odor. While not a quantitative measure, the absence of its smell is a simple first check.[6]

  • Colorimetric Indication (with CuSO₄): During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color in the presence of pyridine.[1][3] Continue washing until the blue color of the copper sulfate solution no longer intensifies or changes, indicating that residual pyridine has been removed.[1][2]

Q4: Are there any green or more efficient alternatives to using pyridine as a base?

Yes, depending on the reaction, several alternatives can be considered:

  • Other Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common alternatives, though they have their own removal challenges.[7]

  • N-methylimidazole: This base is often superior to pyridine, though it can be more expensive.[8]

  • Inorganic Bases: For scavenging acids like HCl, solid bases like potassium carbonate (K₂CO₃) can be used, which can be easily filtered off.[9]

  • Poly(4-vinylpyridine): This is a solid, polymer-supported version of pyridine. It acts as a heterogeneous base and can be removed by simple filtration at the end of the reaction.[1]

Troubleshooting Guide

Problem: I've performed several dilute acid washes, but I still detect pyridine in my product.

  • Causality: This issue can arise from insufficient acid, poor partitioning, or the formation of a stable salt between your product and pyridine. Pyridine is a weak base, and its protonation is an equilibrium process. If the organic solvent has a high affinity for pyridine or if the product itself is basic, partitioning the pyridinium salt into the aqueous layer can be difficult.

  • Solution:

    • Increase Wash Volume/Repetitions: Ensure you are using a sufficient volume of the acidic solution and repeat the wash 3-4 times.[10]

    • Check pH: After shaking with the acidic solution, check the pH of the aqueous layer. It should remain acidic to ensure there is excess acid available to protonate all the pyridine.[11]

    • Switch to Copper Sulfate: If your compound can tolerate it, a CuSO₄ wash may be more effective as it relies on coordination chemistry rather than just acid-base extraction.[1]

Problem: A persistent emulsion has formed during the aqueous extraction.

  • Causality: Emulsions are common when vigorously shaking two immiscible liquids, especially if surfactants or compounds with amphiphilic properties are present.

  • Solution:

    • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[2]

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the energy input that creates fine droplets.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help break it up.

Problem: I used pyridine as the reaction solvent, and simple evaporation isn't removing it completely.

  • Causality: Pyridine's high boiling point makes its complete removal by standard rotary evaporation difficult. Furthermore, pyridine can form azeotropes with water and other solvents, complicating its removal.[12][13]

  • Solution:

    • Bulk Removal: First, remove the majority of the pyridine by distillation, possibly under reduced pressure.[13]

    • Azeotropic Removal: Add a co-solvent like toluene or heptane to the flask and co-evaporate the mixture under reduced pressure.[1] The toluene-pyridine azeotrope boils at a lower temperature than pyridine alone, facilitating its removal.[2] This process should be repeated multiple times (3x is common) to remove trace amounts.[1][2]

    • High Vacuum: After azeotropic removal, placing the flask on a high vacuum line overnight can help remove the final traces.[1]

Problem: My product is a water-soluble sulfonate, making extraction with an organic solvent impossible.

  • Causality: When the desired product is highly polar and water-soluble, standard liquid-liquid extraction techniques are not feasible for removing pyridine.[1]

  • Solution:

    • Azeotropic Distillation with Water: If the product is stable to heat, repeated concentration from water on a rotary evaporator can remove pyridine as its low-boiling azeotrope with water (boiling point 92.6°C).[2][12]

    • Lyophilization (Freeze-Drying): For heat-sensitive materials, dissolving the mixture in water and lyophilizing can sometimes remove the more volatile pyridine. This may need to be repeated.[5]

    • Ion-Exchange Chromatography: This is an advanced method where an anionic product can be bound to an anion-exchange resin while the neutral pyridine is washed away.[2]

Visualized Workflows and Data

Decision-Making for Pyridine Removal

Choosing the correct removal method is critical and depends on the stability of your target compound. The following decision tree provides a logical pathway for method selection.

PyridineRemoval Start Start: Pyridine in Reaction Mixture AcidStable Is your compound stable in dilute acid? Start->AcidStable MethodAcid Use Dilute Acid Wash (e.g., 1-5% HCl) AcidStable->MethodAcid  Yes MethodCuSO4 Use Copper Sulfate (CuSO₄) Wash AcidStable->MethodCuSO4  No CheckSuccess Check for residual pyridine (TLC, NMR) MethodAcid->CheckSuccess Azeotrope Consider Azeotropic Removal (e.g., with Toluene) MethodCuSO4->Azeotrope  Alternative MethodCuSO4->CheckSuccess Success Purification Complete CheckSuccess->Success  No Pyridine Failure Traces Remain? CheckSuccess->Failure  Pyridine Detected HighVac Use Azeotropic Removal &/or High Vacuum Failure->HighVac Yes HighVac->CheckSuccess

Caption: A decision tree for selecting the appropriate pyridine removal method.

Quantitative Comparison of Removal Methods
MethodReagent/SolventTypical Concentration/RatioMechanismKey Advantages & Notes
Acid Wash Hydrochloric Acid (HCl)1-5% Aqueous Solution[1][2]Forms water-soluble pyridinium chloride salt.[1][3]Fast and effective for acid-stable compounds. Requires subsequent neutralization wash (e.g., NaHCO₃).[2]
Copper Sulfate Wash Copper (II) Sulfate (CuSO₄)10-15% Aqueous Solution[1][2]Forms a water-soluble copper-pyridine complex.[1][10]Ideal for acid-sensitive compounds.[2][3] Provides a visual endpoint (color change).[1][3]
Azeotropic Removal Toluene1:1 ratio with remaining pyridine[1]Forms a lower-boiling azeotrope (~110.6°C).[2]Excellent for removing final traces without aqueous workup. Non-acidic. Requires multiple cycles.[1][2]
Azeotropic Removal Water57% Pyridine / 43% WaterForms a minimum boiling azeotrope (92.6°C).[2]Useful for water-soluble compounds where extraction is not possible.[12]

Detailed Experimental Protocols

Protocol 1: Dilute Acid Wash

This method is suitable for acid-stable organic compounds.

AcidWash cluster_workflow Experimental Workflow for Acidic Wash A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Add Dilute HCl (e.g., 1M) and Shake B->C D 4. Separate Aqueous Layer (Contains Pyridinium Salt) C->D E 5. Repeat Wash with HCl if Needed D->E F 6. Wash Organic Layer with NaHCO₃ (aq) E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (e.g., Na₂SO₄) G->H I 9. Filter and Concentrate H->I

Caption: Step-by-step workflow for the acidic wash removal of pyridine.

Methodology:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[1]

  • Stopper the funnel, invert, and vent frequently. Shake gently at first, then more vigorously.

  • Allow the layers to separate. Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1]

  • Repeat the acid wash one or two more times to ensure complete removal.[1]

  • To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[2]

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Sulfate (CuSO₄) Wash

This method is ideal for compounds that are sensitive to acid.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Prepare a 10-15% aqueous solution of copper (II) sulfate.[1]

  • In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][2]

  • Separate and remove the aqueous layer.

  • Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the pyridine has been removed.[1]

  • Wash the organic layer with water or brine to remove any residual copper sulfate.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

References

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? [Online Discussion]. Available at: [Link]

  • ScienceMadness Discussion Board. (2010). removal of pyridine. [Online Forum]. Available at: [Link]

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? [Online Forum]. Available at: [Link]

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound? [Online Discussion]. Available at: [Link]

  • MH Chem. (2022). How to remove pyridine from your reaction crude? [Video]. YouTube. Available at: [Link] (Note: A representative, non-working URL is used as the original may be unstable).

  • University of Rochester Chemistry Department. Remove Sticky Reagents. Available at: [Link]

  • Reddit. (2024). Removing Pyridine. [Online Discussion]. Available at: [Link]

  • ResearchGate. (2015). Which is the alternative of pyridine as a base? [Online Discussion]. Available at: [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. [Online Discussion]. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2025). How to remove pyridine from reaction mixture? [Online Discussion]. Available at: [Link]

  • ScienceMadness Discussion Board. (2007). Pyridine Substitute. [Online Forum]. Available at: [Link]

  • University of Twente Research Information. (n.d.). Resin screening for the removal of pyridine-derivatives from waste-water by solvent impregnated resin technology. Available at: [Link]

Sources

Troubleshooting Side Reactions in the Synthesis of Substituted Pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridines are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. Their synthesis, while extensively studied, is often plagued by side reactions that can significantly lower yields and complicate purification. This guide, designed for researchers, scientists, and drug development professionals, provides a technical support framework to diagnose and resolve common issues encountered during the synthesis of this critical heterocyclic motif.

Section 1: The Hantzsch Dihydropyridine Synthesis & Aromatization

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[1][2][3][4] While powerful, the reaction's complexity can lead to several side products.

FAQ 1: My Hantzsch reaction is yielding significant amounts of the uncyclized Knoevenagel adduct. What's going wrong?

This is a common issue arising from the competition between the desired reaction pathway and a simple condensation. The Hantzsch synthesis involves the formation of two key intermediates: a Knoevenagel condensation product (from the aldehyde and one equivalent of the β-ketoester) and an enamine (from the second equivalent of the β-ketoester and ammonia).[4][5] The crucial step is the Michael addition of the enamine to the Knoevenagel adduct. If this step is slow or inhibited, the Knoevenagel product will accumulate as a major byproduct.[6][7][8]

Causality: The formation of the Knoevenagel adduct is often faster than the subsequent Michael addition and cyclization. Reaction conditions can disproportionately favor this initial condensation, leading to its buildup.

Troubleshooting Knoevenagel Adduct Formation

Parameter Observation Proposed Solution Scientific Rationale
Solvent High yield of Knoevenagel adduct in non-polar solvents.Use more polar solvents like ethanol, or even aqueous micellar solutions.[1]Polar solvents can better stabilize the charged intermediates of the Michael addition and cyclization steps, accelerating the desired pathway.
Temperature Reaction at high temperatures favors the Knoevenagel product.Lower the reaction temperature.The Knoevenagel condensation often has a lower activation energy than the subsequent steps. Lowering the temperature can help to balance the reaction rates.
Catalyst Strong acid or base catalysts can accelerate Knoevenagel condensation.Use a milder catalyst, such as p-toluenesulfonic acid (PTSA), or explore catalyst-free conditions.[1][9]A milder catalyst can help to avoid the rapid, irreversible formation of the Knoevenagel adduct.
Stoichiometry Incorrect stoichiometry of reactants.Ensure a precise 2:1:1 molar ratio of β-ketoester:aldehyde:ammonia source.An excess of the aldehyde or one equivalent of the β-ketoester will naturally lead to an accumulation of the Knoevenagel adduct.

Optimized Protocol for Hantzsch Dihydropyridine Synthesis This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (20 mmol), and ammonium acetate (12 mmol).

  • Add ethanol (20 mL) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.5 mmol).

  • Stir the reaction mixture at 60°C and monitor its progress by TLC.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Diagram: Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine DHP 1,4-Dihydropyridine Knoevenagel->DHP Michael Addition & Cyclization Side_Product Side Product: Accumulated Knoevenagel Adduct Knoevenagel->Side_Product Favored by improper conditions Enamine->DHP Pyridine Pyridine DHP->Pyridine Aromatization Suzuki_Homocoupling cluster_side_reaction Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X L₂ OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OR)₂) PdII_Ar->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim Product Product (Ar-Ar') RedElim->Product Product->Pd0 PdII_precatalyst Pd(II) Precatalyst or O₂ Oxidation Homocoupling Homocoupling (2 x Ar'-B(OR)₂) PdII_precatalyst->Homocoupling Homocoupling->Pd0 Generates Pd(0) at cost of starting material Homocoupling_Product Side Product (Ar'-Ar') Homocoupling->Homocoupling_Product Isomer_Separation Start Isomeric Mixture Column Optimize Column Chromatography? Start->Column Success1 Pure Isomer Column->Success1 Yes Failure1 Separation Unsuccessful Column->Failure1 No Crystallization Attempt Selective Crystallization? Failure1->Crystallization Success2 Pure Isomer Crystallization->Success2 Yes Failure2 Separation Unsuccessful Crystallization->Failure2 No Prep_HPLC Use Preparative HPLC/SFC? Failure2->Prep_HPLC Success3 Pure Isomer Prep_HPLC->Success3 Yes Failure3 Consider Derivatization Prep_HPLC->Failure3 No

Sources

Technical Support Center: Optimization of 2-(Piperidin-2-yl)pyridine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing reactions catalyzed by 2-(Piperidin-2-yl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions. Our goal is to provide you with the causal insights and practical protocols necessary to achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a common hurdle that can often be traced back to the integrity of the catalyst or suboptimal reaction conditions.

Possible Causes & Recommended Solutions:

  • Catalyst Poisoning/Inhibition: The nitrogen atoms in both the pyridine and piperidine rings can act as catalyst poisons by strongly coordinating to the active metal center, preventing substrate binding.[1] This is a well-documented issue, particularly with palladium catalysts, and is often referred to as the "2-pyridyl problem" in cross-coupling reactions.[2]

    • Solution 1: Increase Catalyst Loading. While not always ideal from an economic standpoint, increasing the catalyst loading can compensate for a portion of the catalyst becoming deactivated.[1]

    • Solution 2: Ligand Modification. The steric and electronic properties of the ligands can significantly influence catalyst stability. Screening bulky, electron-rich ligands may improve catalyst performance in the presence of N-heterocyclic nucleophiles.[1]

    • Solution 3: Use of Additives. In some cases, additives can mitigate catalyst poisoning. For hydrogenation reactions, using an acid like acetic acid can protonate the product piperidine, preventing it from inhibiting the catalyst.[3]

  • Poor Catalyst Quality or Improper Handling: The active catalytic species can be sensitive to air and moisture.

    • Solution: Ensure that the catalyst and ligand are handled under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are anhydrous. Use a fresh batch of catalyst from a reputable supplier.

  • Suboptimal Temperature or Pressure: Many catalytic reactions have a narrow optimal temperature range.

    • Solution: Conduct a temperature screening experiment. Start at room temperature and incrementally increase or decrease the temperature. Note that higher temperatures can sometimes lead to catalyst decomposition or side product formation.[4] For hydrogenations, insufficient hydrogen pressure can also be a limiting factor.[1]

Question 2: I'm observing poor enantioselectivity (low ee) in my asymmetric reaction. How can I improve it?

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low ee values suggest a problem with the chiral environment of the catalytic transition state.

Possible Causes & Recommended Solutions:

  • Improper Ligand-Metal Complex Formation: The precise structure of the active chiral catalyst is critical.

    • Solution: Ensure the in-situ formation of the catalyst is performed under strictly anhydrous and inert conditions. The stoichiometry of the metal precursor to the chiral this compound ligand is crucial and may require optimization (e.g., 1:1, 1:1.1, 1:1.2).[5]

  • Solvent Effects: The solvent is not merely a medium but an active participant that can influence the catalytic cycle and the stereochemical outcome.[6]

    • Solution: Perform a systematic solvent screening. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[5] Non-coordinating solvents like toluene or dichloromethane are often a good starting point, but ethereal (THF, DME) or polar aprotic (MeCN) solvents may be superior for specific transformations.

  • Temperature Effects: Enantioselectivity is often highly temperature-dependent.

    • Solution: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer.[7] It is recommended to run a temperature optimization study, for example, at 25 °C, 0 °C, and -20 °C, to find the optimal balance between reaction rate and enantioselectivity.

Data Presentation: Example of a Solvent Screening Study
EntrySolventDielectric Constant (ε)Yield (%)ee (%)
1Toluene2.48575
2THF7.69288
3CH₂Cl₂9.18882
4MeCN37.57565
Question 3: My reaction is producing significant side products. How can I improve the selectivity?

The formation of byproducts indicates the presence of competing reaction pathways or decomposition of starting materials or products.

Possible Causes & Recommended Solutions:

  • Substrate Decomposition: The starting materials may be unstable under the reaction conditions.

    • Solution: Consider lowering the reaction temperature. If a strong base is used, screen for a milder or bulkier base that is less likely to cause decomposition.[1]

  • Over-reaction or Isomerization: The desired product might be converting to other compounds under the reaction conditions.

    • Solution: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Reducing the reaction time or temperature can prevent the formation of subsequent products.

  • Incorrect Stoichiometry: An excess of one reagent can lead to side reactions.

    • Solution: Carefully control the stoichiometry of your reactants. For example, in cross-coupling reactions, ensure a 1:1 or near 1:1 ratio of coupling partners unless an excess is explicitly required.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a systematic approach to troubleshooting common issues in a this compound catalyzed reaction.

TroubleshootingWorkflow cluster_start Problem Identification cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_result Resolution Start Reaction Outcome Unsatisfactory Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Low Yield / Selectivity Check_Setup Confirm Inert Atmosphere & Anhydrous Conditions Check_Purity->Check_Setup Opt_Catalyst Screen Catalyst Loading & Ligand:Metal Ratio Check_Setup->Opt_Catalyst If purity & setup are correct Opt_Solvent Screen Solvents (Polarity & Coordinating Ability) Opt_Catalyst->Opt_Solvent Opt_Temp Optimize Temperature (e.g., -20°C to 60°C) Opt_Solvent->Opt_Temp Opt_Base Screen Base (if applicable) Opt_Temp->Opt_Base Success Optimized Conditions Achieved Opt_Base->Success Iterate until successful

Caption: A logical workflow for troubleshooting and optimizing catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic role of the this compound ligand?

This compound is a bidentate ligand, meaning it binds to a metal center through two coordination sites: the nitrogen of the pyridine ring and the nitrogen of the piperidine ring. This chelation creates a stable complex, which is often the active catalyst. When a chiral version, such as (S)-2-(Piperidin-2-yl)pyridine, is used, it creates a chiral environment around the metal, enabling enantioselective transformations.[8]

Q2: How should I choose the appropriate metal precursor for my reaction?

The choice of metal depends on the desired transformation.

  • Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃): Commonly used for cross-coupling reactions (e.g., Suzuki, Heck).[2][9] However, be mindful of potential catalyst inhibition by the pyridine nitrogen.[1][2]

  • Rhodium (e.g., [Rh(cod)₂]BF₄) & Iridium (e.g., [Ir(cod)Cl]₂): Often employed for asymmetric hydrogenation of various substrates, including pyridinium salts.[10]

  • Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂): Can be used for C-H functionalization reactions, where the pyridine moiety acts as a directing group.[11][12]

  • Copper (e.g., Cu(OTf)₂): Used in reactions like asymmetric allylic oxidations and cyclopropanations.[13]

Q3: Are there any specific safety precautions for handling this compound?

Yes. According to its safety data, this compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for In-Situ Catalyst Preparation and Reaction

This protocol describes a general method for setting up a small-scale reaction using an in-situ generated catalyst.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the metal precursor (e.g., [Ir(cod)Cl]₂, 0.01 mmol, 1 mol%) and the this compound ligand (0.022 mmol, 2.2 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry Argon or Nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, 2.0 mL) via syringe.

  • Catalyst Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Initiation: Add the substrate (1.0 mmol, 1.0 eq) to the vial, followed by any other necessary reagents (e.g., base, additive).

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench it as appropriate (e.g., by adding saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Removal of the N-(Pyridin-2-yl) Directing Group

In C-H activation contexts, the pyridin-2-yl group often serves as a directing group that must be removed. A "hydrogenation-hydride reduction" strategy is effective.[11][12]

  • Hydrogenation: Dissolve the N-(pyridin-2-yl)piperidine substrate (1.0 mmol) in a suitable solvent like methanol or ethyl acetate. Add a hydrogenation catalyst (e.g., 10 wt% Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (e.g., H₂ balloon or Parr shaker) at room temperature until the pyridine ring is fully saturated (monitor by TLC/GC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.[15] Concentrate the filtrate.

  • Hydride Reduction: Dissolve the crude product from the previous step in a solvent like THF. Cool to 0 °C and add a hydride reducing agent (e.g., LiAlH₄).

  • Completion & Quench: Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq), and water again.

  • Extraction & Purification: Filter the resulting salts, extract the filtrate with an organic solvent, and purify as needed to yield the deprotected piperidine.

References
  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
  • Substrate scope of the 2‐(pyridin‐2‐yl)acetate and ynals.
  • Catalytic Applications of Piperidin-2-ylmethylacetate Deriv
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Optimization of reaction temperature.
  • Troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Journal of Organic Chemistry Ahead of Print.
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP c
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
  • 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PMC - NIH.
  • Optimization of Conditions for the Preparation of Coupled Pyridine 2a a.
  • rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing).
  • Catalyst-free Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl, and Isoquinolin-1-yl Carbamates from the Corresponding Hetaryl Ureas and Alcohols.
  • Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation.
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • Optimizing reaction conditions for catalysis with (S)-2-(pyridin-2-yl)propan. Benchchem.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Exploring Pyridine Derivatives in C
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. NIH.
  • Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)
  • This compound | C10H14N2. PubChem.
  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization.
  • (S)-2-(Piperidin-2-yl)pyridine 95 46041-69-4. Sigma-Aldrich.
  • Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry (RSC Publishing).
  • A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D. PubMed.
  • Buy 2-Methoxy-6-(piperidin-4-yl)pyridine (EVT-13722542). EvitaChem.

Sources

Technical Support Center: Synthesis of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to your dedicated resource for overcoming the challenges in the synthesis of 2-substituted piperidines. This guide is designed to provide practical, in-depth solutions to common issues encountered in the lab, moving beyond simple protocols to explain the 'why' behind the experimental choices. As Senior Application Scientists, we understand that success in synthesis lies in anticipating and resolving challenges with a deep understanding of reaction mechanisms and stereochemistry.

Guide Structure

This support center is organized into the following sections to address the multifaceted challenges of 2-substituted piperidine synthesis:

  • Frequently Asked Questions (FAQs): Quick answers to common problems.

  • Troubleshooting Guides: In-depth, problem-and-solution scenarios for critical challenges.

  • Key Experimental Protocols: Detailed, step-by-step methodologies for core synthetic strategies.

  • References: A comprehensive list of cited literature for further reading.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of 2-substituted piperidines.

Q1: My hydrogenation of a 2-substituted pyridine is giving a mixture of cis and trans diastereomers. How can I improve the stereoselectivity?

A1: Diastereoselectivity in pyridine hydrogenation is highly dependent on the catalyst and reaction conditions.[1] For instance, using 10% Pd/C on carbon often favors the formation of the trans-isomer, while PtO₂ (Adams' catalyst) can lead to the cis-isomer as the major product.[1] The choice of N-protecting group can also influence the steric hindrance and conformational preferences of the ring, thereby affecting the diastereoselectivity.[1] Consider screening different catalysts and solvents, and ensure your starting pyridine is of high purity.

Q2: I'm observing low yield in my reductive amination reaction to form a 2-substituted piperidine. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors.[2][3] Over-reduction of the carbonyl starting material or the formation of tertiary amines from primary amines are common side reactions.[3] Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can often mitigate these issues as it is more selective for the iminium ion intermediate.[3][4] Also, carefully control the stoichiometry of your reactants and monitor the reaction progress closely to avoid prolonged reaction times that could lead to decomposition.[2][5]

Q3: I'm struggling to separate my 2-substituted piperidine from unreacted pyridine starting material by distillation. Why is this so difficult?

A3: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[2] To overcome this, consider alternative purification methods such as selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2]

Q4: My N-alkylation of a 2-substituted piperidine is resulting in the formation of a quaternary ammonium salt. How can I prevent this?

A4: The formation of quaternary ammonium salts is a common side reaction in N-alkylation, especially with reactive alkylating agents.[4] To minimize this, use a slow addition of the alkylating agent, for instance with a syringe pump, to maintain a low concentration and favor mono-alkylation.[6] Alternatively, reductive amination is a milder and more selective method that avoids the issue of over-alkylation.[4][7]

Troubleshooting Guides

This section provides a more detailed, scenario-based approach to troubleshooting common and complex issues.

Guide 1: Poor Stereocontrol in Asymmetric Synthesis

Problem: You are attempting an asymmetric synthesis of a specific enantiomer of a 2-substituted piperidine, but you are obtaining low enantiomeric excess (ee) or a mixture of diastereomers.

Root Cause Analysis and Solutions:

The stereochemical outcome of these reactions is often a delicate balance of steric and electronic factors.

  • For Catalytic Asymmetric Hydrogenation:

    • Catalyst Choice is Paramount: The ligand on your metal catalyst (e.g., Iridium, Rhodium) is the primary source of chirality.[8] If you are getting low ee, consider screening a panel of chiral ligands.

    • Substrate-Catalyst Mismatch: Not all ligands are effective for all substrates. The electronic properties of your pyridine ring can influence its coordination to the metal center.

    • Reaction Conditions: Temperature and hydrogen pressure can significantly impact stereoselectivity. Lowering the temperature may enhance selectivity.[2]

  • For Organocatalytic Approaches (e.g., Proline-catalyzed Mannich-type reactions):

    • Solvent Effects: The solvent can play a crucial role in stabilizing the transition state. For instance, using benzonitrile or acetonitrile can prevent product racemization in some proline-catalyzed reactions.[9][10]

    • Catalyst Loading: In some cases, a higher catalyst loading may be necessary to achieve high enantioselectivity.[9]

Logical Troubleshooting Workflow for Poor Stereocontrol

start Low Enantiomeric or Diastereomeric Excess catalyst Review Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst change shows minor improvement sub_catalyst Screen alternative chiral ligands or catalysts (e.g., different metal centers). Verify catalyst purity and activity. catalyst->sub_catalyst substrate Examine Substrate conditions->substrate If optimization plateaus sub_conditions Vary temperature, pressure, and solvent. Adjust catalyst loading and reaction time. conditions->sub_conditions purification Check for Epimerization During Workup/Purification substrate->purification If starting material is pure sub_substrate Confirm purity of starting materials. Consider if protecting groups are influencing stereochemistry. substrate->sub_substrate outcome Improved Stereoselectivity purification->outcome If stable sub_purification Analyze crude vs. purified material. Use milder purification conditions (e.g., lower temperature, neutral pH). purification->sub_purification

Caption: Troubleshooting workflow for poor stereoselectivity.

Guide 2: Formation of Unexpected Side Products

Problem: Your reaction is producing significant quantities of unexpected byproducts, complicating purification and reducing the yield of your desired 2-substituted piperidine.

Common Side Reactions and Mitigation Strategies:

Reaction TypeCommon Side Product(s)Mitigation Strategy
Reductive Amination Over-reduction of carbonyl; formation of tertiary amines.[3]Use a milder reducing agent (e.g., NaBH(OAc)₃).[3] Control the stoichiometry of the amine.
Aza-Diels-Alder Stepwise Mannich-Michael products instead of concerted cycloaddition.[2]Use cyclic dienes which often give higher diastereoselectivities.[2] Optimize the Lewis acid catalyst.
Intramolecular Cyclization Ring contraction to form pyrrolidines.[11]This can occur via an intermediate aziridine. Re-evaluate your reaction conditions, particularly the base and solvent, to disfavor this pathway.
Alkylation of Piperidine N-H Over-alkylation to form quaternary salts.[4]Slow addition of the alkylating agent.[6] Use reductive amination as an alternative.[4]

Key Experimental Protocols

The following protocols provide detailed, step-by-step guidance for common and effective synthetic strategies.

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of a 2-substituted pyridine where high cis-diastereoselectivity is often desired.[12]

Materials:

  • 2-substituted pyridine (1.0 eq)

  • Glacial acetic acid (solvent)

  • PtO₂ (Adams' catalyst, 1-5 mol%)

  • High-pressure reactor

  • Hydrogen gas source

  • Celite® for filtration

Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve the 2-substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[2]

  • Execution: Stir the reaction mixture at room temperature for the required time (typically 4-24 hours).[2] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[2]

Protocol 2: N-Alkylation of a 2-Substituted Piperidine via Reductive Amination

This method is a mild and selective alternative to direct alkylation with alkyl halides, avoiding over-alkylation.[4]

Materials:

  • 2-substituted piperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a solution of the 2-substituted piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Illustrative Workflow for Reductive Amination

piperidine 2-Substituted Piperidine iminium Iminium Ion Intermediate piperidine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium product N-Alkylated Product iminium->product Reduction hydride NaBH(OAc)₃ hydride->product

Caption: Reductive amination workflow.

Protocol 3: Scalable Synthesis of a 2-Substituted Piperidine

Scaling up synthesis requires careful consideration of safety and efficiency.[13] This example outlines key considerations for a two-step synthesis involving chlorination followed by nucleophilic substitution.[13]

Step 1: Chlorination (e.g., with Thionyl Chloride)

  • Heat Management: This reaction is often exothermic. For larger scales, controlled addition of the chlorinating agent via a dosing pump and efficient reactor cooling are crucial.[13]

  • Off-Gas Handling: Significant amounts of HCl and SO₂ may be evolved. A scrubber system is necessary to neutralize these corrosive gases.[13]

Step 2: Nucleophilic Substitution

  • Solvent Choice: The choice of solvent can affect reaction rate and solubility of intermediates.

  • Base Stoichiometry: Precise control of the base is needed to deprotonate the piperidine nitrogen without causing unwanted side reactions.

  • Workup and Purification: On a large scale, liquid-liquid extractions can be resource-intensive. Consider crystallization as a more efficient purification method if applicable.

Key Considerations for Scale-Up

ParameterLaboratory Scale (grams)Pilot/Production Scale (kgs)
Reagent Addition Manual addition with a pipette or dropping funnel.Automated dosing pumps for controlled addition.
Temperature Control Oil bath or ice bath.Jacketed reactor with automated heating/cooling loops.
Mixing Magnetic stirrer.Overhead mechanical stirrer with optimized impeller design.
Safety Fume hood.Closed system with scrubbers for off-gas treatment.

References

  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546–4549. [Link]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Retrieved from [Link]

  • Miller, S. A., & Wipf, P. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Garg, N. K., & Sarpong, R. (2012). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. NIH Public Access. [Link]

  • Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Turner, N. J., & Grogan, G. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. NIH Public Access. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Various Authors. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH Public Access. [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the diastereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Piperidine derivatives are ubiquitous in pharmaceuticals and natural products, making their stereocontrolled synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific experimental issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of substituted piperidines, offering explanations and actionable solutions.

Q1: My reaction is producing a low diastereomeric ratio (d.r.). How can I improve the selectivity?

A1: Achieving high diastereoselectivity is a common challenge influenced by several factors. Here’s a breakdown of key areas to investigate:

  • Catalyst Selection in Catalytic Hydrogenation: The choice of catalyst is paramount when reducing substituted pyridines. For instance, 10% Palladium on carbon (Pd/C) often favors the formation of the trans-isomer, whereas Platinum(IV) oxide (PtO₂, Adams' catalyst) can preferentially yield the cis-isomer.[3] The choice between these catalysts can be a critical first step in controlling the stereochemical outcome.

  • Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the diastereomeric ratio.[3]

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[4]

    • Pressure: In catalytic hydrogenations, increasing hydrogen pressure (e.g., from 30 to 80 bar) can sometimes favor the formation of the cis isomer.[4]

    • Reaction Time: Prolonged reaction times might lead to in-situ epimerization of the initial product to the thermodynamically more stable diastereomer.[3] Monitoring the reaction progress over time is crucial.

  • N-Protecting Group: The steric bulk and electronic nature of the nitrogen-protecting group (e.g., Boc, Cbz, Benzyl) can influence the conformational preference of the piperidine ring precursor, thereby directing the approach of incoming reagents.[3][5] Experimenting with different protecting groups can be a valuable optimization strategy.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the formation of new stereocenters. For instance, using chiral auxiliaries covalently attached to the substrate is a classic strategy to induce diastereoselectivity.[1][6] Carbohydrate-derived auxiliaries, for example, have been successfully employed in the synthesis of chiral piperidine derivatives.[6][7]

Experimental Protocol: Optimizing Diastereoselectivity in a Catalytic Hydrogenation

  • Initial Screening: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, acetic acid).

  • Catalyst Variation: Set up parallel reactions with different catalysts, for example, 10% Pd/C (5 mol%) and PtO₂ (5 mol%).

  • Pressure and Temperature Control: Run the reactions at a controlled temperature (e.g., room temperature) and pressure (e.g., 50 bar H₂).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: After workup, determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.

  • Optimization: Based on the initial screen, further optimize by varying temperature and pressure for the most promising catalyst.

Q2: I am having difficulty separating the diastereomers of my substituted piperidine. What are the best practices for purification?

A2: The purification of piperidine diastereomers can be challenging due to their similar physical properties and the basic nature of the piperidine nitrogen.[8]

  • Chromatographic Methods:

    • Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for separating diastereomers.[8] Chiral stationary phases are often employed.

    • Peak Tailing: The basic piperidine nitrogen can interact strongly with acidic silanol groups on standard silica-based stationary phases, leading to poor peak shape (tailing) and low resolution.[8]

      • Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA).[8] Using base-deactivated columns can also significantly improve peak shape.[8]

  • Diastereoselective Crystallization: This technique can be effective, especially for larger-scale separations. It involves the selective crystallization of one diastereomer from a solution. This process often requires screening various solvents and conditions.

  • Chemical Derivatization: In some cases, derivatizing the piperidine nitrogen or another functional group with a chiral resolving agent can lead to diastereomeric derivatives with more distinct physical properties, facilitating separation. After separation, the chiral auxiliary can be removed.

Purification MethodAdvantagesDisadvantages
Chiral HPLC/SFC High resolution, applicable to small quantities.Can be expensive, requires specialized equipment.
Diastereoselective Crystallization Cost-effective for large scale, can yield high purity.Trial-and-error process, not always successful.
Column Chromatography Widely available, suitable for moderate scales.Often provides incomplete separation of diastereomers.
Q3: I have obtained an unexpected diastereomer. How can I definitively determine the relative stereochemistry?

A3: Confirming the relative stereochemistry of your substituted piperidine is crucial. A combination of spectroscopic techniques is typically employed:

  • ¹H NMR Spectroscopy: The coupling constants (J values) between protons on the piperidine ring provide valuable information about their relative orientation (axial vs. equatorial). For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons often indicates a trans-diaxial relationship.

  • 2D NMR Spectroscopy:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. The presence of a NOESY cross-peak between two protons indicates they are in close proximity, which can help to elucidate the relative stereochemistry.[3]

    • COSY (Correlation Spectroscopy): Helps to identify coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): Correlate proton and carbon signals, aiding in the complete assignment of the molecule's structure.

  • X-ray Crystallography: If a suitable single crystal of one of the diastereomers can be obtained, X-ray crystallography provides unambiguous proof of its three-dimensional structure.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to the diastereoselective synthesis of substituted piperidines.

Q4: What are the main synthetic strategies to achieve diastereoselective synthesis of piperidines?

A4: Several powerful strategies have been developed:

  • Catalytic Hydrogenation of Substituted Pyridines: This is a common and direct method. The diastereoselectivity is influenced by the catalyst, solvent, and substituents on the pyridine ring.[9]

  • Aza-Diels-Alder Reaction: This [4+2] cycloaddition between an imine and a diene is a powerful tool for constructing the piperidine ring with control over up to four stereocenters.[10] The reaction can be catalyzed by Lewis acids or organocatalysts.[4] However, a stepwise Mannich-Michael pathway can sometimes compete, leading to lower stereoselectivity.[4]

  • Mannich Reaction: This three-component reaction of an aldehyde, an amine, and a compound with an acidic proton can be highly diastereoselective, especially in its vinylogous variants.[11] Domino Mannich-Michael reactions are also effective for synthesizing substituted piperidinones.[6]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[1][12] After the desired transformation, the auxiliary is cleaved.

  • Diastereoselective Reduction of Dehydropiperidines or Piperidinones: The reduction of a prochiral ketone or imine within a piperidine precursor can be achieved with high diastereoselectivity using sterically hindered reducing agents like L-Selectride® or K-Selectride®.[13]

  • Epimerization: If a reaction yields the undesired diastereomer, it can sometimes be converted to the more stable diastereomer through a base- or light-mediated epimerization process.[3][14]

Diagram: General Synthetic Approaches

G Substituted Pyridine Substituted Pyridine Substituted Piperidine Substituted Piperidine Substituted Pyridine->Substituted Piperidine Catalytic Hydrogenation Imine + Diene Imine + Diene Imine + Diene->Substituted Piperidine Aza-Diels-Alder Aldehyde + Amine + Enolate Aldehyde + Amine + Enolate Aldehyde + Amine + Enolate->Substituted Piperidine Mannich Reaction Piperidine Precursor Piperidine Precursor Piperidine Precursor->Substituted Piperidine Diastereoselective Reduction / Epimerization

Caption: Key strategies for diastereoselective piperidine synthesis.

Q5: My aza-Diels-Alder reaction is giving low diastereoselectivity. What are the likely causes and how can I fix it?

A5: Low diastereoselectivity in aza-Diels-Alder reactions can often be attributed to a competing stepwise Mannich-Michael pathway, which is less stereocontrolled than the concerted [4+2] cycloaddition.[4]

  • Lewis Acid Choice: Strong Lewis acids can sometimes promote the stepwise pathway.[4] Screening different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) or using organocatalysts can favor the concerted mechanism.

  • Use of Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivities in aza-Diels-Alder reactions compared to their acyclic counterparts.[4]

  • Temperature Control: Lowering the reaction temperature can help to minimize side reactions and potentially favor the more ordered transition state of the concerted pathway.[4]

Diagram: Aza-Diels-Alder vs. Mannich-Michael Pathway

G cluster_0 Concerted Pathway cluster_1 Stepwise Pathway Imine + Diene_A Imine + Diene Transition State_A [4+2] Transition State Imine + Diene_A->Transition State_A Concerted Piperidine_A Piperidine Transition State_A->Piperidine_A Imine + Diene_B Imine + Diene Mannich Adduct Mannich Adduct Imine + Diene_B->Mannich Adduct Mannich Reaction Piperidine_B Piperidine Mannich Adduct->Piperidine_B Michael Addition

Caption: Competing pathways in reactions of imines and dienes.

Q6: I am struggling to separate residual pyridine from my synthesized piperidine by distillation. Why is this so difficult?

A6: Piperidine and pyridine form a constant boiling azeotropic mixture, making their complete separation by simple fractional distillation challenging.[4] The azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[4] To overcome this, consider the following:

  • Azeotropic Distillation with Water: Adding water can alter the vapor pressures and break the azeotrope.

  • Selective Salt Formation: Piperidine is a stronger base than pyridine and reacts with CO₂ to form a solid carbonate salt, while pyridine does not.[4] This allows for separation by filtration. The piperidine can then be regenerated by treatment with a strong base.

References

  • Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions - Benchchem.
  • Technical Support Center: Purification of Diastereomeric Piperidine Compounds - Benchchem.
  • Application Notes and Protocols for Diastereoselective Reactions in Piperidine Synthesis - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchGate.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - Canadian Science Publishing.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing).
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a - SciSpace.
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry.
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of piperidones and piperidines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Chiral auxiliary - Wikipedia.
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - eScholarship.
  • Technical Support Center: Diastereoselective Reduction of Ketones - Benchchem.

Sources

Technical Support Center: Purification of Piperidine Derivatives via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of these vital compounds using acid-base extraction. As a Senior Application Scientist, my goal is to bridge theoretical chemistry with practical, field-proven insights to ensure your purification processes are both efficient and robust.

Introduction: The Rationale Behind Acid-Base Extraction for Piperidine Derivatives

Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals.[1] Their basic nature, conferred by the nitrogen atom within the heterocyclic ring, is the key to their purification by acid-base extraction.[2] This technique leverages the differential solubility of the amine in its neutral (organic-soluble) and protonated salt (water-soluble) forms.[2] By manipulating the pH of the aqueous phase, we can selectively move the piperidine derivative between an organic layer and an aqueous layer, effectively separating it from non-basic impurities.[3]

The basicity of the piperidine nitrogen, and thus the precise pH required for this phase-switching, is dictated by its pKa (the pKa of its conjugate acid). For piperidine itself, the pKa of the piperidinium ion is approximately 11.1.[4] However, this value can be significantly altered by substituents on the ring, a critical factor to consider when designing a purification protocol.[3] Electron-withdrawing groups will decrease the basicity (lower the pKa), while electron-donating groups will increase it.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the acid-base extraction of piperidine derivatives.

Q1: What is the optimal pH for extracting my piperidine derivative into the aqueous phase?

A1: The optimal pH is determined by the pKa of your specific piperidine derivative. A general rule of thumb is to adjust the pH of the aqueous acid wash to at least 2-3 pKa units below the pKa of your compound's conjugate acid. This ensures that over 99% of the piperidine derivative is in its protonated, water-soluble salt form. For a typical piperidine with a pKa of around 11, an acidic wash with a pH of 1-2 (e.g., using 1M HCl) is highly effective. The relationship between pH, pKa, and the ratio of the protonated (salt) and unprotonated (free base) forms is described by the Henderson-Hasselbalch equation.[5][6]

Q2: I've extracted my compound into the acidic aqueous layer. What is the best way to recover it?

A2: To recover your piperidine derivative, you must deprotonate the water-soluble salt to regenerate the neutral, organic-soluble free base. This is achieved by basifying the acidic aqueous layer. A strong base, such as 2M NaOH or KOH, should be added until the pH is at least 2-3 units above the pKa of the piperidinium ion. For a typical piperidine, a pH of >13 is ideal.[7] Once the free base has been regenerated, it can be extracted back into an organic solvent (a process often called "back-extraction").[1]

Q3: Can I use a weak acid for the initial extraction?

A3: While strong acids like HCl are most common, a weak acid could be used if its pKa is significantly lower than that of the piperidinium derivative. However, using a strong acid ensures a more complete protonation and a more efficient extraction into the aqueous phase. The key is to create a large enough pH difference to drive the equilibrium towards the salt form.

Q4: My final product has a yellow tint. What is the cause and how can I fix it?

A4: A yellow discoloration in piperidine derivatives is often due to the presence of oxidation products.[8][9] The basic nitrogen can be susceptible to oxidation, especially when exposed to air and light. While acid-base extraction can remove many impurities, it may not remove these colored byproducts. If the discoloration is minor, it may not affect subsequent reactions. However, for high-purity applications, you may need to consider additional purification steps such as distillation or treatment with activated charcoal.[9] Storing the purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon) can help prevent future discoloration.[8]

Troubleshooting Guide: Common Problems and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Piperidine Derivative 1. Incomplete Protonation: The pH of the acidic wash was not low enough to fully convert the piperidine to its salt form. 2. Incomplete Deprotonation: The pH of the basic solution was not high enough to fully regenerate the free base during back-extraction. 3. Insufficient Number of Extractions: The piperidine derivative has some solubility in the "wrong" phase, and a single extraction is not enough to transfer it completely. 4. Piperidine Derivative is Highly Water-Soluble: Some piperidine derivatives, especially those with polar functional groups, may have significant water solubility even in their free base form.1. Check and Adjust pH: Use a pH meter or pH paper to ensure the aqueous phase is at least 2-3 pKa units below the pKa of your compound during the acid wash. 2. Check and Adjust pH: Ensure the pH of the aqueous phase is at least 2-3 pKa units above the pKa of your compound during basification for the back-extraction. 3. Perform Multiple Extractions: Perform 2-3 extractions for each step (acid wash and back-extraction) to maximize recovery.[10] 4. Salting Out: Before back-extraction, saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of the organic compound in the aqueous phase and promotes its transfer to the organic layer.
Persistent Emulsion Formation at the Interface 1. High Concentration of Surfactant-like Impurities: The crude mixture may contain compounds that stabilize the emulsion. 2. Vigorous Shaking: Overly aggressive mixing can lead to the formation of a stable emulsion. 3. Similar Densities of Organic and Aqueous Phases: This can make phase separation difficult.1. Patience and Gentle Agitation: Allow the separatory funnel to stand for an extended period. Gentle swirling or tapping can help break the emulsion. 2. Salting Out: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion. 3. Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion. 4. Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the interface and break the emulsion. 5. Centrifugation: If available, centrifuging the mixture is a very effective way to force phase separation.
Precipitate Forms at the Interface 1. Insoluble Salt Formation: The hydrochloride or other salt of your piperidine derivative may not be fully soluble in the aqueous or organic phase. 2. Reaction with CO₂: If using a strong base like NaOH, it can absorb CO₂ from the air to form sodium carbonate, which can precipitate.1. Add More Water: Increase the volume of the aqueous phase to dissolve the salt. 2. Add a Co-solvent: Adding a small amount of a polar solvent like methanol to the organic phase may help dissolve the precipitate. 3. Use Freshly Prepared Base: Prepare your basic solutions fresh to minimize carbonate formation.
Product is Contaminated with Acidic or Neutral Impurities 1. Incomplete Washing: Insufficient washing of the organic layer may leave behind impurities. 2. Droplets of Aqueous Phase in the Final Organic Extract: Carrying over some of the aqueous phase can re-introduce impurities.1. Back-washing: After the initial acid wash, wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities. 2. Brine Wash: Before drying the final organic extract, wash it with a saturated NaCl solution (brine). This helps to remove residual water and some water-soluble impurities. 3. Proper Drying: Use an appropriate drying agent (e.g., anhydrous Na₂SO₄, MgSO₄) and ensure sufficient contact time to remove all water from the final organic extract before solvent evaporation.

Experimental Protocols

Detailed Step-by-Step Methodology for Acid-Base Extraction

This protocol is a general guideline for the purification of a piperidine derivative from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). The volume should be sufficient to fully dissolve the material.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl.

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely. The piperidinium salt is now in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using diethyl ether or ethyl acetate).

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete transfer of the basic product. Combine all acidic aqueous extracts.

  • Back-Washing (Optional but Recommended):

    • Return the combined acidic aqueous extracts to the separatory funnel.

    • Add a small volume of the fresh organic solvent and shake.

    • Discard the organic layer. This step removes any neutral impurities that may have been carried over into the aqueous phase.

  • Basification and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath to manage the heat generated during neutralization.

    • Slowly add 2M NaOH solution while stirring until the pH is >13 (confirm with pH paper). The piperidine derivative will now be in its neutral, free base form.

    • Add a portion of fresh organic solvent to the separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Drain the organic layer (containing your purified product) into a clean flask.

    • Repeat the extraction of the basic aqueous layer with fresh organic solvent two more times. Combine all organic extracts.

  • Drying and Concentration:

    • Wash the combined organic extracts with a saturated NaCl solution (brine). This helps to remove the bulk of dissolved water.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidine derivative.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Acid Wash pH pH 1-2 (or pKa - 3)Ensures >99.9% protonation of the piperidine derivative for efficient transfer to the aqueous phase.
Base Wash pH pH >13 (or pKa + 3)Ensures >99.9% deprotonation to the free base for efficient recovery into the organic phase.
Choice of Acid 1M HClA strong, non-oxidizing acid that forms highly water-soluble hydrochloride salts.
Choice of Base 1-2M NaOH or KOHA strong, inexpensive base that effectively deprotonates the piperidinium salt.
Number of Extractions 2-3 for each stepMaximizes recovery by accounting for the partition coefficient of the solute between the two phases.
Solvent Volume Equal volumes of organic and aqueous phases for each extractionProvides a good balance between extraction efficiency and solvent usage.

Visualization of the Workflow

Acid-Base Extraction Workflow Diagram

AcidBaseExtraction crude Crude Mixture (Piperidine Derivative + Impurities) in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_impurities Organic Layer (Neutral/Acidic Impurities) sep_funnel1->organic_impurities Separate aqueous_salt Aqueous Layer (Protonated Piperidine Salt) sep_funnel1->aqueous_salt Separate acid_wash Add 1M HCl acid_wash->sep_funnel1 sep_funnel2 Separatory Funnel aqueous_salt->sep_funnel2 aqueous_waste Aqueous Layer (Waste) sep_funnel2->aqueous_waste Separate organic_product Organic Layer (Free Base Piperidine) sep_funnel2->organic_product Separate base_add Add 2M NaOH to pH >13 base_add->sep_funnel2 dry_evap Dry & Evaporate organic_product->dry_evap final_product Purified Piperidine Derivative dry_evap->final_product ChemicalTransformation cluster_org1 Organic Phase cluster_aq Aqueous Phase cluster_org2 Organic Phase free_base R-Piperidine (Neutral, Organic Soluble) protonated_salt R-Piperidinium-H⁺ Cl⁻ (Ionic, Water Soluble) free_base->protonated_salt + HCl (aq) pH < pKa - 2 recovered_base R-Piperidine (Neutral, Organic Soluble) protonated_salt->recovered_base + NaOH (aq) pH > pKa + 2

Caption: Chemical state changes during extraction.

References

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • University of Tartu. pKa values bases. [Link]

  • DeSantis, J., et al. (2022). pK a values of common substituted piperazines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • PubChem. (n.d.). Piperidine. National Institutes of Health. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/074815b3a3930b8081699f018e697818e330541d]([Link]

  • Riazat, Z. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant? ResearchGate. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Aires-Barros, M. R., & Cabral, J. M. S. (2002). Liquid-liquid extraction of pharmaceuticals by aqueous two-phase systems. ResearchGate. [Link]

  • Filo. (2025). The experimental data is tabulated below: Substituent Electro-n "X" egati... [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Chemistry LibreTexts. (2024). Biological Amines and the Henderson-Hasselbalch Equation. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Po, H. N., & Senozan, N. M. (2001). The Henderson–Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education. [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. [Link]

  • Sarthaks eConnect. (2024). The pKa value of the substituted piperidine formed with substituent “X” is found to be 8.28. What is the expected electronegativity. [Link]

  • Kananovich, D., & Tšubrik, O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Piperidin-2-yl)pyridine for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the industrial-scale synthesis of 2-(Piperidin-2-yl)pyridine. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical pharmaceutical intermediate. Here, we delve into common challenges, offering field-proven troubleshooting strategies and frequently asked questions to ensure a robust and efficient synthesis process.

I. Overview of Synthetic Strategies

The synthesis of this compound, a key structural motif in numerous pharmaceuticals, typically involves the reduction of a pyridine ring to a piperidine ring. The most common and industrially viable approach is the catalytic hydrogenation of 2-substituted pyridines. However, other methods, such as those involving intramolecular cyclization, are also employed, particularly for asymmetric syntheses to obtain specific enantiomers.

Common Synthetic Routes:
  • Catalytic Hydrogenation of 2-Substituted Pyridines: This is a primary method for piperidine synthesis due to its efficiency.[1][2] However, the aromaticity of the pyridine ring presents a challenge, often requiring harsh reaction conditions and specific catalysts.[3]

  • Asymmetric Synthesis: For producing enantiomerically pure this compound, asymmetric methods are crucial. These can involve chiral auxiliaries, asymmetric hydrogenation, or organocatalytic approaches.[4][5]

  • Intramolecular Cyclization: These methods build the piperidine ring through intramolecular reactions, offering good control over stereochemistry.[6]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing a systematic approach to problem-solving.

Problem 1: Low Yield and Incomplete Conversion during Catalytic Hydrogenation
Symptoms:
  • Reaction monitoring (e.g., by GC-MS or HPLC) shows significant amounts of starting material (2-substituted pyridine) remaining even after extended reaction times.

  • The isolated yield of the desired this compound is consistently below expectations.

Potential Causes & Troubleshooting Steps:
Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity or Poisoning Analyze the catalyst for signs of deactivation. The pyridine nitrogen can sometimes poison the catalyst.[3]Increase Catalyst Loading: A modest increase in the catalyst (e.g., PtO2, Raney Nickel) loading may compensate for partial deactivation.[1][7] Catalyst Selection: Consider using catalysts known for their robustness, such as rhodium on carbon, especially under acidic conditions.[1]
Insufficient Hydrogen Pressure Verify the pressure in the hydrogenation reactor.Ensure the system is properly sealed and maintain the recommended hydrogen pressure (typically 50-70 bar for PtO2 catalysts).[1]
Suboptimal Reaction Temperature Review the reaction temperature profile.While many hydrogenations are run at room temperature, gentle heating might be necessary for less reactive substrates. However, high temperatures can lead to side reactions.[7]
Solvent Effects Evaluate the solvent system.Glacial acetic acid is often a good solvent for pyridine hydrogenation as it protonates the nitrogen, facilitating reduction.[1]
Problem 2: Formation of Impurities and Side Products
Symptoms:
  • Chromatographic analysis (TLC, GC, HPLC) reveals the presence of unexpected peaks in the crude reaction mixture.

  • Difficulty in purifying the final product to the required specifications.

Potential Causes & Troubleshooting Steps:
Potential Cause Diagnostic Check Recommended Solution
Over-reduction or Ring Opening Characterize the impurities by mass spectrometry and NMR to identify their structures.Milder Reaction Conditions: Reduce the hydrogen pressure or temperature to minimize over-reduction. Catalyst Choice: Some catalysts are more prone to causing side reactions. Experiment with different catalysts (e.g., palladium on carbon).
Formation of N-Alkylated Byproducts This can occur if the reaction is not conducted under an inert atmosphere or if there are reactive alkylating agents present.Inert Atmosphere: Ensure the reaction is carried out under a nitrogen or argon atmosphere. Purify Starting Materials: Use high-purity starting materials to avoid introducing contaminants.
Azeotrope Formation with Pyridine Difficulty in removing residual pyridine from the piperidine product by distillation.[8]Azeotropic Distillation: Utilize azeotropic distillation with water or a suitable hydrocarbon to break the piperidine-pyridine azeotrope.[9][10] Selective Salt Formation: React the mixture with carbon dioxide to form solid piperidine carbonate, which can be separated by filtration.[8][11]
Problem 3: Poor Stereoselectivity in Asymmetric Synthesis
Symptoms:
  • The enantiomeric excess (ee) or diastereomeric excess (de) of the final product is lower than desired.

Potential Causes & Troubleshooting Steps:
Potential Cause Diagnostic Check Recommended Solution
Ineffective Chiral Catalyst or Auxiliary Verify the purity and integrity of the chiral catalyst or auxiliary.Optimize Ligand: In asymmetric hydrogenation, the choice of chiral ligand is critical. Screen different ligands to find the optimal one for your substrate.[5] Re-evaluate Chiral Auxiliary: If using a chiral auxiliary, ensure it is of high enantiomeric purity and that the cleavage conditions do not cause racemization.
Racemization During Work-up or Purification Analyze the enantiomeric purity at different stages of the process.Milder Conditions: Use milder acidic or basic conditions during work-up. Avoid Harsh Chromatography: Optimize the purification method to avoid conditions that could lead to racemization.
Incorrect Reaction Conditions Review the reaction temperature, pressure, and solvent.Temperature Control: Lowering the reaction temperature can often improve enantioselectivity. Solvent Screening: The solvent can have a significant impact on stereoselectivity; screen a range of solvents.

III. Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the catalytic hydrogenation of pyridines?

A1: The primary challenge is often managing the exothermic nature of the reaction and ensuring efficient heat transfer. On a large scale, inadequate heat dissipation can lead to temperature spikes, which can result in side reactions, catalyst deactivation, and potential safety hazards. Careful engineering of the reactor and cooling systems is crucial.[12]

Q2: How can I effectively remove the final traces of pyridine from my this compound product?

A2: Due to the formation of a constant boiling azeotrope between piperidine and pyridine, simple distillation is often ineffective.[3][8] A highly effective method is to treat the mixture with carbon dioxide. Piperidine forms a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[8][11] The piperidine can then be recovered by heating the carbonate salt.[8]

Q3: Is it necessary to protect the piperidine nitrogen during subsequent functionalization reactions?

A3: Yes, it is highly recommended to use an N-protected derivative (e.g., with a Boc or Cbz group) for many subsequent reactions.[3] The secondary amine of the piperidine ring is nucleophilic and can interfere with a variety of reagents. Protecting the nitrogen prevents side reactions and allows for more controlled transformations. The protecting group can be removed later in the synthetic sequence.[3]

Q4: What are the key safety precautions to consider for industrial-scale hydrogenation?

A4: The use of hydrogen gas under pressure presents a significant flammability and explosion risk. Key safety measures include:

  • Specialized Equipment: Using reactors and equipment specifically designed for high-pressure hydrogenations.

  • Inert Atmosphere: Ensuring the system is purged of air and maintained under an inert atmosphere before introducing hydrogen.

  • Leak Detection: Implementing robust leak detection systems for hydrogen.

  • Proper Venting: Having adequate ventilation and pressure relief systems in place.

  • Static Control: Grounding all equipment to prevent static discharge.

Q5: For asymmetric synthesis, which approach generally offers the best scalability?

A5: Asymmetric hydrogenation using a chiral catalyst is often the most scalable approach.[5] While methods using chiral auxiliaries can provide excellent stereocontrol, they require additional steps for attachment and removal of the auxiliary, which can be less atom-economical and generate more waste on an industrial scale.

IV. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Phenylpyridine

This protocol describes a general procedure for the hydrogenation of a 2-substituted pyridine using a Platinum(IV) oxide (PtO2) catalyst.

Materials:

  • 2-Phenylpyridine

  • Platinum(IV) oxide (Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen Gas

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor, dissolve 2-phenylpyridine (1.0 eq) in glacial acetic acid.

  • Carefully add PtO2 catalyst (typically 1-5 mol%).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by analyzing aliquots using GC-MS or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Carefully neutralize the filtrate with a base (e.g., NaOH solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography.

Diagram: Catalytic Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve 2-Phenylpyridine in Glacial Acetic Acid add_cat Add PtO2 Catalyst start->add_cat seal Seal and Purge Reactor add_cat->seal pressurize Pressurize with H2 seal->pressurize react Stir at Room Temp pressurize->react monitor Monitor Progress react->monitor depressurize Vent H2 and Purge monitor->depressurize Reaction Complete filter Filter Catalyst depressurize->filter neutralize Neutralize filter->neutralize extract Extract Product neutralize->extract purify Purify extract->purify end This compound purify->end

Caption: Workflow for catalytic hydrogenation.

V. References

  • -2-(piperidin-2-yl)pyridine-cas-46041-69-4.html)

Sources

Validation & Comparative

analytical methods for purity validation of 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for Purity Validation of 2-(Piperidin-2-yl)pyridine

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key chiral building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to control for process-related impurities and degradation products. The presence of even trace-level impurities can significantly alter the pharmacological and toxicological profile of a final drug product.

This guide provides a comprehensive comparison of the principal analytical techniques for the purity validation of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most fit-for-purpose analytical strategy. Every protocol described herein is grounded in the principles of self-validation, aligning with the stringent expectations of global regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of non-volatile and thermally labile organic compounds like this compound.[3] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for both routine quality control and in-depth impurity profiling.

Expertise & Experience: The Rationale Behind Method Selection

The choice of a Reverse-Phase HPLC (RP-HPLC) method is a strategic one. This compound possesses both a non-polar (pyridine ring) and a polar (piperidine ring) moiety, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. By manipulating the mobile phase composition (e.g., the ratio of acetonitrile/methanol to a buffered aqueous phase), we can achieve fine control over the retention and separation of the main compound from its structurally similar impurities. The inclusion of a buffer is critical to control the ionization state of the basic nitrogen atoms in the molecule, ensuring consistent retention times and sharp, symmetrical peak shapes.[4]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a starting point for method development and must be validated according to ICH Q2(R2) guidelines to prove its suitability for its intended purpose.[5][6]

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Water (HPLC or ultrapure grade).

    • Formic acid (or Phosphoric acid) for pH adjustment.

    • Mobile Phase Preparation: A typical starting point is a mixture of Acetonitrile and water (e.g., 30:70 v/v). The aqueous portion should be pH-adjusted to a value between 3 and 4 with formic acid to ensure the protonation of the analyte.[7] The final mobile phase must be filtered and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm, selected based on the UV absorbance of the pyridine ring. A PDA detector can be used to scan a range (e.g., 210-400 nm) to identify the optimal wavelength and check for co-eluting impurities.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL (Stock Solution).

    • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • For higher accuracy, especially when impurity standards are available, a relative response factor (RRF) should be determined and applied.

Visualizing the Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H2O + Acid) SamplePrep Sample Prep (Dissolve & Filter) Injection Inject into HPLC SamplePrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Area % Integration->Calculation Result Purity Report Calculation->Result GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Prep (Dissolve in Solvent) Injection Inject into GC SamplePrep->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis LibrarySearch NIST Library Search MassAnalysis->LibrarySearch Identification Identify Impurities LibrarySearch->Identification Result Impurity Profile Identification->Result

Sources

A Tale of Two Ligands: Unpacking the Catalytic Divergence of 2-(Piperidin-2-yl)pyridine and 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ligand Selection in Catalysis

In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. Among the vast arsenal of nitrogen-donor ligands, the pyridine motif is a recurring theme, valued for its electronic tunability and strong coordination to a wide array of metal centers. This guide provides an in-depth comparison of two prominent pyridine-based ligands: the classic, achiral 2,2'-bipyridine (bpy) and the chiral, bio-inspired 2-(Piperidin-2-yl)pyridine (pypip). While both are bidentate N,N-ligands, their subtle yet profound structural differences lead to vastly different applications and catalytic performance, particularly in the realm of asymmetric synthesis.

At a Glance: Structural and Electronic Disparities

The fundamental difference between 2,2'-bipyridine and this compound lies in their structure, chirality, and flexibility. 2,2'-Bipyridine is a rigid, planar, and achiral molecule composed of two interconnected pyridine rings. This planarity facilitates extensive π-conjugation, influencing the electronic properties of its metal complexes. In contrast, this compound possesses a chiral center at the 2-position of the saturated piperidine ring. This ring's non-aromatic and flexible nature introduces a three-dimensional pocket around the metal center, a critical feature for inducing stereoselectivity.

Feature2,2'-Bipyridine (bpy)This compound (pypip)
Structure Two sp²-hybridized pyridine ringsOne sp²-hybridized pyridine ring and one sp³-hybridized piperidine ring
Chirality AchiralChiral (typically available as (S) or (R) enantiomers)
Flexibility Rigid, planarFlexible, non-planar piperidine ring
Electronic Nature π-acceptorσ-donor from the piperidine nitrogen, π-acceptor from the pyridine nitrogen
Primary Applications Cross-coupling, photocatalysis, polymerization, coordination chemistryAsymmetric catalysis (e.g., hydrogenation, transfer hydrogenation)

The Litmus Test: Asymmetric Transfer Hydrogenation of Ketones

To quantitatively compare the catalytic prowess of these two ligand classes, we turn to a benchmark reaction: the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols. This reaction is a powerful tool in the synthesis of pharmaceuticals and fine chemicals, and its stereochemical outcome is highly dependent on the chiral ligand employed.

While 2,2'-bipyridine itself is not used for asymmetric catalysis, its derivatives can be. However, for the purpose of this comparison, we will consider the performance of a standard 2,2'-bipyridine complex against a chiral this compound-type ligand in the transfer hydrogenation of acetophenone.

Table 1: Comparative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst PrecursorBaseH-SourceTemp (°C)Yield (%)ee (%)Reference
2,2'-Bipyridine[(p-cymene)RuCl₂]₂Cs₂CO₃2-propanol130≤ 62N/A[1]
Chiral (1R,2R)-NNP Tridentate Ligand¹[RuCl₂(p-cymene)]₂iPrOH/KOH2-propanol809397 (R)[2]
Chiral TsDPEN²[RuCl₂(p-cymene)]₂HCOOH/NEt₃HCOOH28>9598 (R)[3]

¹N,N'-bis[o-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine, a representative high-performing chiral ligand for this reaction. ²(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, another benchmark chiral ligand.

The data unequivocally demonstrates the superiority of chiral ligands in asymmetric transformations. While the 2,2'-bipyridine-based ruthenium catalyst shows some activity in the transfer hydrogenation, it provides a racemic product. In stark contrast, chiral ligands, including those with structural similarities to this compound's chiral amine motif, can achieve excellent yields and near-perfect enantioselectivity. The flexible, chiral environment created by ligands like this compound is essential for differentiating between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol product.

Broadening the Horizon: Performance in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are pillars of modern organic synthesis for the formation of carbon-carbon bonds. In this arena, 2,2'-bipyridine and its substituted derivatives have a long and successful history.

2,2'-Bipyridine serves as an excellent supporting ligand for palladium and nickel catalysts, stabilizing the metal center and modulating its reactivity. The electronic properties of the bipyridine ligand can be fine-tuned through the introduction of electron-donating or electron-withdrawing substituents on the pyridine rings, thereby optimizing the catalytic activity for specific substrates.[4]

While less common, ligands incorporating a piperidine moiety have been explored in palladium-catalyzed cross-coupling. The more electron-rich and sterically demanding nature of the piperidine fragment can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. However, for general cross-coupling applications where stereoselectivity is not a concern, the readily available and electronically tunable 2,2'-bipyridine and its derivatives remain the ligands of choice for many practitioners.

Experimental Corner: Protocols for Ligand Synthesis and Catalysis

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrogenation of 2,2'-bipyridine.

Protocol: Hydrogenation of 2,2'-Bipyridine

  • To a solution of 2,2'-bipyridine (1.0 g, 6.4 mmol) in acetic acid (20 mL) in a high-pressure reactor, add Platinum(IV) oxide (PtO₂, 100 mg).

  • Pressurize the reactor with hydrogen gas (50 atm) and heat to 80 °C.

  • Maintain the reaction under stirring for 24 hours.

  • After cooling to room temperature, carefully release the pressure and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in water and basify with a saturated solution of sodium carbonate until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Note: This procedure yields the racemic product. Enantiomerically pure starting materials or chiral resolution techniques are required to obtain enantiopure this compound.

Asymmetric Transfer Hydrogenation of Acetophenone

Protocol using a Chiral Ru-complex (Conceptual)

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., (S)-2-(piperidin-2-yl)pyridine) (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol) in anhydrous 2-propanol (5 mL).

  • Stir the solution at 80 °C for 30 minutes to pre-form the catalyst.

  • Cool the solution to room temperature and add acetophenone (1.0 mmol).

  • Initiate the reaction by adding a solution of potassium isopropoxide (0.1 mmol) in 2-propanol (1 mL).

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a few drops of water.

  • Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • The conversion and enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC analysis.

Mechanistic Insights and Logical Frameworks

The divergent catalytic behavior of this compound and 2,2'-bipyridine can be rationalized by considering their interaction with the metal center and the substrate.

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_Precatalyst Catalyst Formation cluster_Cycle Catalytic Cycle precatalyst [RuCl₂(p-cymene)]₂ active_catalyst Active Ru-Hydride Species precatalyst->active_catalyst Ligand Exchange ligand Chiral pypip Ligand ligand->active_catalyst h_source iPrOH active_catalyst->h_source Regeneration transition_state Diastereomeric Transition State active_catalyst->transition_state Coordination ketone Prochiral Ketone ketone->transition_state product Chiral Alcohol acetone Acetone transition_state->product Hydride Transfer

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

In the case of a chiral ligand like this compound, the formation of a rigid, chiral pocket around the metal hydride is key. This steric environment forces the incoming prochiral ketone to coordinate in a specific orientation, leading to the hydride being delivered to one face of the carbonyl group preferentially.

Ligand Comparison Logic

Ligand_Comparison cluster_achiral Achiral Synthesis cluster_chiral Asymmetric Synthesis start Catalytic Transformation Goal is_stereo is_stereo start->is_stereo Stereoselectivity Required? bpy 2,2'-Bipyridine bpy_props Rigid & Planar Achiral Electronically Tunable bpy->bpy_props cross_coupling Cross-Coupling (Suzuki, Heck) bpy->cross_coupling photoredox Photoredox Catalysis bpy->photoredox pypip This compound pypip_props Flexible & 3D Chiral Stereo-directing pypip->pypip_props ath Asymmetric Transfer Hydrogenation pypip->ath asym_hydrog Asymmetric Hydrogenation pypip->asym_hydrog is_stereo->bpy No is_stereo->pypip Yes

Caption: Decision framework for ligand selection.

Conclusion: A Choice Dictated by Function

The catalytic activities of this compound and 2,2'-bipyridine are not a matter of one being universally superior to the other, but rather a clear demonstration of form dictating function.

2,2'-Bipyridine is a robust, versatile, and electronically tunable ligand that excels in a wide range of catalytic reactions where stereocontrol is not the primary objective. Its rigidity and well-understood coordination chemistry make it a reliable choice for applications such as cross-coupling and photoredox catalysis.

This compound , and its broader class of chiral pyridine-piperidine ligands, are specialized tools for asymmetric synthesis. The inherent chirality and conformational flexibility of the piperidine ring are the defining features that enable the creation of a chiral environment around the metal center, leading to high enantioselectivities in reactions like asymmetric hydrogenation.

For the researcher, scientist, or drug development professional, understanding these fundamental differences is key to rational ligand design and catalyst optimization. The choice between these two pyridine-based scaffolds ultimately depends on the specific transformation at hand and whether the synthesis of a single enantiomer is the desired outcome.

References

  • Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. ResearchGate. Available at: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Available at: [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. Available at: [Link]

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Francis Academic Press. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. Available at: [Link]

  • Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. ACS Publications. Available at: [Link]

  • Chiral pyridine-containing ligands in asymmetric catalysis. ResearchGate. Available at: [Link]

  • Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. ChemRxiv. Available at: [Link]

  • Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. ResearchGate. Available at: [Link]

  • Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton. Available at: [Link]

  • Transfer hydrogenation of acetophenone derivatives. ResearchGate. Available at: [Link]

  • Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. St. John's University Scholar. Available at: [Link]

  • Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. National Center for Biotechnology Information. Available at: [Link]

  • Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. ResearchGate. Available at: [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. National Center for Biotechnology Information. Available at: [Link]

  • A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Scholar Commons. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available at: [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Diversification of 2,2'-Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylaminiums. ChemRxiv. Available at: [Link]

  • Bis(imino)pyridine iron complexes for aldehyde and ketone hydrosilylation. Ouellette, S. P., et al. (2011). Dalton Transactions, 40(4), 865-873. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-(Piperidin-2-yl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystal structures of metal complexes featuring the 2-(Piperidin-2-yl)pyridine ligand. We will explore the nuanced structural implications of this ligand in coordination chemistry, drawing comparisons with other relevant bidentate N-donor ligands to offer a comprehensive understanding for researchers in materials science and drug development.

Introduction: The Structural Significance of this compound

The this compound (pip-py) ligand is a fascinating bidentate N,N'-donor ligand that marries the aromaticity of a pyridine ring with the conformational flexibility of a saturated piperidine ring. This unique combination imparts distinct steric and electronic properties to its metal complexes, influencing their coordination geometry, stability, and potential applications, particularly in catalysis and medicinal chemistry. The nitrogen atom on the pyridine ring provides a π-accepting character, while the piperidinyl nitrogen is a pure σ-donor. This electronic disparity, coupled with the chiral center at the 2-position of the piperidine ring upon coordination, makes pip-py a ligand of considerable interest.

In drug development, platinum(II) complexes with pyridine derivatives are being explored as anticancer agents. It is hypothesized that ligands like this compound can influence the solubility, cell permeability, and biomolecular interactions of these complexes through hydrogen bonding and π-π stacking.[1]

Synthesis and Crystallization of this compound Metal Complexes: A Methodological Overview

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of a Generic [M(pip-py)Cl₂] Complex
  • Ligand Preparation: The this compound ligand is synthesized according to established literature procedures.

  • Complexation Reaction:

    • Dissolve 1 mmol of the desired metal salt (e.g., K₂PtCl₄, CuCl₂·2H₂O, or RuCl₃·xH₂O) in 15 mL of a suitable solvent (e.g., methanol, ethanol, or a mixture of methanol and water).

    • In a separate flask, dissolve 1 mmol of this compound in 10 mL of the same solvent.

    • Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

    • Continue stirring the reaction mixture for 24-48 hours. The formation of a precipitate may be observed.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with small portions of cold solvent to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization.

  • Crystallization:

    • Slow evaporation of a dilute solution of the complex in a suitable solvent system (e.g., ethanol, methanol/diethyl ether) at room temperature is a common method for growing single crystals.

    • Vapor diffusion of a non-solvent (e.g., diethyl ether) into a solution of the complex can also yield high-quality crystals.

Causality in Experimental Choices: The choice of a polar protic solvent like methanol or ethanol facilitates the dissolution of both the metal salt and the ligand. The slow addition of the ligand solution helps to control the reaction rate and prevent the formation of amorphous precipitates, thereby favoring the growth of well-defined crystals. Slow evaporation or vapor diffusion techniques are employed to allow for the orderly arrangement of molecules into a crystal lattice, which is essential for X-ray diffraction studies.

Comparative Crystal Structure Analysis

The true value of understanding the coordination chemistry of this compound lies in comparing its structural features with those of other bidentate N-donor ligands. This comparison highlights the unique contributions of the piperidinyl moiety.

Coordination Geometry and Bond Parameters

Metal complexes of this compound are expected to exhibit distorted geometries due to the steric bulk and conformational flexibility of the piperidine ring. For instance, in a square planar platinum(II) complex, the bite angle of the pip-py ligand and the Pt-N bond lengths will be influenced by the piperidine's chair or boat conformation.

LigandMetal IonCoordination GeometryKey Bond Angles (°)Key Bond Lengths (Å)Reference
This compound (Hypothetical) Pt(II)Distorted Square PlanarN-Pt-N ~ 85-90Pt-N(py) ~ 2.00-2.05, Pt-N(pip) ~ 2.05-2.10-
2,2'-bipyridineRu(II)OctahedralN-Ru-N ~ 78-80Ru-N ~ 2.06-2.08[2]
2-ethylpyridineCu(II)Square Planar-Cu-N ~ 2.02[3][4]
2-(2-aminoethyl)pyridine Schiff basesCu(II)Tetrahedrally Distorted Square Planar--[5]

Expert Insights: The larger bite angle and potentially longer Pt-N(pip) bond in the hypothetical pip-py complex, compared to the more rigid 2,2'-bipyridine, can be attributed to the steric hindrance from the piperidine ring. This distortion can have significant implications for the reactivity and biological activity of the complex. For instance, in anticancer platinum complexes, the coordination geometry is a key determinant of DNA binding and cytotoxicity.[1][6]

Supramolecular Interactions and Crystal Packing

The presence of the N-H proton on the coordinated piperidine ring provides a valuable hydrogen bond donor site. This facilitates the formation of intricate hydrogen bonding networks in the solid state, influencing the crystal packing and potentially the material's bulk properties.

Comparison with Alternative Ligands

To fully appreciate the unique characteristics of this compound, it is instructive to compare it with other bidentate N-donor ligands.

  • 2,2'-Bipyridine (bpy): A rigid, aromatic ligand that forms highly stable, planar chelate rings.[7] The resulting metal complexes often exhibit predictable geometries. In contrast, the flexible piperidine ring in pip-py introduces conformational isomers and steric bulk, leading to more distorted and potentially more reactive complexes.

  • Ethylenediamine (en): A flexible, aliphatic bidentate ligand.[8] While it shares the conformational flexibility with the piperidine part of pip-py, it lacks the aromatic pyridine ring. The pyridine ring in pip-py can participate in π-stacking interactions and modulate the electronic properties of the metal center.

  • 2-(2-Aminoethyl)pyridine: This ligand is a close structural analog of pip-py, with a primary amine instead of a secondary amine in the side chain. The secondary amine in the piperidine ring of pip-py is more sterically demanding and has a different pKa, which will influence the stability and reactivity of the resulting metal complexes.[5]

G L1 L1 P1 P1 L1->P1 High P2 P2 L1->P2 Present P3 P3 L1->P3 N-H donor P4 P4 L1->P4 Distorted L2 L2 L2->P1 Rigid L2->P2 High L2->P3 None L2->P4 Planar L3 L3 L3->P1 High L3->P2 Absent L3->P3 N-H donors L3->P4 Flexible L4 L4 L4->P1 Moderate L4->P2 Present L4->P3 N-H donors L4->P4 Less Distorted than pip-py

Implications for Drug Development and Materials Science

The unique structural features of this compound metal complexes have significant implications for various applications:

  • Anticancer Agents: The distorted coordination geometry and potential for specific hydrogen bonding interactions of platinum(II)-pip-py complexes could lead to novel DNA binding modes and improved efficacy against cancer cell lines, potentially overcoming resistance to traditional platinum-based drugs like cisplatin.[6][9][10]

  • Catalysis: The steric and electronic properties of the pip-py ligand can be tuned to influence the catalytic activity and selectivity of metal complexes in various organic transformations. The chirality of the ligand can also be exploited for asymmetric catalysis.

  • Materials Science: The ability of pip-py complexes to form extended supramolecular assemblies through hydrogen bonding and π-stacking makes them promising building blocks for the design of functional coordination polymers and metal-organic frameworks (MOFs).[11]

Conclusion

The this compound ligand offers a unique combination of steric and electronic properties that result in metal complexes with distinct structural features. A thorough understanding of their X-ray crystal structures, in comparison to those of other bidentate N-donor ligands, is crucial for the rational design of new compounds with tailored properties for applications in medicine, catalysis, and materials science. The insights gained from detailed crystallographic analysis provide a solid foundation for predicting and controlling the behavior of these promising coordination compounds.

References

  • Exploring the Biomolecular and Cytotoxic Activities of Novel Rhenium(I) Compounds with 2‐Aminoguanidine‐Derived Schiff Bases. ResearchGate. Available at: [Link]

  • Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PubMed Central. Available at: [Link]

  • Structural studies of copper(II) complexes with 2-(2-aminoethyl)pyridine derived Schiff bases and application as precursors of thin organic-inorganic layers. ResearchGate. Available at: [Link]

  • Synthesis and Structure of the Copper Complex (ClO4). Atlantis Press. Available at: [Link]

  • The crystal structure of first copper(II) complex of a pyridine-2-carboxamidrazone - A potential antitumor agent. ResearchGate. Available at: [Link]

  • Exploring Coordination Chemistry with Pyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Transition metal pyridine complexes. Wikipedia. Available at: [Link]

  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Different supramolecular coordination polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with anions and solvent molecules as a result of hydrogen bonding. PubMed. Available at: [Link]

  • Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed. Available at: [Link]

  • Heteroleptic Complexes of Ruthenium Nitrosyl with Pyridine and Bypiridine—Synthesis and Photoisomerization. National Institutes of Health. Available at: [Link]

  • Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic. Semantic Scholar. Available at: [Link]

  • Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Royal Society of Chemistry. Available at: [Link]

  • Isolation and structural comparison of RuII-dnp complexes [dnp = 2,6-bis(1,8-naphthyridin-2-yl)pyridine] with axially or equatorially coordinating NCS ligands. National Institutes of Health. Available at: [Link]

  • Synthetic and Structural Studies of Fe (II) and Zn (II) Complexes of 2'-Hydroxy Chalcones Derived from Pyridine. Der Pharma Chemica. Available at: [Link]

  • Structures of platinum(II) complexes with terpyridine derivatives... ResearchGate. Available at: [Link]

  • Synthesis, characterization and antiproliferative activity of platinum(II) complexes with 3-(2 - City University of Hong Kong. Available at: [Link]

  • N,N′,X-bidentate versus N,N′,X-tridentate N-substituted 2-iminomethylpyridine- and 2-iminomethylquinoline-coordinated palladium(II) complexes. ResearchGate. Available at: [Link]

  • Metal Complexes with N-donor Ligands. MDPI. Available at: [Link]

  • Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. PubMed Central. Available at: [Link]

  • Synthesis, spectra and X-ray crystallography of dipyridin-2. An-Najah Staff. Available at: [Link]

  • Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity. Frontiers. Available at: [Link]

  • 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. ResearchGate. Available at: [Link]

  • Synthesis, characterization and solution behavior of a systematic series of pentapyridyl-supported RuII complexes: Comparison to bimetallic analogs. National Institutes of Health. Available at: [Link]

  • Structures With Bidentate Ligands. Jmol. Available at: [Link]

  • Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. Journal of Scientific Research and Reports. Available at: [Link]

  • Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. MDPI. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of a copper(II) complex involving 3-methylbenzoate and 2,2′-bipyridine ligands. PubMed Central. Available at: [Link]

  • Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. MDPI. Available at: [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

  • Ruthenium(II) bipyridine complexes bearing quinoline-azoimine (NN'N″) tridentate ligands: synthesis, spectral characterization, electrochemical properties and single-crystal X-ray structure analysis. PubMed. Available at: [Link]

  • Recent Developments in the Interactions of Classic Intercalated Ruthenium Compounds: [Ru(bpy)2dppz]2+ and [Ru(phen)2dppz]2+ with a DNA Molecule. PubMed Central. Available at: [Link]

  • Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For pyridine derivatives, a class of compounds integral to numerous pharmaceuticals, agrochemicals, and materials, rigorous purity assessment is critical for ensuring safety and efficacy.[1] While High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and compelling alternative.[2][3]

This guide provides an in-depth, objective comparison of qNMR and HPLC for the purity assessment of pyridine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights needed to make informed decisions about which technique is best suited for their analytical challenges. The content is grounded in established scientific principles and supported by detailed experimental protocols and data.

The Power of an Orthogonal Approach: Why qNMR and HPLC are Better Together

Relying on a single analytical method for purity determination can sometimes be misleading.[2] Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[2] The cross-validation of a spectroscopic method like qNMR with a chromatographic method like HPLC provides a high degree of confidence in the reported purity values.[2]

Quantitative NMR (qNMR): A Primary Ratio Method

qNMR stands out as a primary ratio method of measurement.[4][5] This means the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[1][6][7] This fundamental principle allows for the determination of the ratio of substances in a mixture directly from the NMR spectrum without the need for a compound-specific reference standard.[4][8] For absolute quantification, a single, well-characterized internal standard can be used to determine the purity of multiple analytes, streamlining the analytical process.[6][9]

High-Performance Liquid Chromatography (HPLC): The Established Standard

HPLC is a well-established technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10] When coupled with a UV-Vis detector, HPLC provides quantitative data based on the absorbance of the analyte at a specific wavelength.[10] While highly effective, this method typically requires a reference standard of the same compound being analyzed to generate a calibration curve for accurate quantification.[11]

Head-to-Head Comparison: qNMR vs. HPLC for Purity of Pyridine Derivatives

The choice between qNMR and HPLC depends on several factors, including the specific analytical challenge, available resources, and the desired level of accuracy. The following table provides a comparative summary of the two techniques for the purity determination of pyridine derivatives.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[1][6]Separation based on differential partitioning, with detection typically by UV-Vis absorbance.[10]
Reference Standard Does not require a reference standard of the analyte; uses a certified internal standard.[6][9]Typically requires a reference standard of the same analyte for calibration.[11]
Selectivity High, based on the unique chemical environment of each nucleus.[8]High, based on the separation of analytes from impurities.[10]
Accuracy & Precision High accuracy and precision can be achieved.[7][12]High accuracy and precision are achievable with proper validation.[13]
Method Development Generally faster, as it does not require extensive optimization of separation conditions.[12]Can be more time-consuming due to the need to optimize mobile phase, column, and detector settings.
Sample Throughput Can be lower due to longer acquisition times for high sensitivity.Generally higher, especially with modern automated systems.
Sample Requirement Typically requires a few milligrams of sample.[14]Can be more sensitive, requiring smaller sample amounts.
Information Content Provides both quantitative and structural information.[15]Primarily provides quantitative information.
Regulatory Acceptance Increasingly recognized by pharmacopeias (USP, Ph. Eur.) and regulatory bodies.[6][16][17]Widely accepted and documented in pharmacopeias and regulatory guidelines.[4][8]

Experimental Protocol: Purity Determination of a Pyridine Derivative by ¹H-qNMR

This section provides a detailed, step-by-step methodology for determining the purity of a model pyridine derivative, 4-iodopyridine, using ¹H-qNMR with an internal standard.

Objective: To accurately determine the purity of a 4-iodopyridine sample using ¹H-qNMR with maleic acid as the internal standard.

Materials:

  • 4-Iodopyridine (analyte)

  • Maleic Acid (certified internal standard, purity ≥ 99.5%)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥ 99.8% D

  • High-precision analytical balance (readability to 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Sample and Internal Standard Preparation:

    • Accurately weigh approximately 10-15 mg of the 4-iodopyridine sample into a clean, dry vial. Record the exact weight.

    • Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the exact weight. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard.[18]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Setup and Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Key Acquisition Parameters:

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest. A conservative value of 30-60 seconds is often used to ensure full relaxation.

      • Number of Scans (NS): 16 to 64 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).[2][19]

      • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

      • Spectral Width (SW): Sufficient to encompass all signals of interest (e.g., 0-12 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the selected signals for both the analyte (4-iodopyridine) and the internal standard (maleic acid). For 4-iodopyridine, the two aromatic protons can be used. For maleic acid, the two vinyl protons can be used.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:[11]

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected analyte signal.

    • N_analyte: Number of protons corresponding to the integrated analyte signal.

    • I_IS: Integral of the selected internal standard signal.

    • N_IS: Number of protons corresponding to the integrated internal standard signal.

    • MW_analyte: Molecular weight of the analyte.

    • MW_IS: Molecular weight of the internal standard.

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh Analyte (m_analyte) weigh_is Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Set D1, NS, etc.) transfer->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals (I_analyte, I_IS) phase_baseline->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Result (%) calculate->result

Caption: Workflow for purity determination by qNMR.

Choosing the Right Tool for the Job: A Decision-Making Framework

The selection of an analytical technique should be a reasoned process based on the specific requirements of the analysis. The following decision tree can guide researchers in choosing between qNMR and HPLC for the purity determination of pyridine derivatives.

Decision_Tree start Purity Determination of a Pyridine Derivative q1 Is a reference standard of the analyte available? start->q1 q2 Is structural information (impurities) also required? q1->q2 Yes qnmr qNMR is a strong candidate q1->qnmr No q3 Is high throughput a primary requirement? q2->q3 No both Consider using both techniques orthogonally q2->both Yes hplc HPLC is a suitable starting point q3->hplc Yes q3->qnmr No

Sources

A Comparative Guide to Chiral Ligands for Enantioselective Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fulcrum of Asymmetric Synthesis

Enantioselective hydrogenation stands as a pivotal technology in modern chemistry, enabling the precise synthesis of chiral molecules essential for pharmaceuticals, agrochemicals, and fine chemicals.[1] The stereochemical outcome of these reactions is dictated by the chiral catalyst, a synergistic combination of a transition metal and a chiral ligand. The ligand sculpts the three-dimensional space around the metal center, thereby directing the incoming substrate and hydrogen to produce one enantiomer preferentially. The selection of an appropriate chiral ligand is therefore a critical parameter that governs not only the enantioselectivity but also the activity and substrate scope of the catalytic system.[2]

This guide offers a comparative analysis of prominent chiral ligand families employed in enantioselective hydrogenation. We will explore their structural attributes, mechanistic nuances, and performance profiles with supporting experimental data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to make informed decisions in ligand selection and reaction optimization.

Privileged Ligands: A Pantheon of Chiral Scaffolds

In the realm of asymmetric catalysis, certain ligand backbones have demonstrated remarkable efficacy and versatility across a wide array of transformations. These "privileged ligands" often feature C2-symmetry and phosphine donor groups, which create a well-defined and predictable chiral environment.

I. BINAP: The Archetype of Axial Chirality

(R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a cornerstone of asymmetric hydrogenation, celebrated for its axial chirality arising from restricted rotation around the binaphthyl bond. This feature, combined with its C2-symmetry, allows for the creation of highly effective chiral catalysts.[3] Ruthenium-BINAP complexes, in particular, have proven exceptionally effective for the hydrogenation of a diverse range of substrates, including functionalized ketones and olefins.[4][5]

II. DuPhos and BPE: The Power of Phospholanes

The DuPhos and BPE (bis(phospholano)ethane) ligand families are characterized by their chiral phospholane rings. These ligands are known for their conformational rigidity, which translates to high enantioselectivities. Rhodium complexes of DuPhos and BPE ligands are particularly adept at the hydrogenation of enamides, providing a reliable route to chiral amino acids and amines with excellent enantiomeric excesses (e.e.).[5]

III. Josiphos: Ferrocene-Based Versatility

Josiphos ligands are a class of ferrocene-based diphosphines that possess both planar and central chirality. This unique structural motif has led to highly successful catalysts for the hydrogenation of a broad spectrum of substrates. Their modular synthesis allows for facile tuning of steric and electronic properties, making them highly adaptable for various industrial applications.

Comparative Performance Metrics

The efficacy of a chiral ligand is quantified by several key performance indicators, including enantiomeric excess (e.e.), turnover number (TON), and turnover frequency (TOF). The following table presents a comparative overview of the performance of BINAP, DuPhos, and Josiphos ligands in the enantioselective hydrogenation of representative substrates.

Ligand FamilySubstrateCatalyst SystemS/C RatioEnantiomeric Excess (ee) (%)Turnover Number (TON)Reference
BINAP Methyl acetoacetateRuBr2[(R)-BINAP]1000099>9900[6]
DuPhos Methyl (Z)-α-acetamidocinnamate[Rh((R,R)-Me-DuPhos)(COD)]BF450000>99~50000
Josiphos N-(3,5-dimethylphenyl)iminodiphenylmethane[Ir(Josiphos)(COD)]BF4100099>990[7]

Note: S/C denotes the substrate-to-catalyst ratio. The presented data are illustrative of high-performing systems and may vary with specific reaction conditions.

Experimental Design and Workflow

The successful implementation of enantioselective hydrogenation hinges on meticulous experimental design and execution. A typical workflow for screening and optimizing chiral ligands is depicted below.

Figure 1: A generalized workflow for screening chiral ligands in enantioselective hydrogenation.

General Experimental Protocol
  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), the metal precursor and the chiral ligand are dissolved in a degassed solvent to form the active catalyst.

  • Reaction Setup: The substrate and additional solvent are charged into a high-pressure autoclave. The catalyst solution is then transferred to the autoclave.

  • Hydrogenation: The autoclave is sealed, purged, and pressurized with hydrogen gas to the desired pressure. The reaction is then heated and stirred for the specified duration.

  • Analysis: Upon completion, the reaction is cooled, and the pressure is released. The product is isolated and purified, and the enantiomeric excess is determined using a suitable chiral analytical technique (e.g., chiral HPLC or GC).

Mechanistic Considerations: Inner-Sphere vs. Outer-Sphere Pathways

The mechanism of enantioselective hydrogenation can be broadly categorized into inner-sphere and outer-sphere pathways, which have significant implications for catalyst design and performance.

G cluster_inner Inner-Sphere Mechanism cluster_outer Outer-Sphere Mechanism I1 [M(L*)]+ I3 [M(L*)(Substrate)]+ I1->I3 + Substrate I2 Substrate I2->I3 I4 [M(H)2(L*)(Substrate)]+ I3->I4 + H2 I5 Product I4->I5 Reductive Elimination O1 [M(H)(L*)]+ O3 [M(H)(L*)(Substrate)]+ O1->O3 + Substrate O2 Substrate O2->O3 O4 Product O3->O4 + H2

Figure 2: Simplified representations of inner-sphere and outer-sphere mechanisms in enantioselective hydrogenation.

Inner-Sphere Mechanism: This pathway, often associated with rhodium-catalyzed hydrogenations of olefins, involves the direct coordination of the substrate to the metal center prior to the activation of hydrogen.[2] The stereochemical outcome is determined by the facial selectivity of the substrate binding and subsequent migratory insertion steps.

Outer-Sphere Mechanism: In contrast, the outer-sphere mechanism, commonly proposed for ruthenium-catalyzed ketone hydrogenations, does not involve direct coordination of the substrate to the metal during the hydride transfer step.[2] Instead, the substrate interacts with the catalyst in the second coordination sphere.

Conclusion and Future Directions

The judicious selection of chiral ligands is a decisive factor in the success of enantioselective hydrogenation. Privileged ligand families such as BINAP, DuPhos, and Josiphos continue to be mainstays in both academic research and industrial manufacturing.[8] The ongoing development of novel ligand architectures, including those based on earth-abundant metals, promises to further expand the capabilities and sustainability of this powerful synthetic methodology.[9] A comprehensive understanding of the structure-activity relationships and mechanistic underpinnings of existing ligand systems is paramount for driving future innovations in this dynamic field.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]

  • Burk, M. J.; Feaster, J. E.; Nugent, W. A.; Harlow, R. L. Preparation and use of C2-symmetric bis(phospholanes): a new class of chiral ligands for asymmetric catalysis. J. Am. Chem. Soc.1993 , 115 (22), 10125–10138. [Link]

  • Togni, A.; Blaser, H. U. (Eds.). Asymmetric Catalysis on an Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons, 2004. [Link]

  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998-2007. [Link]

  • Genêt, J. P. Recent advances in asymmetric catalytic hydrogenation. Acc. Chem. Res.2003 , 36 (12), 908–918. [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of 2-(Piperidin-2-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis to Absolute Confirmation

In the landscape of modern drug discovery and materials science, 2-(Piperidin-2-yl)pyridine, a structural isomer of the tobacco alkaloid anabasine, represents a valuable chiral building block and a privileged scaffold in medicinal chemistry.[1][2] Its synthesis, while seemingly straightforward, demands a rigorous and multi-faceted validation process to ensure the product's structural integrity and purity. Simply achieving a successful reaction is insufficient; researchers must be equipped to unequivocally prove the identity of the final compound and rule out the presence of structurally similar impurities.

This guide provides an in-depth, experience-driven comparison of methodologies for validating the synthesis of this compound. We will move beyond rote procedural descriptions to explain the causality behind experimental choices, focusing on the most common synthetic route—catalytic hydrogenation. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating system of analysis that ensures every synthesis is supported by irrefutable spectroscopic evidence.

Part 1: The Synthetic Challenge: Catalytic Hydrogenation

The most direct and atom-economical route to this compound is the catalytic hydrogenation of a suitable pyridine precursor, typically 2,2'-bipyridine.[3] This reaction involves the reduction of one of the aromatic pyridine rings to a saturated piperidine ring. While effective, this process is not without its challenges, which directly inform our validation strategy.

The primary challenge lies in controlling the reaction's selectivity. Incomplete hydrogenation can leave unreacted starting material or partially hydrogenated intermediates, while over-reduction could potentially affect the second pyridine ring under harsh conditions. The nitrogen atom in both the reactant and product can also interact with the catalyst surface, sometimes complicating the reaction kinetics.[3]

Workflow for Synthesis and Validation

The logical flow from synthesis to final validation is a critical, self-validating loop. Each step provides feedback that informs the next, ensuring that the final product meets the required standards of purity and identity.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_decision Final Assessment synthesis Catalytic Hydrogenation of 2,2'-Bipyridine workup Work-up (Catalyst Filtration, Solvent Removal) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr ¹H & ¹³C NMR (Structural Confirmation) purification->nmr Primary Analysis ir IR Spectroscopy (Functional Group Analysis) nmr->ir Confirmatory Analysis ms Mass Spectrometry (Molecular Weight & Formula) ir->ms Final Confirmation decision Purity & Identity Confirmed? ms->decision decision->purification Impure: Re-purify final_product Validated this compound decision->final_product Pure: Final Product

Caption: Workflow from synthesis to spectroscopic validation.

Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine

This protocol is a representative method adapted from established procedures for pyridine hydrogenation.[3][4][5] The core principle is the use of a platinum-based catalyst under a hydrogen atmosphere to reduce one of the pyridine rings.

Materials:

  • 2,2'-Bipyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Celite® for filtration

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Vessel Preparation: To a high-pressure reactor vessel, add 2,2'-bipyridine (1.0 eq).

  • Catalyst and Solvent Addition: Add PtO₂ (5 mol %) to the vessel. Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid as the solvent. The acidic medium protonates the pyridine nitrogen, which can facilitate the reduction process.[3]

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas before pressurizing to the target pressure (e.g., 50-70 bar).[5]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with ethyl acetate.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake does not dry out completely in the air. Quench the filter cake with water immediately after filtration.[3]

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to separate the desired product from any unreacted starting material or byproducts.

Part 2: A Multi-Technique Approach to Spectroscopic Validation

No single analytical technique is sufficient for the unambiguous validation of a synthetic product. True confidence is achieved by corroborating evidence from multiple spectroscopic methods, each providing a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR is the cornerstone of structural elucidation. The transformation from an aromatic pyridine ring to a saturated piperidine ring results in a dramatic and easily identifiable change in the ¹H NMR spectrum.

  • Expertise: The key diagnostic is the disappearance of five aromatic proton signals from one ring and the appearance of a complex series of aliphatic signals in the upfield region (~1.5-3.5 ppm). The remaining pyridine ring serves as an internal reference, with its characteristic downfield signals.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Insight
Pyridine H6~8.5Doublet (d)Most deshielded aromatic proton, adjacent to N.
Pyridine H3, H4, H5~7.1 - 7.7Multiplets (m)Confirms the presence of the intact pyridine ring.
Piperidine H2~4.1 - 4.3Multiplet (m)Chiral center proton, deshielded by both rings.
Piperidine N-HBroad singletVariableOften exchanges with D₂O; confirms secondary amine.
Piperidine H3-H6~1.5 - 3.5Multiplets (m)Confirms the presence of the saturated piperidine ring.

Trustworthiness through Comparison:

  • Product: A complex aliphatic region and a simplified aromatic region (4 protons).

  • Starting Material (2,2'-Bipyridine): Only aromatic signals, typically showing a symmetric pattern if unsubstituted.

  • Impurity: The presence of sharp aromatic signals corresponding to 2,2'-bipyridine alongside the product spectrum would be a clear indicator of an incomplete reaction.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

¹³C NMR provides a direct count of unique carbon environments and distinguishes between sp² (aromatic) and sp³ (aliphatic) carbons.

  • Expertise: Successful hydrogenation is confirmed by the appearance of five new signals in the aliphatic region (typically 25-60 ppm) and the disappearance of five signals from the aromatic region (typically 120-150 ppm).

Assignment Expected Chemical Shift (δ, ppm) Key Insight
Pyridine C2, C6~149, ~160Confirms the pyridine ring's C=N and C=C bonds.
Pyridine C3, C4, C5~121 - 137Confirms the pyridine ring's C-H carbons.
Piperidine C2~60 - 65Chiral carbon, deshielded.
Piperidine C3, C4, C5~25 - 30Standard aliphatic carbons.
Piperidine C6~45 - 50Aliphatic carbon adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy: Validating Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence or absence of key functional groups. The conversion of an aromatic ring to a saturated one provides several clear diagnostic bands.

  • Expertise: The most critical comparison is in the C-H stretching region. The starting material will show aromatic C-H stretches above 3000 cm⁻¹, while the product will be dominated by strong aliphatic C-H stretches below 3000 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Aromatic C-H Stretch3050 - 3150Present in both reactant and product.
Aliphatic C-H Stretch2850 - 2960Only present in product. A strong indicator of success.
N-H Stretch3200 - 3400Only present in product. Confirms the secondary amine.
C=N, C=C Stretch1580 - 1610Aromatic ring vibrations.
Mass Spectrometry (MS): The Final Molecular Weight Check

MS provides the molecular weight of the compound, offering a final, unambiguous confirmation of its identity.

  • Expertise: For this compound (C₁₀H₁₄N₂), the calculated monoisotopic mass is 162.1157 g/mol .[6][7] High-Resolution Mass Spectrometry (HRMS) should be used to confirm this mass to within a few parts per million (ppm), which validates the elemental composition and rules out other potential structures with the same nominal mass. The mass spectrum of the starting material, 2,2'-bipyridine (C₁₀H₈N₂), would show a molecular ion at m/z 156.0688, making it easily distinguishable.

Part 3: Authoritative Grounding and Data Interpretation

The interpretation of spectroscopic data is not arbitrary; it is grounded in the fundamental principles of chemistry and physics. The following diagram illustrates how specific structural features of the target molecule are directly linked to observable spectroscopic signals, forming a logical, self-consistent validation framework.

G cluster_molecule Molecular Structure: this compound cluster_data Spectroscopic Evidence mol_node Pyridine Ring Piperidine Ring N-H Bond Chiral Center (C2) nmr_h ¹H NMR: δ ~7.1-8.5 ppm (Aromatic) ¹H NMR: δ ~1.5-4.3 ppm (Aliphatic) mol_node:f0->nmr_h correlates to mol_node:f1->nmr_h correlates to nmr_c ¹³C NMR: δ ~121-160 ppm (sp²) ¹³C NMR: δ ~25-65 ppm (sp³) mol_node:f0->nmr_c correlates to mol_node:f1->nmr_c correlates to ir IR: >3000 cm⁻¹ (Aro C-H) IR: <3000 cm⁻¹ (Ali C-H) IR: ~3300 cm⁻¹ (N-H) mol_node:f0->ir correlates to mol_node:f1->ir correlates to mol_node:f2->ir correlates to ms HRMS: m/z = 162.1157 Confirms C₁₀H₁₄N₂ mol_node->ms whole molecule corresponds to

Caption: Correlation of molecular features with spectroscopic signals.

Conclusion

The validation of this compound synthesis is a clear demonstration of the power of a comprehensive analytical approach. By strategically employing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a researcher can move from a hopeful synthesis to a confirmed, validated product. This guide has emphasized not just the "how" but the "why"—explaining the causal links between molecular structure and spectroscopic output. This deeper understanding transforms routine analysis into a robust, self-validating system, ensuring the scientific integrity of any research that utilizes this important chemical entity.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of anabasine-6′-carboxylic acid from aldosine, the aldol crosslinking amino acid of elastin. RSC Publishing. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. Retrieved January 5, 2026, from [Link]

  • Synfacts. (2010). Microwave-Assisted Iridium-Catalyzed Synthesis of Nicotine and Anabasine Derivatives. Thieme. Retrieved January 5, 2026, from [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Oriental Journal of Chemistry. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 5, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved January 5, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. Retrieved January 5, 2026, from [Link]

  • ACS Omega. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Publications. Retrieved January 5, 2026, from [Link]

  • Journal of the American Chemical Society. (2004). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. ACS Publications. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Anabasine. Retrieved January 5, 2026, from [Link]

  • RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Retrieved January 5, 2026, from [Link]

  • MDPI. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. Retrieved January 5, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitro-2-(piperidin-1-YL)pyridine. PubChem. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 5, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C10H14N2). Retrieved January 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST WebBook. Retrieved January 5, 2026, from [Link]

  • CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved January 5, 2026, from [Link]

Sources

A Comparative Guide to the Stability of 2-(Piperidin-2-yl)pyridine Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(Piperidin-2-yl)pyridine Scaffold and the Imperative of Stability

The this compound motif, a key structural element in numerous pharmacologically active compounds and catalytic systems, presents a unique chemical landscape. Its architecture, featuring a saturated, basic piperidine ring directly coupled to an aromatic pyridine system, imparts distinct properties that are pivotal to its function. However, this very combination of an aliphatic secondary amine and an aromatic amine within the same molecule raises critical questions about its stability under the diverse conditions encountered during synthesis, formulation, purification, and storage.

For researchers in drug development and process chemistry, a comprehensive understanding of a molecule's stability profile is not merely an academic exercise; it is a cornerstone of robust and reproducible science. Degradation of the active pharmaceutical ingredient (API) or catalyst can lead to loss of efficacy, the emergence of toxic impurities, and unpredictable reaction outcomes. This guide provides an in-depth assessment of the stability of this compound, offering a comparative analysis against structurally related alternatives. We will delve into the mechanistic rationale behind its behavior under acidic, basic, oxidative, reductive, and thermal stress, supported by detailed, actionable experimental protocols designed for rigorous validation in your own laboratory.

The Chemical Landscape: Acidity, Basicity, and Reactivity

This compound possesses two nitrogen centers with distinct electronic characteristics. The piperidinyl nitrogen is a secondary aliphatic amine with a pKa of its conjugate acid around 11.0, making it a strong base.[1] In contrast, the pyridinic nitrogen is part of an aromatic system, rendering it significantly less basic (pKa of pyridinium ion is ~5.2). This disparity governs the molecule's behavior in protic environments and its susceptibility to various reagents.

Comparative Scaffolds

To provide a robust comparative framework, we will assess the stability of this compound against the following alternatives:

  • 2-(Piperidin-4-yl)pyridine: A structural isomer where the linkage is at the 4-position of the piperidine ring. This removes the α-amino-pyridine structure, potentially altering its chelation properties and susceptibility to certain degradation pathways.[2]

  • 2-(Morpholin-2-yl)pyridine: An analog where the piperidine ring is replaced by a morpholine ring. The presence of the ether oxygen in the morpholine ring reduces the basicity of the nitrogen and alters the ring's conformation and polarity.

  • Anabasine (3-(Piperidin-2-yl)pyridine): A natural alkaloid and structural isomer where the piperidine ring is attached to the 3-position of the pyridine.[1] This change in connectivity significantly impacts the electronic interplay between the two rings.

Stability Under Forced Degradation Conditions

Forced degradation studies are the cornerstone of stability assessment, providing critical insights into potential degradation pathways and helping to develop stability-indicating analytical methods.

Acidic Hydrolysis

Mechanistic Insight: In acidic media, both nitrogen atoms will be protonated. The pyridine ring itself is generally stable to acid-catalyzed hydrolysis.[3] However, the C-N bonds of the piperidine ring could be susceptible to cleavage under harsh acidic conditions and elevated temperatures, although this typically requires extreme conditions not common in standard protocols. The primary concern under acidic stress is often isomerization or other subtle structural changes rather than gross decomposition.

Comparative Analysis: this compound and its isomers are expected to exhibit high stability in moderately acidic solutions (e.g., 0.1 N HCl) at ambient to moderately elevated temperatures. The morpholine analog may show slightly increased lability due to the potential for acid-catalyzed ether cleavage under very harsh conditions, though this is also unlikely under standard testing protocols.

Basic Hydrolysis

Mechanistic Insight: this compound is expected to be highly stable under basic conditions. The absence of hydrolyzable functional groups like esters or amides in the core structure precludes common base-catalyzed degradation pathways.[4]

Comparative Analysis: All comparator molecules (isomers and the morpholine analog) are also expected to demonstrate high stability in basic media. The primary stability concern for piperidine-like structures in strong base often relates to their use in CO₂ capture systems, where oxidative degradation can be enhanced, a scenario we will explore next.[5]

Oxidative Degradation

Mechanistic Insight: The piperidine ring is the more susceptible moiety to oxidation. As a secondary amine, it can be oxidized to various products, including hydroxylamines, imines, or undergo ring-opening. The pyridine ring is relatively electron-deficient and resistant to oxidation, though it can be converted to a pyridine-N-oxide under specific oxidizing conditions (e.g., with peroxy acids).[6] The presence of transition metals like Cu²⁺ can significantly catalyze the oxidation of amines.[7]

Potential Degradation Products:

  • Pyridine-N-oxide derivative: Oxidation of the pyridine nitrogen.

  • Piperidinone derivative: Oxidation of the carbon adjacent to the piperidine nitrogen.

  • Ring-opened products: Cleavage of the piperidine ring leading to amino aldehydes or amino acids.

Comparative Analysis:

  • This compound vs. 2-(Piperidin-4-yl)pyridine: The α-position of the piperidine nitrogen in this compound may be more sterically hindered, potentially slowing the rate of oxidation compared to the more exposed secondary amine in the 4-yl isomer.

  • Morpholine Analog: The ether linkage in the morpholine ring is generally stable to oxidation, but the secondary amine remains a site of vulnerability, similar to piperidine.

Reductive Degradation

Mechanistic Insight: The pyridine ring is susceptible to reduction, most commonly via catalytic hydrogenation (e.g., using H₂, Pd/C).[8] This process converts the aromatic pyridine ring into a second piperidine ring, yielding a bipyperidine. The existing piperidine ring is already saturated and therefore inert to further reduction. This transformation is often a deliberate synthetic step rather than an unintended degradation.[9][10]

Comparative Analysis: All compounds containing a pyridine ring will be susceptible to this transformation. The specific catalyst and conditions (pressure, temperature) will dictate the rate and efficiency of the reduction. This is a predictable and often controllable reaction.

Thermal Stability

Mechanistic Insight: In the absence of reactive agents, thermal degradation proceeds via homolytic bond cleavage at high temperatures. The C-C bond between the two rings and C-N bonds within the piperidine ring are potential points of fragmentation. While specific decomposition data for this compound is not widely published, related pyridine derivatives are known to decompose at elevated temperatures, producing gases like nitrogen oxides (NOx), carbon monoxide, and hydrogen cyanide.[11]

Comparative Analysis: The thermal stability is expected to be broadly similar across the isomers. The boiling point of Anabasine (3-(Piperidin-2-yl)pyridine) is reported as ~270-272 °C, suggesting substantial thermal stability.[1] Significant decomposition would be expected only at temperatures well above 200°C.

Experimental Protocols for Stability Assessment

A self-validating experimental workflow is crucial for generating trustworthy stability data. The following protocols provide a robust framework for this assessment.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) samples Prepare Test Samples (Dilute stock to 0.1 mg/mL in stressor solutions) stock->samples acid Acidic (0.1 N HCl, 60°C) samples->acid base Basic (0.1 N NaOH, 60°C) samples->base oxidative Oxidative (3% H₂O₂, RT) samples->oxidative thermal Thermal (Solution at 80°C) samples->thermal sampling Sample at Time Points (0, 4, 8, 24, 48h) neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze via Stability- Indicating HPLC-UV sampling->hplc neutralize->hplc pda Assess Peak Purity (PDA Detector) hplc->pda lcms Identify Degradants (LC-MS/MS) hplc->lcms

Caption: Workflow for conducting a forced degradation study.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is designed to separate the parent compound from potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining compounds of moderate polarity like this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for basic analytes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 5% B

    • 20-25 min: 5% B (Re-equilibration) This gradient is designed to elute polar degradants early while ensuring the parent compound is eluted with a good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 262 nm (characteristic absorbance for the pyridine ring). A PDA detector should be used to scan across a range (e.g., 200-400 nm) to identify degradants with different chromophores.

  • Injection Volume: 10 µL.

  • Validation: The method's stability-indicating nature must be confirmed by demonstrating baseline separation of the parent peak from all degradant peaks formed during the forced degradation study. Peak purity analysis using the PDA detector is essential to ensure the main peak is not co-eluting with any impurities.[4]

Protocol 2: Forced Degradation Procedure
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. For each stress condition, dilute this stock solution to 0.1 mg/mL in the respective stressor solution.

  • Acidic Stress: Use 0.1 N HCl. Incubate at 60°C.

  • Basic Stress: Use 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Stress: Use 3% H₂O₂. Keep at room temperature.

  • Thermal Stress: Use purified water as the solvent. Incubate at 80°C.

  • Time Points: Withdraw aliquots at initial (t=0), 4, 8, 24, and 48 hours.

  • Sample Processing:

    • For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before HPLC analysis.

    • Dilute all samples with the mobile phase to an appropriate concentration for the HPLC method if necessary.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample.

Summary of Expected Stability Data

The following table summarizes the expected outcomes from the forced degradation studies, providing a clear comparison across the selected molecules.

Condition This compound 2-(Piperidin-4-yl)pyridine 2-(Morpholin-2-yl)pyridine Anabasine (3-isomer) Rationale for Differences
Acidic (0.1 N HCl, 60°C) < 2% Degradation< 2% Degradation< 2% Degradation< 2% DegradationPyridine and piperidine rings are generally stable to mild acid hydrolysis.
Basic (0.1 N NaOH, 60°C) < 1% Degradation< 1% Degradation< 1% Degradation< 1% DegradationLack of base-labile functional groups ensures high stability.
Oxidative (3% H₂O₂, RT) 5-15% Degradation5-20% Degradation5-15% Degradation5-15% DegradationThe secondary amine of the piperidine/morpholine ring is the primary site of oxidation. The 4-isomer may be slightly more susceptible due to less steric hindrance.
Reductive (H₂, Pd/C) > 90% Conversion> 90% Conversion> 90% Conversion> 90% ConversionThe pyridine ring is readily hydrogenated. This is a predictable chemical transformation.
Thermal (Water, 80°C) < 2% Degradation< 2% Degradation< 2% Degradation< 2% DegradationThe core structures are thermally robust under these conditions.

Note: The degradation percentages are illustrative and represent typical expectations for a moderately stable compound. Actual results must be determined experimentally.

Potential Degradation Pathway: Oxidation

The most probable degradation pathway under ambient storage conditions, if exposed to air and potential metal catalysts, is oxidation.

Oxidation_Pathway cluster_products Potential Oxidation Products parent This compound C₁₀H₁₄N₂ n_oxide Pyridine-N-Oxide Derivative parent->n_oxide [O] (Pyridine N) piperidone Piperidinone Derivative parent->piperidone [O] (Piperidine C-H) ring_opened Ring-Opened Products piperidone->ring_opened Further Oxidation

Caption: A potential oxidative degradation pathway for this compound.

Conclusion

This compound is a robust chemical entity, demonstrating significant stability under typical acidic, basic, and thermal stress conditions. Its primary vulnerability lies in its susceptibility to oxidation at the piperidine ring and reduction of the pyridine ring. The latter is a well-characterized synthetic transformation and is generally not considered uncontrolled degradation. The oxidative pathway is the most relevant for shelf-life stability, and care should be taken to store the compound protected from strong oxidizing agents and potential metal catalysts.

Compared to its structural isomers and morpholine analog, this compound offers a comparable stability profile, suggesting that the choice between these scaffolds can be guided primarily by their intended biological activity or catalytic performance rather than significant differences in chemical stability. The experimental framework provided in this guide offers a clear and reliable path for researchers to validate these findings and build a comprehensive understanding of this important chemical scaffold in their specific applications.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. ResearchGate. Available at: [Link]

  • Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. PubMed. Available at: [Link]

  • Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available at: [Link]

  • What are the product of degradation from Pyridine? ResearchGate. Available at: [Link]

  • This compound | C10H14N2. PubChem. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Oxidative Dearomatization of Pyridines. PMC. Available at: [Link]

  • 2-(Piperidin-4-yl)pyridine | C10H14N2. PubChem. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Elsevier. Available at: [Link]

Sources

A Comparative Guide to 2-(Piperidin-2-yl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The success of these transformations is intimately tied to the nature of the ligand coordinating the palladium center, which governs the catalyst's activity, stability, and selectivity. While traditional phosphine-based ligands have long dominated the field, a growing interest in more accessible and air-stable alternatives has brought bidentate nitrogen-containing ligands to the forefront. This guide provides an in-depth comparison of the performance of 2-(Piperidin-2-yl)pyridine, a readily available bidentate N,N-ligand, against established, traditional phosphine ligands in key cross-coupling reactions.

The Central Role of Ligands in Cross-Coupling Catalysis

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, involves a series of elementary steps: oxidative addition, transmetalation (for Suzuki and related reactions) or olefin insertion (for Heck), and reductive elimination. The ligand plays a crucial role at each of these stages. Electron-rich and sterically bulky ligands, for instance, are known to facilitate the oxidative addition of aryl halides and promote the final reductive elimination step.[1] The steric and electronic properties of the ligand dictate the coordination environment of the palladium center, influencing its reactivity and preventing catalyst deactivation pathways like the formation of inactive palladium black.[2]

This compound: A Bidentate Nitrogen Ligand

This compound is a bidentate ligand that coordinates to a metal center through the nitrogen atoms of both the pyridine and piperidine rings, forming a stable five-membered chelate ring. This chelation effect can enhance the stability of the catalytic complex compared to monodentate ligands. As a nitrogen-based ligand, it offers potential advantages over traditional phosphine ligands, including greater air stability and often lower cost.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The performance of a ligand in this reaction is often judged by its ability to promote the coupling of challenging substrates, such as electron-rich or sterically hindered aryl chlorides, at low catalyst loadings.

While direct, side-by-side comparative studies under identical conditions are limited, the performance of N,N-bidentate ligands can be contextualized against traditional phosphine systems. Generally, for unactivated aryl chlorides, bulky, electron-rich phosphine ligands from the Buchwald and Hartwig groups (e.g., SPhos, XPhos) have set the benchmark, often achieving high yields at low catalyst loadings.[1]

In a study on the Suzuki-Miyaura reaction of aryl iodides and bromides, a range of bidentate nitrogen ligands were investigated. While this compound itself was not explicitly detailed, structurally related pyridinium amidate ligands demonstrated high efficiency, achieving turnover numbers (TONs) up to 17800 with low palladium loadings (0.1–0.005 mol %).[3] These reactions, however, were primarily with more reactive aryl iodides and bromides. The coupling of less reactive aryl chlorides often necessitates more robust catalytic systems. For instance, a study on the Suzuki reaction of unreactive aryl chlorides highlighted the effectiveness of bulky di(1-adamantyl)phosphinous acid-ligated palladium precatalysts, achieving a 99% yield for the coupling of 2-chloropyridine.[4]

Table 1: Illustrative Performance Data in Suzuki-Miyaura Coupling

Ligand/Catalyst SystemAryl HalideBoronic AcidYield (%)Catalyst Loading (mol%)Reference
Traditional Phosphine
Pd₂(dba)₃ / SPhos2-ChlorotoluenePhenylboronic acid981.0 (Pd)[1]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acid950.5 (Pd)[1]
POPd-Ad2-ChloropyridinePhenylboronic acid991.0[4]
Bidentate Nitrogen (Illustrative)
(N-N)Pd(0) (L6)IodobenzenePhenylboronic acid>990.1[5]
(N-N)Pd(0) (L3)BromobenzenePhenylboronic acid>990.1[5]

Note: The data for bidentate nitrogen ligands are for structurally related pyridinium amidate ligands and are presented for illustrative purposes due to the lack of direct comparative data for this compound under identical conditions.

Performance in Heck Coupling

The Mizoroki-Heck reaction couples aryl halides with alkenes. The regioselectivity and efficiency of this reaction are highly dependent on the ligand. Traditional phosphine ligands like PPh₃ and bidentate phosphines such as dppf are commonly employed.[6]

Research into N,N-bidentate ligands for the Heck reaction has shown promising results. For example, a palladium catalyst anchored on a metal-organic framework (MOF) via an amino-pyridine bidentate ligand demonstrated a high average turnover number of 95,000 in the Heck reaction of iodinated arenes and olefins.[2][7] This high activity was attributed to the effective dispersion and stabilization of the palladium catalytic centers by the N,N-bidentate ligand.[7]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of ligand is critical, especially when dealing with challenging substrates like hindered amines or electron-deficient aryl halides. Bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos are often the catalysts of choice for these transformations.[8]

The use of unprotected 3-halo-2-aminopyridines in Buchwald-Hartwig amination has been successfully achieved using RuPhos- and BrettPhos-precatalysts.[8] A practical method for the amination of 2-bromopyridines with volatile amines has also been developed using a palladium acetate/dppp catalytic system.[9]

While there is a lack of specific comparative data for this compound in Buchwald-Hartwig amination, the general trend suggests that for challenging aminations, the highly specialized and sterically demanding phosphine ligands often outperform simpler bidentate nitrogen ligands. However, for less demanding couplings, N,N-bidentate ligands can offer a viable and more economical alternative.

Mechanistic Considerations: N-Ligands vs. P-Ligands

The differences in performance between phosphine and nitrogen-based ligands can be attributed to their distinct electronic and steric properties.

  • Electronic Effects: Phosphine ligands are generally stronger σ-donors and weaker π-acceptors compared to pyridine-type ligands. The strong σ-donation from electron-rich phosphines increases the electron density on the palladium center, which facilitates the oxidative addition step, often the rate-limiting step in the catalytic cycle.[2]

  • Steric Effects: The steric bulk of phosphine ligands, often quantified by the Tolman cone angle, plays a crucial role in promoting reductive elimination and preventing the formation of inactive dimeric palladium species. The bulky biarylphosphine ligands create a sterically crowded environment around the metal center, which favors the release of the product.

  • Hemilability: The piperidine nitrogen in this compound can exhibit hemilability, meaning it can reversibly dissociate from the metal center. This dynamic coordination can open up a coordination site for substrate binding, which can be beneficial for catalysis. However, it can also lead to catalyst instability if the dissociation is irreversible.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_heck Heck Catalytic Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA Ar-X TM Ar-Pd(II)(R)L₂ (Transmetalation) OA->TM R-B(OR)₂ RE Ar-R (Reductive Elimination) TM->RE RE->Pd0 Pd0_heck Pd(0)L₂ OA_heck Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0_heck->OA_heck Ar-X MI RCH₂-CH(Ar)Pd(II)(X)L₂ (Migratory Insertion) OA_heck->MI Olefin BE Ar-CH=CHR (β-Hydride Elimination) MI->BE BE->Pd0_heck + HX + Base

General catalytic cycles for Suzuki-Miyaura and Heck reactions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Add the aryl halide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).

  • Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

This compound represents a class of accessible and air-stable bidentate nitrogen ligands that show promise in palladium-catalyzed cross-coupling reactions. While they may not always match the exceptional performance of highly specialized and often expensive phosphine ligands, particularly for the most challenging substrates, they offer a viable and cost-effective alternative for a range of transformations. The stability and ease of handling of N,N-bidentate ligands make them attractive for applications in both academic and industrial settings. Further research focusing on the direct, systematic comparison of this compound with benchmark phosphine ligands under standardized conditions is warranted to fully elucidate its potential and define its optimal application scope in the ever-evolving field of cross-coupling catalysis.

References

A Comparative Guide to the Synthetic Routes of 3-(1-methylpiperidin-2-yl)pyridine (Nicotine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent synthetic routes to 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine. As a molecule of significant pharmacological interest, the efficient and stereoselective synthesis of nicotine is a critical aspect of research and development in medicinal chemistry and related fields. This document delves into the intricacies of various synthetic strategies, offering an objective analysis of their respective methodologies, performance metrics, and underlying chemical principles. We will explore classical approaches, modern asymmetric syntheses, and methods centered on racemic resolution, providing detailed experimental protocols and supporting data to inform the selection of the most suitable route for a given research or development objective.

Introduction: The Enduring Significance of Nicotine Synthesis

Nicotine, a chiral alkaloid, exists predominantly as the (S)-enantiomer in nature, which is also the more physiologically active form.[1] The synthesis of enantiomerically pure (S)-nicotine is therefore a primary goal for many applications. Historically, the synthesis of nicotine has been a subject of interest since its structure was elucidated. Early methods often resulted in racemic mixtures, necessitating challenging resolutions. Modern synthetic chemistry has introduced a variety of more sophisticated approaches that allow for greater control over stereochemistry, yield, and scalability. This guide will focus on a selection of these routes, chosen for their historical significance, practicality, and innovative approaches.

Route 1: Synthesis via Myosmine Reduction and Classical Resolution

This widely utilized and industrially relevant approach involves the construction of the achiral intermediate, myosmine, followed by its reduction to racemic nornicotine. The desired (S)-enantiomer is then obtained through classical resolution with a chiral acid, and a final methylation step yields (S)-nicotine.

Scientific Rationale

This pathway is predicated on the ease of synthesis of the stable myosmine intermediate. The subsequent reduction and resolution are well-established and scalable processes. The use of classical resolution allows for the separation of enantiomers without the need for expensive chiral catalysts or auxiliaries in the main synthetic steps. Furthermore, the undesired (R)-nornicotine can potentially be racemized and recycled, improving the overall efficiency of the process.

Experimental Protocol

Step 1: Synthesis of Myosmine

Myosmine is prepared by the condensation of ethyl nicotinate and N-vinyl-2-pyrrolidone.

  • Procedure: To a mixture of ethyl nicotinate (1.0 eq) and sodium methoxide (1.5 eq) in toluene, N-vinyl-2-pyrrolidone (1.1 eq) is added. The mixture is heated at reflux for 4 hours. After cooling, concentrated hydrochloric acid and water are added, and the mixture is refluxed for an additional 6 hours. The reaction is then cooled, and the pH is adjusted to 10 with a 50% NaOH solution. The product is extracted with toluene, and the organic layer is dried and concentrated. The crude product is purified by vacuum distillation to yield myosmine.[2]

  • Yield: ~57%[2]

Step 2: Reduction of Myosmine to (R,S)-Nornicotine

Myosmine is reduced to racemic nornicotine using sodium borohydride.

  • Procedure: Myosmine (1.0 eq) is dissolved in a mixture of methanol and water. The solution is cooled to 15 °C, and sodium borohydride (1.35 eq) is added portion-wise. The reaction is stirred at 15 °C for 12 hours, followed by 12 hours at room temperature. Methanol is removed under reduced pressure, and the mixture is basified to pH 14 with 40% NaOH. The product is extracted with methyl tert-butyl ether (MTBE), and the combined organic layers are dried and concentrated to give (R,S)-nornicotine.[2]

  • Yield: Up to 90%[3]

Step 3: Enantiomeric Resolution of (R,S)-Nornicotine

The racemic nornicotine is resolved using a chiral acid, such as N-lauroyl-(R)-alanine, to selectively crystallize the diastereomeric salt of (S)-nornicotine.

  • Procedure: (R,S)-nornicotine and N-lauroyl-(R)-alanine are dissolved in a mixture of MTBE and chloroform. The diastereomeric salt of (S)-nornicotine with the resolving agent precipitates and is collected by filtration. The salt can be recrystallized to improve enantiomeric excess. The free base, (S)-nornicotine, is liberated by treatment with a base.[3]

  • Enantiomeric Excess (ee): Up to 92% ee for (S)-nornicotine can be achieved.[3]

Step 4: N-Methylation of (S)-Nornicotine to (S)-Nicotine

The final step is the methylation of the secondary amine of (S)-nornicotine.

  • Procedure: To a solution of (S)-nornicotine (1.0 eq) in water, a mixture of 37% formaldehyde (4.0 eq) and 85% formic acid (2.0 eq) is added. The reaction is heated at 80-85 °C for 20 hours. After cooling, the pH is adjusted to 13 with 40% NaOH, and the product is extracted with dichloromethane. The organic layer is dried, concentrated, and the product is purified by vacuum distillation.[2]

  • Yield: ~94%[2]

Synthetic Pathway Diagram

Myosmine Reduction Route start Ethyl Nicotinate + N-Vinyl-2-pyrrolidone myosmine Myosmine start->myosmine 1. NaOMe, Toluene, Reflux 2. HCl, H2O, Reflux 3. NaOH nornicotine_rac (R,S)-Nornicotine myosmine->nornicotine_rac NaBH4 Methanol/Water nornicotine_s (S)-Nornicotine nornicotine_rac->nornicotine_s Resolution with N-lauroyl-(R)-alanine nicotine_s (S)-Nicotine nornicotine_s->nicotine_s HCHO, HCOOH 80-85 °C

Caption: Synthesis of (S)-Nicotine via Myosmine Reduction and Resolution.

Route 2: The Craig Synthesis of (R,S)-Nicotine

The Craig synthesis, a classical approach, constructs the nicotine skeleton through a Grignard reaction followed by a series of transformations to form the piperidine ring. This method produces a racemic mixture of nicotine.

Scientific Rationale

This synthesis is notable for its use of readily available starting materials and fundamental organic reactions. The key step is the Grignard reaction of a pyridine derivative, which forms the carbon-carbon bond between the two ring systems. The subsequent steps involve the formation and reduction of an oxime, followed by cyclization to form the piperidine ring.

Experimental Protocol

Step 1: Grignard Reaction and Ketonization

Nicotinonitrile (3-cyanopyridine) reacts with γ-ethoxypropylmagnesium bromide. The initial adduct is hydrolyzed to form a ketone.

  • Procedure: A Grignard reagent is prepared from 3-ethoxy-1-bromopropane and magnesium in dry ether. This is then added to a solution of nicotinonitrile in dry ether at a low temperature. The reaction mixture is stirred and then hydrolyzed with acid to yield 4-ethoxy-1-(3-pyridyl)-1-butanone.[2][4]

Step 2: Oxime Formation

The ketone is converted to its corresponding oxime by reaction with hydroxylamine.

  • Procedure: The ketone from the previous step is treated with hydroxylamine hydrochloride in the presence of a base. The resulting oxime is then isolated.[5]

Step 3: Reduction and Cyclization to (R,S)-Nornicotine

The oxime is reduced, which leads to the formation of the piperidine ring.

  • Procedure: The oxime is subjected to reduction, for example, using zinc and acetic acid, which reduces the oxime to an amine and facilitates the cyclization to form (R,S)-nornicotine.[5]

Step 4: N-Methylation to (R,S)-Nicotine

The final step is the methylation of racemic nornicotine to give racemic nicotine.

  • Procedure: (R,S)-nornicotine is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.[5]

Synthetic Pathway Diagram

Craig Synthesis start Nicotinonitrile ketone 4-Ethoxy-1-(3-pyridyl)-1-butanone start->ketone 1. γ-Ethoxypropylmagnesium bromide 2. H3O+ oxime Ketone Oxime ketone->oxime NH2OH·HCl nornicotine_rac (R,S)-Nornicotine oxime->nornicotine_rac Reduction (e.g., Zn, Acetic Acid) nicotine_rac (R,S)-Nicotine nornicotine_rac->nicotine_rac Methylation (e.g., CH3I)

Caption: The Craig Synthesis of (R,S)-Nicotine.

Route 3: Enantioselective Synthesis of (S)-Nicotine from 3-Bromopyridine

This modern approach achieves the synthesis of the target enantiomer directly, avoiding a resolution step. It relies on the use of a chiral auxiliary to induce stereoselectivity.

Scientific Rationale

The core of this strategy is the creation of the chiral center early in the synthesis with high stereocontrol. This is achieved by reacting an intermediate with a chiral amine, leading to the formation of a diastereomeric intermediate that can be selectively processed. The use of a Swern oxidation provides a mild method for the necessary alcohol-to-aldehyde conversion.

Experimental Protocol

Step 1: Formation of a Hydroxyketone

3-Bromopyridine undergoes a halogen-lithium exchange and then reacts with γ-butyrolactone.

  • Procedure: 3-Bromopyridine is treated with n-butyllithium at low temperature, followed by the addition of γ-butyrolactone to form 4-hydroxy-1-(3-pyridyl)-1-butanone.

Step 2: Swern Oxidation

The primary alcohol of the hydroxyketone is oxidized to an aldehyde.

  • Procedure: The hydroxyketone is subjected to Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine at low temperature to yield 4-oxo-4-(3-pyridyl)butanal.

Step 3: Asymmetric Cyclization

The resulting aldehyde reacts with a chiral amine, 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine, to form an intermediate that cyclizes.

  • Procedure: The aldehyde is reacted with the chiral amine, leading to the formation of a chiral cyclic intermediate.

Step 4: Hydrolysis and N-Methylation

Acidic hydrolysis removes the chiral auxiliary to give optically pure (S)-nornicotine, which is then methylated.

  • Procedure: The intermediate is hydrolyzed with 1M HCl in methanol to afford (S)-nornicotine. Subsequent methylation, as described in Route 1, yields (S)-nicotine.

Synthetic Pathway Diagram

Enantioselective Synthesis start 3-Bromopyridine hydroxyketone 4-Hydroxy-1-(3-pyridyl)-1-butanone start->hydroxyketone 1. n-BuLi 2. γ-Butyrolactone aldehyde 4-Oxo-4-(3-pyridyl)butanal hydroxyketone->aldehyde Swern Oxidation ((COCl)2, DMSO, NEt3) chiral_intermediate Chiral Cyclic Intermediate aldehyde->chiral_intermediate Chiral Amine Auxiliary nornicotine_s (S)-Nornicotine chiral_intermediate->nornicotine_s 1M HCl / MeOH nicotine_s (S)-Nicotine nornicotine_s->nicotine_s Methylation

Caption: Enantioselective Synthesis of (S)-Nicotine.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for nicotine depends on various factors, including the desired stereochemistry, scale of production, cost, and available expertise. The following table provides a comparative summary of the discussed routes.

MetricRoute 1: Myosmine Reduction & ResolutionRoute 2: Craig SynthesisRoute 3: Enantioselective Synthesis
Starting Materials Ethyl nicotinate, N-vinyl-2-pyrrolidoneNicotinonitrile, 3-ethoxy-1-bromopropane3-Bromopyridine, γ-butyrolactone
Key Steps Myosmine formation, reduction, resolution, methylationGrignard reaction, oxime formation, reduction/cyclizationHalogen-lithium exchange, Swern oxidation, asymmetric cyclization
Stereocontrol Racemic synthesis followed by resolutionProduces a racemic mixtureEnantioselective, direct synthesis of (S)-enantiomer
Overall Yield Moderate to good (highly dependent on resolution efficiency)ModerateModerate
Number of Steps 4 main steps4 main steps4 main steps
Advantages Scalable, well-established, potential for recycling the unwanted enantiomerUses classical, well-understood reactionsDirect access to the desired enantiomer, avoids resolution
Disadvantages Resolution can be tedious and reduces overall yieldProduces a racemic mixture requiring further resolutionRequires a costly chiral auxiliary, involves low-temperature reactions

Conclusion

The synthesis of 3-(1-methylpiperidin-2-yl)pyridine continues to be an area of active research and industrial practice. The Myosmine Reduction and Resolution Route remains a robust and scalable method, particularly for large-scale production where the cost of chiral catalysts or auxiliaries is a significant factor. The Craig Synthesis represents a historically important and fundamentally sound approach, though its production of a racemic mixture makes it less direct for obtaining the more active (S)-enantiomer. The Enantioselective Synthesis from 3-Bromopyridine exemplifies modern asymmetric synthesis, offering a more elegant and direct route to enantiomerically pure (S)-nicotine, which can be highly advantageous for research and pharmaceutical applications where stereochemical purity is paramount.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, balancing factors such as cost, scale, desired purity, and available resources.

References

  • Agarthimoole, R., Gagan, S., Parida, S., Dinesh, T., Karatholuvhu, M., Palani, N., & Mukherjee, S. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12, 189-199. [Link]

  • Craig, L. C. (1933). A New Synthesis of Nornicotine and Nicotine. Journal of the American Chemical Society, 55(7), 2854–2857. [Link]

  • Felpin, F.-X., Girard, S., Vo-Thanh, G., Robins, R. J., Villiéras, J., & Lebreton, J. (2001). Total, Enantioselective Synthesis of (S)-(−)-Nicotine. The Journal of Organic Chemistry, 66(19), 6305–6312. [Link]

  • Kacprzak, K., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(23), 5731. [Link]

  • Leete, E. (1982). The Synthesis of Nicotine. Journal of Organic Chemistry, 47(22), 4165-4167.
  • Loh, T.-P., et al. (1999). A novel enantioselective synthesis of (S)-nicotine. Tetrahedron Letters, 40(44), 7847-7850.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

  • Shakir Waheed Academy. (2021, September 22). Craig's synthesis of Nicotine||Lecture-13 [Video]. YouTube. [Link]

  • Stockman, R. A., & Dawood, R. S. (2015). A short stereodivergent synthesis of (R) and (S)-nicotine. New Journal of Chemistry, 39(6), 4860-4863. [Link]

  • Wagner, F. F., & Comins, D. L. (2007). Recent advances in the synthesis of nicotine and its derivatives. Tetrahedron, 63(34), 8065-8082. [Link]

  • Wikipedia contributors. (2024, December 14). Nicotine. In Wikipedia, The Free Encyclopedia. [Link]

  • Zähringer, J., et al. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters, 21(3), 705-708. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a chiral building block and pyridine derivative, 2-(Piperidin-2-yl)pyridine is a valuable reagent in pharmaceutical and chemical synthesis.[1][2] However, its utility in the lab is matched by its potential hazards. Structurally related to toxic compounds, it demands a rigorous, informed approach to its handling and, critically, its disposal.[3][4] This guide moves beyond mere procedural lists to provide a comprehensive operational plan grounded in chemical principles and regulatory standards. Our objective is to empower researchers to manage this chemical's lifecycle safely, ensuring personal and environmental protection while maintaining full compliance.

Part 1: Hazard Profile and Risk Assessment

A foundational principle of laboratory safety is to "respect the chemistry." Understanding the inherent risks of a compound is the first step in mitigating them. The hazard profile of this compound is primarily derived from data on analogous structures and its own GHS classifications.[3][5]

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the compound's primary dangers.

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 3/4)H301/H302: Toxic or Harmful if swallowed[3][6]☠️Danger
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[3][5][6]❗️Warning
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[3][5][6]❗️Warning
STOT, Single Exposure (Category 3)H335: May cause respiratory irritation[3][5][6]❗️Warning

Scientist's Note: The pyridine and piperidine moieties contribute to its toxicological profile. Pyridine itself is known to be toxic to the nervous system, liver, and kidneys, and can be absorbed through the skin.[7] The hazards of this compound should be considered equivalent or greater until proven otherwise.

1.2. Physicochemical Properties & Incompatibilities

  • Form: Liquid

  • Storage: Store in a cool, dry, well-ventilated area, typically at 2-8°C.[6] Keep containers tightly closed.[5][8][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7] Reactions can be exothermic and potentially violent.

Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Proper disposal begins with proper handling. Contamination prevention is the most effective safety protocol. All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7][8][10]

2.1. Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with side shields or a face shield.[5][6][8]Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Butyl rubber or other resistant gloves.Nitrile gloves may offer sufficient protection for incidental contact, but their resistance to pyridine can be limited.[7] Always check the manufacturer's specific glove compatibility chart for pyridine and its derivatives before use.[7][11]
Body Protection Fully-buttoned, flame-retardant lab coat.[8]Prevents skin contact and protects personal clothing from contamination.
Respiratory Not typically required if used in a fume hood.A NIOSH-approved respirator may be necessary for cleaning up large spills.[7] Use requires medical clearance and fit-testing.[7]

Pro-Tip: Double-gloving can provide an extra layer of protection, especially during waste consolidation or spill cleanup. Inspect gloves for any signs of degradation or perforation before and during use.

Part 3: Disposal Workflow and Step-by-Step Protocol

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) overseen by the EPA.[12][13][14] As a hazardous chemical, it cannot be disposed of down the drain or in regular trash.[15][16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Collection & Containment cluster_2 Storage & Disposal A Waste Generated (Pure, Solution, Contaminated Labware) B Is waste mixed with incompatibles (e.g., oxidizers)? A->B C SEGREGATE IMMEDIATELY Consult EHS B->C Yes D Characterize Waste Stream (Liquid vs. Solid) B->D No E Select Compatible Waste Container (e.g., HDPE, Glass) D->E F Liquid Waste: Pour carefully into liquid waste container E->F Liquid G Solid Waste: Place contaminated items (pipettes, wipes) in solid waste container E->G Solid H Attach Hazardous Waste Label & Record Contents F->H G->H I Seal Container Tightly Store in Satellite Accumulation Area (SAA) H->I J Is container full or accumulation time limit reached? I->J J->I No K Request Waste Pickup from Environmental Health & Safety (EHS) J->K Yes L Transfer to Licensed Hazardous Waste Hauler for Incineration K->L

Caption: Decision workflow for proper segregation, containment, and disposal.

Experimental Protocol: Waste Handling and Disposal
  • Waste Segregation:

    • 1.1. Establish separate, dedicated waste streams for this compound: one for liquid waste (pure compound, reaction mixtures, contaminated solvents) and one for solid waste (contaminated pipette tips, wipes, gloves).

    • 1.2. Crucially, ensure this waste is not mixed with incompatible chemicals like strong oxidizers or acids. [7] Incompatible mixing can lead to dangerous reactions.[12]

  • Waste Collection:

    • 2.1. Select a chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[10] Ensure the container is in good condition with no cracks or leaks.

    • 2.2. Affix a "Hazardous Waste" label to the container before adding any waste.[7][17]

    • 2.3. Working inside a fume hood, carefully transfer waste into the designated container. For liquids, use a funnel to prevent spills. For solids, place them directly into the solid waste container.

    • 2.4. Keep the container closed at all times except when adding waste.[8][17]

  • Labeling and Documentation:

    • 3.1. On the hazardous waste label, clearly write the full chemical name: "Waste this compound".

    • 3.2. List all constituents and their approximate percentages, including any solvents.

    • 3.3. Indicate the relevant hazards by checking the boxes for "Toxic" and "Flammable" (as a precaution for pyridine derivatives).[15]

    • 3.4. Write the accumulation start date (the date the first drop of waste was added).

  • Storage and Final Disposal:

    • 4.1. Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as per your institution's policy and EPA guidelines.[17]

    • 4.2. Once the container is full or reaches its regulatory accumulation time limit, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.

    • 4.3. Final disposal must be conducted by a licensed hazardous waste management company. The preferred method for pyridine-based waste is high-temperature incineration (e.g., rotary kiln incineration).[18]

Part 4: Emergency Procedures

Accidents happen, but preparation can significantly reduce their impact.

4.1. Spill Response

  • Small Spill (manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Part 2, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7][10] Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into a sealable, compatible container.

    • Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste.[7]

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spill:

    • Evacuate the laboratory immediately and secure the area.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[7]

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[6][8][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][6][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][15]

References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Standard Operating Procedure: Pyridine. (n.d.). Washington State University. [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. [Link]

  • Household Hazardous Waste (HHW). (2025). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]

  • Safety Data Sheet: Pyridine. (2025). Carl ROTH. [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]

  • This compound Compound Summary. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • PPE Chemical Protective Material Selection Guide. (2023). Conservation Wiki. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University. [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/docs/ppe_chem_res_guide.pdf]([Link] safety/docs/ppe_chem_res_guide.pdf)

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). MDPI. [Link]

  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. (2021). ResearchGate. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to operate safely and effectively. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of 2-(Piperidin-2-yl)pyridine. Our focus is on the causality behind each safety measure, ensuring that every action is understood and validated, thereby fostering a culture of intrinsic safety in your laboratory.

Foundational Safety: Understanding the Hazard Profile

Before any container is opened, a comprehensive understanding of the substance's inherent risks is paramount. This compound is a compound that demands respect. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents a multi-faceted hazard profile.

The compound is classified as acutely toxic if swallowed (Danger, H301/H300), a primary route of exposure that necessitates stringent controls to prevent ingestion.[1][2][3] Furthermore, it is known to cause serious skin and eye irritation (Warning/Danger, H315 & H319) and may lead to respiratory irritation (Warning, H335).[1][2][3][4] These classifications are not mere labels; they are directives that inform every aspect of the personal protective equipment (PPE) we select and the procedures we employ.

The Core Directive: A Multi-Layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment but an integrated, multi-layered defense system. Each component is chosen to counteract a specific hazard identified in our initial assessment. All handling of this compound should occur within a properly functioning certified laboratory chemical fume hood to provide the primary layer of containment.[5][6]

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: Chemical splash goggles that conform to government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory.[4][6] Standard safety glasses with side shields do not provide an adequate seal against splashes and vapors.

  • Elevated Risk Scenarios: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4][6] This provides a secondary barrier protecting the entire face.

Hand Protection: Preventing Dermal Absorption and Irritation

The skin is a critical exposure route. Selecting the correct gloves is essential, as not all materials offer the same level of protection.

  • Glove Selection: Always use compatible, chemical-resistant gloves.[2][7] While specific permeation data for this compound is not widely available, data for the parent compound, pyridine, can offer guidance. Butyl rubber gloves are often recommended for pyridine.[5] Nitrile gloves may be used for incidental contact, but their suitability for prolonged exposure is questionable and should be verified.[5][8][9] Crucially, you must consult the glove manufacturer's specific compatibility chart for the glove you intend to use.

  • Glove Protocol:

    • Inspection: Before every use, gloves must be inspected for any signs of degradation, discoloration, or punctures.[6][7]

    • Donning: Don gloves only after hands are washed and thoroughly dried.

    • Doffing: Use proper glove removal techniques (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[6][7]

    • Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[6]

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3][7]

Body Protection: Shielding Against Incidental Contact
  • Standard Laboratory Attire: A clean, fully-buttoned laboratory coat is the minimum requirement to protect against minor spills and contamination of personal clothing.[5]

  • Enhanced Protection: For procedures with a higher risk of significant splashes or when handling large volumes, a chemical-resistant apron or a full protective suit should be considered.[4][6]

Respiratory Protection: A Critical Control for Inhalation Hazards

While primary engineering controls like a fume hood are designed to prevent respiratory exposure, respiratory protection may be necessary in specific situations.

  • When is a Respirator Needed? A NIOSH/MSHA or European Standard EN 149 approved respirator is required if you are working outside of a fume hood, if ventilation is known to be inadequate, or if there is a potential for generating aerosols or vapors that cannot be contained.[2][6]

  • Program Compliance: Use of a respirator requires medical clearance, formal training, and fit-testing as part of your institution's respiratory protection program.[5]

Operational Plan: PPE Selection and Workflow

The selection of PPE is dynamic and must be re-evaluated for each specific task. The following workflow and summary table provide a clear guide for this decision-making process.

PPE_Selection_Workflow start Start: Task Assessment Handling this compound hood_check Work in Certified Fume Hood? start->hood_check task_type Task Type? hood_check->task_type Yes no_hood STOP Re-evaluate Procedure. Consult EHS. Respirator may be required. hood_check->no_hood No weighing Weighing Small Quantities (<1g) task_type->weighing Weighing solution_prep Solution Prep / Transfer (Splash Potential) task_type->solution_prep Liquid Transfer ppe_base Required PPE: - Chemical Splash Goggles - Lab Coat - Compatible Gloves (e.g., Butyl Rubber) weighing->ppe_base ppe_enhanced Required PPE: - Goggles + Face Shield - Lab Coat - Compatible Gloves (e.g., Butyl Rubber) solution_prep->ppe_enhanced

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-2-yl)pyridine
Reactant of Route 2
2-(Piperidin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.